molecular formula C11H9NO2 B1266996 3-Amino-1-naphthoic acid CAS No. 32018-86-3

3-Amino-1-naphthoic acid

Cat. No.: B1266996
CAS No.: 32018-86-3
M. Wt: 187.19 g/mol
InChI Key: YIPRQTYMJYGRER-UHFFFAOYSA-N
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Description

3-Amino-1-naphthoic acid is a useful research compound. Its molecular formula is C11H9NO2 and its molecular weight is 187.19 g/mol. The purity is usually 95%.
The exact mass of the compound 3-aminonaphthalene-1-carboxylic Acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-aminonaphthalene-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2/c12-8-5-7-3-1-2-4-9(7)10(6-8)11(13)14/h1-6H,12H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIPRQTYMJYGRER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=C2C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90297503
Record name 3-aminonaphthalene-1-carboxylic Acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32018-86-3
Record name 3-aminonaphthalene-1-carboxylic Acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-aminonaphthalene-1-carboxylic acid
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 3-Amino-1-naphthoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties of 3-Amino-1-naphthoic acid (CAS No: 32018-86-3). While experimental data for this specific isomer is limited in publicly accessible literature, this document compiles available data and presents information on closely related isomers for comparative purposes. This guide is intended to serve as a foundational resource for researchers, scientists, and professionals in drug development, offering insights into its physicochemical characteristics, spectral properties, and potential biological significance. All quantitative data is summarized in structured tables, and representative experimental methodologies are detailed.

Introduction

This compound is an aromatic amino acid derivative of naphthalene. Its structure, featuring both an amino group and a carboxylic acid group on the naphthalene ring, suggests a wide range of potential applications in medicinal chemistry, materials science, and as a synthetic intermediate. The positions of the functional groups are critical in determining the molecule's chemical reactivity, physical properties, and biological activity. Due to the relative scarcity of specific experimental data for the this compound isomer, this guide also includes data for the more extensively studied 3-Amino-2-naphthoic acid for contextual understanding.

Physicochemical Properties

The physicochemical properties of this compound are fundamental to its handling, formulation, and behavior in various chemical and biological systems.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 32018-86-3[1]
Molecular Formula C₁₁H₉NO₂[2][3]
Molecular Weight 187.19 g/mol [2][3]
Boiling Point (calculated) 456.1 ± 28.0 °C at 760 mmHg[3]
Density (calculated) 1.4 ± 0.1 g/cm³[3]
pKa₁ 2.61Guidechem
pKa₂ 4.39Guidechem
Solubility

Qualitative descriptions suggest that aminonaphthoic acids are generally more soluble in organic solvents like ethanol, acetone, and methanol than in water.[6] The solubility is also influenced by pH, with increased solubility expected at pH values above the pKa of the carboxylic acid and below the pKa of the amino group, due to the formation of the carboxylate and ammonium ions, respectively.

Spectral Data

Detailed experimental spectral data for this compound is not widely published. The following sections provide general expectations for the spectral characteristics of this class of compounds, with comparative data from related structures where available.

¹H and ¹³C NMR Spectroscopy

The NMR spectra of this compound would be characterized by signals in the aromatic region for the naphthalene ring protons and carbons. The chemical shifts would be influenced by the electron-donating amino group and the electron-withdrawing carboxylic acid group.

  • ¹H NMR: Aromatic protons would likely appear as multiplets in the range of 7.0-8.5 ppm. The protons of the amino group and the carboxylic acid group would appear as broad singlets, with their chemical shifts being highly dependent on the solvent and concentration.

  • ¹³C NMR: The carbon atoms of the naphthalene ring would resonate between 110 and 150 ppm. The carbonyl carbon of the carboxylic acid would appear significantly downfield, typically in the range of 165-185 ppm.[7][8]

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for the amine and carboxylic acid functional groups.

Table 2: Expected IR Absorption Bands for this compound

Functional GroupCharacteristic Absorption (cm⁻¹)Notes
O-H Stretch (Carboxylic Acid) 3300-2500 (broad)Very broad due to hydrogen bonding.[9][10]
N-H Stretch (Amine) 3500-3300 (medium)Primary amines typically show two bands.[11]
C=O Stretch (Carboxylic Acid) 1760-1690 (strong)Position can be affected by conjugation and hydrogen bonding.[9][10]
C-O Stretch (Carboxylic Acid) 1320-1210 (strong)
Aromatic C=C Bending 1700 - 1500 (medium)
Aromatic C-H Bending 860 - 680 (strong)

For comparison, an IR spectrum for the parent 1-Naphthoic acid is available in the NIST WebBook.

UV-Vis Spectroscopy

The UV-Vis spectrum of this compound in a suitable solvent like ethanol is expected to exhibit strong absorption in the UV region due to π-π* transitions of the naphthalene ring system. The presence of the amino and carboxyl groups will influence the position and intensity of the absorption maxima. Aromatic carboxylic acids typically show absorption maxima below 300 nm.[12]

Experimental Protocols

Representative Synthesis of an Aminonaphthoic Acid

A general method for the preparation of aromatic carboxylic acids is through the oxidation of the corresponding alkylarenes. For instance, 2,3-naphthalenedicarboxylic acid can be synthesized from 2,3-dimethylnaphthalene.[13] A plausible synthetic route to an aminonaphthoic acid could involve the reduction of a corresponding nitro-naphthoic acid.

Example Synthesis: Reduction of a Nitro-Aromatic Carboxylic Acid

  • Dissolution: Dissolve the starting nitro-naphthoic acid in a suitable solvent such as ethanol or acetic acid.

  • Catalyst Addition: Add a catalytic amount of a hydrogenation catalyst, for example, 10% Palladium on carbon.

  • Hydrogenation: Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Filtration: Upon completion, carefully filter the reaction mixture through a pad of celite to remove the catalyst.

  • Solvent Removal: Evaporate the solvent from the filtrate under reduced pressure.

  • Purification: Purify the resulting crude amino-naphthoic acid by recrystallization from an appropriate solvent system.

Workflow for a Representative Synthesis

Start Starting Material: Nitro-naphthoic acid Dissolution Dissolve in Ethanol/Acetic Acid Start->Dissolution Catalyst Add Pd/C Catalyst Dissolution->Catalyst Hydrogenation Hydrogenate (H2 atmosphere) Catalyst->Hydrogenation Monitoring Monitor by TLC Hydrogenation->Monitoring Filtration Filter through Celite Monitoring->Filtration Reaction Complete Evaporation Remove Solvent in vacuo Filtration->Evaporation Purification Recrystallize Evaporation->Purification Product Pure Amino-naphthoic acid Purification->Product

A representative workflow for the synthesis of an aminonaphthoic acid.

Representative HPLC Analysis Method

High-Performance Liquid Chromatography (HPLC) is a common technique for the analysis of aromatic carboxylic acids. A reverse-phase method would be suitable for this compound.

Example HPLC Method Parameters

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at a wavelength corresponding to an absorption maximum of the compound (e.g., 254 nm or a wavelength determined from a UV-Vis spectrum).

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

Workflow for HPLC Analysis

cluster_prep Sample Preparation cluster_hplc HPLC System Sample This compound sample Dissolve Dissolve in Mobile Phase Sample->Dissolve Filter Filter through 0.45 µm filter Dissolve->Filter Inject Inject onto C18 column Filter->Inject Separate Gradient Elution Inject->Separate Detect UV Detection Separate->Detect Data Data Analysis: Peak Integration, Quantification Detect->Data Chromatogram

A typical workflow for the HPLC analysis of an aromatic carboxylic acid.

Biological Activity and Signaling Pathways

There is a lack of specific studies on the biological activity and signaling pathway involvement of this compound in the reviewed literature. However, as an aromatic amino acid derivative, it may be investigated for a variety of biological effects. For instance, derivatives of the isomeric 3-Amino-2-naphthoic acid have been synthesized and evaluated as allosteric enhancers of the A1 adenosine receptor.[14]

Hypothetical Signaling Pathway Involvement

Given its structure as an amino acid analog, this compound could potentially interact with pathways regulated by natural amino acids. Aromatic amino acids are precursors to a wide range of biologically active molecules and are involved in numerous signaling pathways.

3A1NA This compound (Hypothetical) Transporter Amino Acid Transporters 3A1NA->Transporter Uptake Cell Cellular Interior Transporter->Cell Metabolic Metabolic Pathways Cell->Metabolic Metabolism Signaling Signaling Cascades Cell->Signaling Interaction with Signaling Proteins Biological_Effect Biological Effect Metabolic->Biological_Effect Signaling->Biological_Effect

A hypothetical cellular uptake and activity pathway for this compound.

Conclusion

This compound is a molecule with potential for further investigation in various scientific fields. This guide has consolidated the currently available chemical property data. A significant finding is the prevalence of data for the 3-amino-2-naphthoic acid isomer, highlighting a gap in the literature for the this compound isomer. The provided experimental protocols are representative examples and would require optimization for this specific compound. Future research should focus on determining the experimental physical properties, acquiring detailed spectral data, and exploring the biological activities of this compound to fully elucidate its potential.

References

An In-depth Technical Guide to the Physical Properties of 3-Amino-1-naphthoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physical properties of 3-Amino-1-naphthoic acid (CAS No: 32018-86-3), a key intermediate in various synthetic applications. This document collates quantitative data on its physicochemical parameters, details the experimental methodologies for their determination, and presents logical workflows for these analytical procedures. The information herein is intended to support research, development, and quality control activities where this compound is utilized.

Quantitative Physical Properties

The known physical and chemical properties of this compound are summarized in the table below. These values are critical for predicting the compound's behavior in various solvents and under different experimental conditions.

PropertyValueSource(s)
Molecular Formula C₁₁H₉NO₂[1][2]
Molecular Weight 187.198 g/mol [1]
Melting Point 179 °C[3]
Boiling Point (Predicted) 456.1 ± 28.0 °C[3]
Density (Predicted) 1.352 ± 0.06 g/cm³[3]
pKa₁ (Carboxylic Acid) 2.61 (at 25 °C)[1][3]
pKa₂ (Amine) 4.39 (at 25 °C)[1][3]
Storage Conditions Inert atmosphere, room temperature, protected from light.[3]

Experimental Protocols

Detailed methodologies for the determination of the key physical properties of this compound are provided below. These protocols are based on established analytical techniques.

Determination of Melting Point

The melting point of this compound can be determined using the capillary method with a melting point apparatus.[4][5][6]

  • Apparatus: Melting point apparatus (e.g., Mel-Temp), capillary tubes (sealed at one end), thermometer, mortar and pestle.

  • Procedure:

    • A small sample of dry this compound is finely powdered using a mortar and pestle.

    • The open end of a capillary tube is pressed into the powder, and the tube is tapped gently to pack the solid into the closed end, achieving a sample height of 1-2 mm.[6]

    • The loaded capillary tube is placed into the heating block of the melting point apparatus.

    • The sample is heated rapidly to a temperature approximately 15-20 °C below the expected melting point (179 °C).

    • The heating rate is then reduced to 1-2 °C per minute to allow for accurate observation.

    • The temperature at which the first liquid appears (T₁) and the temperature at which the entire sample is molten (T₂) are recorded. The melting point is reported as the range T₁-T₂. For a pure compound, this range should be narrow.

Determination of Solubility

A qualitative solubility profile of this compound can be established by testing its solubility in a range of solvents.

  • Apparatus: Small test tubes, spatula, vortex mixer (optional), a selection of solvents (e.g., water, 5% NaOH, 5% NaHCO₃, 5% HCl, ethanol, acetone, DMSO).

  • Procedure:

    • Approximately 10 mg of this compound is placed into a small test tube.

    • 0.5 mL of the selected solvent is added to the test tube.

    • The mixture is agitated vigorously for 1-2 minutes.

    • The sample is observed to determine if it has completely dissolved. If not, the mixture can be gently warmed to assess solubility at elevated temperatures.

    • The compound is classified as soluble, partially soluble, or insoluble in the tested solvent. Due to its amphoteric nature, with both a carboxylic acid and an amino group, its solubility is expected to be pH-dependent.

Determination of pKa by Potentiometric Titration

The acid dissociation constants (pKa values) of this compound can be determined by potentiometric titration.

  • Apparatus: pH meter with a combination electrode, burette, beaker, magnetic stirrer, and stir bar.

  • Reagents: Standardized solution of a strong base (e.g., 0.1 M NaOH), a suitable solvent in which the compound is soluble (e.g., a water/ethanol mixture).

  • Procedure:

    • A precisely weighed amount of this compound is dissolved in a known volume of the chosen solvent system in a beaker.

    • A magnetic stir bar is added, and the beaker is placed on a magnetic stirrer.

    • The pH electrode is immersed in the solution, ensuring the bulb is fully covered.

    • The initial pH of the solution is recorded.

    • The solution is titrated with the standardized NaOH solution, adding small increments (e.g., 0.1-0.2 mL) of the titrant at a time.

    • The pH is recorded after each addition, allowing the reading to stabilize.

    • The titration is continued past the equivalence points.

    • A titration curve is generated by plotting pH versus the volume of NaOH added.

    • The pKa values are determined from the pH at the half-equivalence points on the titration curve.

Spectral Analysis

NMR spectroscopy is used to elucidate the carbon-hydrogen framework of the molecule.

  • Apparatus: NMR spectrometer.

  • Procedure:

    • Approximately 5-10 mg of this compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.[4]

    • The sample is placed in the NMR spectrometer.

    • ¹H NMR and ¹³C NMR spectra are acquired.[4] Additional experiments like DEPT can be performed to aid in structure confirmation.[4]

FTIR spectroscopy is used to identify the functional groups present in the molecule.

  • Apparatus: FTIR spectrometer.

  • Procedure:

    • A small amount of the solid sample is mixed with KBr powder and pressed into a thin pellet, or the spectrum is acquired using an Attenuated Total Reflectance (ATR) accessory.

    • A background spectrum of the empty sample holder or ATR crystal is recorded.

    • The sample spectrum is then recorded. The resulting spectrum will show absorption bands corresponding to the vibrational frequencies of the functional groups (e.g., N-H, C=O, O-H, C=C aromatic).

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, particularly the conjugated system.

  • Apparatus: UV-Vis spectrophotometer.

  • Procedure:

    • A dilute solution of this compound is prepared in a UV-transparent solvent (e.g., ethanol, methanol).

    • The spectrophotometer is blanked using the pure solvent.

    • The absorbance of the sample solution is measured over a range of wavelengths (typically 200-400 nm).

    • The wavelength of maximum absorbance (λmax) is determined from the resulting spectrum.

Mandatory Visualizations

The following diagrams illustrate the logical workflows for determining the physical properties of this compound.

experimental_workflow cluster_start Sample Preparation cluster_physicochemical Physicochemical Property Determination cluster_spectroscopic Spectroscopic Analysis cluster_data Data Analysis & Reporting start Obtain Pure Sample of This compound mp Melting Point Determination start->mp sol Solubility Screening start->sol pka pKa Determination start->pka density Density Measurement start->density nmr NMR Spectroscopy (¹H, ¹³C) start->nmr ftir FTIR Spectroscopy start->ftir uvvis UV-Vis Spectroscopy start->uvvis analysis Compile & Analyze Data mp->analysis sol->analysis pka->analysis density->analysis nmr->analysis ftir->analysis uvvis->analysis report Generate Technical Report analysis->report

Caption: An experimental workflow for the characterization of this compound.

solubility_logic cluster_acid_base Acid/Base Solubility start Start with This compound water Test in Water start->water soluble_water Soluble in Water (pH dependent) water->soluble_water Yes insoluble_water Insoluble in Water water->insoluble_water No naoh Test in 5% NaOH insoluble_water->naoh hcl Test in 5% HCl naoh->hcl No soluble_naoh Soluble (Acidic -COOH group reacts) naoh->soluble_naoh Yes soluble_hcl Soluble (Basic -NH₂ group reacts) hcl->soluble_hcl Yes organic_solvent Test in Organic Solvents (e.g., Ethanol, DMSO) hcl->organic_solvent No soluble_organic Soluble/Insoluble organic_solvent->soluble_organic

Caption: A logical decision tree for the solubility testing of this compound.

References

An In-depth Technical Guide to 3-Amino-1-naphthoic acid (CAS: 32018-86-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available, in-depth technical information and experimental data specifically for 3-Amino-1-naphthoic acid (CAS: 32018-86-3) are limited. Much of the detailed research in this chemical family has focused on its isomer, 3-Amino-2-naphthoic acid. This guide provides all available data for this compound and, for illustrative purposes, includes comparative data and experimental protocols for the more extensively studied 3-Amino-2-naphthoic acid to provide a broader context for the aminonaphthoic acid scaffold.

Core Compound Properties

This compound is an aromatic amino acid derivative of naphthalene. Its structure, featuring both an amino group and a carboxylic acid group on the naphthalene core, makes it a potentially versatile building block in organic synthesis and medicinal chemistry.

Chemical and Physical Data

The following tables summarize the known quantitative data for this compound.

Identifier Value
CAS Number 32018-86-3
Molecular Formula C₁₁H₉NO₂
Molecular Weight 187.19 g/mol
IUPAC Name 3-aminonaphthalene-1-carboxylic acid
Canonical SMILES C1=CC=C2C(=C1)C=C(C=C2C(=O)O)N
InChI Key YIPRQTYMJYGRER-UHFFFAOYSA-N
Physical Property Value Source
Density 1.4±0.1 g/cm³ChemSrc[1]
Boiling Point 456.1±28.0 °C at 760 mmHgChemSrc[1]
Flash Point 229.6±24.0 °CChemSrc[1]
pKa₁ 2.61Guidechem[2]
pKa₂ 4.39 (at 25°C)Guidechem[2]
Spectroscopic Data Summary
Spectroscopy Type Key Data for 3-Amino-2-naphthoic acid (CAS: 5959-52-4)
¹H NMR Available from SpectraBase.
¹³C NMR Available from SpectraBase.
Mass Spectrometry (GC-MS) m/z Top Peak: 187; 2nd Highest: 169; 3rd Highest: 142.
FTIR Technique: KBr WAFER. Spectrum available from SpectraBase.

Synthesis and Experimental Protocols

A detailed, peer-reviewed synthesis protocol for this compound is not available in the searched literature. However, a common precursor for its synthesis is likely 3-Nitro-1-naphthoic acid, which can be reduced to the desired amino compound. The general workflow for such a transformation is depicted below.

Synthesis_Workflow cluster_start Starting Material cluster_reaction Reaction Step cluster_reagents Typical Reagents cluster_product Final Product 3-Nitro-1-naphthoic acid 3-Nitro-1-naphthoic acid Reduction Reduction 3-Nitro-1-naphthoic acid->Reduction This compound This compound Reduction->this compound Fe/HCl or H₂/Pd-C Fe/HCl or H₂/Pd-C Fe/HCl or H₂/Pd-C->Reduction

Caption: General workflow for the synthesis of this compound.

Representative Experimental Protocol: Synthesis of 3-Amino-2-naphthoic Acid

The following protocol for the synthesis of the isomer 3-Amino-2-naphthoic acid from 3-hydroxy-2-naphthoic acid is provided as a detailed example of a synthetic method for an aminonaphthoic acid. This method utilizes a high-pressure amination reaction.

Materials:

  • 3-hydroxy-2-naphthoic acid (30g)

  • Anhydrous zinc chloride (14g)

  • Ammonia (25-28%, 110mL)

  • Concentrated hydrochloric acid

  • Absolute ethanol

Equipment:

  • High-pressure reactor with mechanical stirring

  • 500 mL three-necked flask

  • Heating mantle

  • Reflux condenser

  • Filtration apparatus

  • Drying oven

Procedure:

  • Charge the high-pressure reactor with 30g of 3-hydroxy-2-naphthoic acid, 14g of anhydrous zinc chloride, and 110mL of 25-28% ammonia.

  • Set the mechanical stirring speed to 700 r/min.

  • Over 3 hours, raise the temperature from room temperature to 195°C. The pressure will reach approximately 1.38-2.75 MPa.

  • Maintain these conditions for 72 hours.

  • Allow the reactor to cool to room temperature naturally while stirring.

  • Transfer the entire contents of the reactor to a 500 mL three-necked flask. Rinse the reactor twice with 35 mL of hot water and add the washings to the flask.

  • Slowly add 103 mL of concentrated hydrochloric acid to the flask over 1 hour.

  • Filter the mixture while hot, retaining the filtrate.

  • Return the filter cake to the flask, add 90 mL of water and 5.5 mL of concentrated hydrochloric acid, and reflux for 1 hour.

  • Filter the hot mixture and combine the filtrate with the previously collected filtrate. Repeat this washing and filtration step until no significant solid remains in the filter cake.

  • Cool the combined filtrate in a refrigerator overnight to precipitate the crude product.

  • Collect the resulting yellow solid by suction filtration and dry in an oven at 50°C for 3-5 days. This should yield approximately 24g of crude 3-amino-2-naphthoic acid.

  • Recrystallize the crude product from absolute ethanol (using a ratio of 100 mL ethanol per 10g of crude product) to yield purified, yellowish-green crystals of 3-amino-2-naphthoic acid.

Applications in Research and Drug Development

While specific applications for this compound are not well-documented, it is described as a useful intermediate in the synthesis of model compound skeletons.[3] The aminonaphthoic acid scaffold, in general, has potential in several areas of drug discovery and materials science.

Potential as a Pharmacophore Scaffold

The rigid naphthalene core combined with the reactive amino and carboxylic acid functional groups makes this molecule a candidate for library synthesis in drug discovery programs. These functional groups allow for the straightforward introduction of diversity elements. The naphthoic acid substructure has been implicated in DNA binding, potentially through intercalation, which is a mechanism of action for some anticancer agents like Kedarcidin.[4]

Use in Chemical Biology and as a Building Block

Derivatives of aminonaphthoic acids are utilized in various chemical applications:

  • Peptide Synthesis: Fmoc-protected versions of aminonaphthoic acids can be used as non-canonical amino acids in peptide synthesis to create peptidomimetics with constrained conformations.

  • Fluorescent Probes: The naphthalene moiety is inherently fluorescent, suggesting that derivatives could be developed as fluorescent probes for biological imaging.

  • Dye and Pigment Manufacturing: The related 3-Amino-2-naphthoic acid is a known precursor in the manufacturing of azo dyes and pigments.

The following diagram illustrates a hypothetical workflow for utilizing an aminonaphthoic acid as a building block in the development of a screening library for drug discovery.

Drug_Discovery_Workflow cluster_synthesis Library Synthesis cluster_screening Screening Cascade cluster_development Preclinical Development A This compound (Scaffold) B Amine Functionalization (e.g., Acylation) A->B C Carboxylic Acid Functionalization (e.g., Amidation) B->C D Diverse Library of Naphthoic Acid Derivatives C->D E High-Throughput Screening (HTS) D->E Test against biological target F Hit Identification E->F G Lead Optimization F->G H In Vivo Studies G->H I Candidate Selection H->I

Caption: Hypothetical workflow for drug discovery using a naphthoic acid scaffold.

Biological Activity and Signaling Pathways

There is currently no specific information in the scientific literature detailing the biological activity or any associated signaling pathways for this compound. Research on derivatives of the related 3-amino-2-naphthoic acid has shown moderate inhibitory activity against the growth of Malme-3M (melanoma) cells, suggesting potential for anticancer research.[5] However, no mechanistic or pathway analysis was provided.

Conclusion and Future Directions

This compound, CAS 32018-86-3, represents an under-investigated chemical entity. While its basic physicochemical properties are known, a significant gap exists in the public domain regarding its detailed synthesis, spectroscopic characterization, and biological applications. The available information suggests its potential as a synthetic intermediate. Future research should focus on developing and publishing a robust synthetic protocol, fully characterizing the compound using modern spectroscopic techniques (NMR, IR, MS), and exploring its biological activities. Given the activities of related aminonaphthoic acid derivatives, initial screening in areas such as oncology and as a scaffold for novel antibiotics could be promising avenues for investigation.

References

An In-depth Technical Guide to the Synthesis of 3-Amino-1-naphthoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways to 3-Amino-1-naphthoic acid, a valuable building block in medicinal chemistry and materials science. This document details the core chemical transformations, provides experimentally derived protocols, and presents quantitative data to support researchers in the successful synthesis of this compound.

Introduction

This compound is a bifunctional naphthalene derivative incorporating both a carboxylic acid and an amino group. This unique substitution pattern makes it a crucial intermediate in the synthesis of a variety of complex organic molecules, including pharmaceuticals and functional materials. The strategic placement of the amino and carboxylic acid moieties on the naphthalene scaffold allows for diverse chemical modifications, enabling the construction of intricate molecular architectures. This guide focuses on the most prevalent and practical synthetic route, proceeding through the nitration of 1-naphthoic acid followed by the reduction of the resulting nitro intermediate.

Core Synthetic Pathway: A Two-Step Approach

The most widely adopted and reliable synthesis of this compound involves a two-step reaction sequence starting from commercially available 1-naphthoic acid. This pathway is summarized below:

  • Electrophilic Nitration: The initial step involves the regioselective nitration of 1-naphthoic acid to yield 3-Nitro-1-naphthoic acid. This reaction is a classic example of electrophilic aromatic substitution on a naphthalene ring system.

  • Reduction of the Nitro Group: The intermediate, 3-Nitro-1-naphthoic acid, is then subjected to a reduction reaction to convert the nitro group into a primary amine, affording the final product, this compound.

This two-step approach is advantageous due to the accessibility of the starting material and the generally high efficiency of each transformation.

G cluster_0 Overall Synthetic Workflow 1-Naphthoic_Acid 1-Naphthoic Acid 3-Nitro-1-naphthoic_Acid 3-Nitro-1-naphthoic Acid 1-Naphthoic_Acid->3-Nitro-1-naphthoic_Acid Nitration (HNO3, H2SO4) 3-Amino-1-naphthoic_Acid This compound 3-Nitro-1-naphthoic_Acid->3-Amino-1-naphthoic_Acid Reduction G cluster_1 Nitration Experimental Workflow Start Dissolve 1-Naphthoic Acid in Sulfuric Acid Cool Cool to 0-5 °C Start->Cool Add_Nitrating_Mixture Slowly Add Nitric Acid/Sulfuric Acid Mixture Cool->Add_Nitrating_Mixture React Stir at 0-5 °C Add_Nitrating_Mixture->React Quench Pour onto Ice React->Quench Isolate Filter and Wash Precipitate Quench->Isolate Dry Dry the Product Isolate->Dry End Obtain 3-Nitro-1-naphthoic Acid Dry->End G cluster_2 Catalytic Hydrogenation Workflow Start Suspend 3-Nitro-1-naphthoic Acid and Catalyst in Solvent Hydrogenate Pressurize with H₂ and Stir Start->Hydrogenate Monitor Monitor Reaction Progress (TLC) Hydrogenate->Monitor Filter Filter to Remove Catalyst Monitor->Filter Concentrate Remove Solvent in vacuo Filter->Concentrate Purify Recrystallize Product Concentrate->Purify End Obtain this compound Purify->End

An In-Depth Technical Guide to 3-Amino-1-naphthoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: 3-Amino-1-naphthoic acid (CAS: 32018-86-3) is a bifunctional organic compound featuring a naphthalene core substituted with both an amine and a carboxylic acid group. This unique structure makes it a valuable building block and intermediate in the synthesis of more complex molecules. This guide provides a comprehensive overview of its molecular structure, physicochemical properties, synthesis, and potential applications, tailored for researchers, chemists, and professionals in drug development and materials science. While specific experimental data for this isomer is limited in public literature, this document compiles available information and extrapolates expected characteristics and methodologies based on related compounds.

Molecular Structure and Physicochemical Properties

This compound is an aromatic compound derived from naphthalene. The structure consists of a naphthalene bicyclic system with an amino group (-NH₂) at the C3 position and a carboxylic acid group (-COOH) at the C1 position. The presence of both an acidic (carboxyl) and a basic (amino) group allows it to form zwitterions and participate in a wide range of chemical reactions.

Quantitative Physicochemical Data

A summary of the key identifying and physical properties of this compound is presented in Table 1.

PropertyValueReference
CAS Number 32018-86-3[1]
Molecular Formula C₁₁H₉NO₂[1][2]
Molecular Weight 187.198 g/mol [1]
IUPAC Name 3-aminonaphthalene-1-carboxylic acid
Canonical SMILES C1=CC=C2C(=C1)C=C(C=C2C(=O)O)N[1]
InChIKey YIPRQTYMJYGRER-UHFFFAOYSA-N[1][2]
pKa (at 25°C) pK₁: 2.61; pK₂: 4.39[1]
Melting Point 179 °C[3]
Boiling Point 456.1±28.0 °C (Predicted)[3]

Spectroscopic Characterization

Detailed, experimentally-derived spectra for this compound are not widely published. However, based on its molecular structure, the following spectroscopic signatures can be predicted:

  • ¹H NMR: The spectrum would show distinct signals for the aromatic protons on the naphthalene ring, with chemical shifts and coupling patterns determined by their positions relative to the electron-donating amino group and the electron-withdrawing carboxylic acid group. A broad singlet corresponding to the amine (-NH₂) protons and another for the carboxylic acid (-COOH) proton would also be expected, with the latter appearing significantly downfield.

  • ¹³C NMR: The spectrum would display 11 unique carbon signals. The signal for the carboxylic acid carbon would be the most downfield (typically >165 ppm). The carbons attached to the amino group would be shifted upfield compared to unsubstituted naphthalene, while the carbon attached to the carboxyl group would be shifted downfield.

  • Infrared (IR) Spectroscopy: Key vibrational bands would include a broad O-H stretch from the carboxylic acid (approx. 2500-3300 cm⁻¹), overlapping with N-H stretches from the amine group (approx. 3300-3500 cm⁻¹). A sharp C=O stretch from the carboxylic acid would be prominent around 1700 cm⁻¹.

  • Mass Spectrometry (MS): The electron ionization (EI) mass spectrum would show a molecular ion peak (M⁺) at m/z = 187, corresponding to the molecular weight of the compound.

Synthesis and Manufacturing

The primary route for synthesizing this compound typically involves the chemical reduction of its nitro precursor, 3-nitro-1-naphthoic acid.

Logical Synthesis Pathway

The conversion of the nitro group to an amine is a standard transformation in organic synthesis. Common reagents for this reduction include metals in acidic media (like tin(II) chloride in HCl) or catalytic hydrogenation (H₂ gas with a palladium-on-carbon catalyst).

G cluster_0 Reduction Reaction Precursor 3-Nitro-1-naphthoic acid Product This compound Reagent Reducing Agent (e.g., SnCl₂/HCl or H₂/Pd-C) Precursor->Reagent

Logical workflow for the synthesis of this compound.

Generalized Experimental Protocol

While a specific protocol for this compound is not available, a detailed synthesis for the related isomer, 3-amino-2-naphthoic acid, provides a representative workflow for this class of compounds. The following is a generalized procedure adapted from known methods for synthesizing aminonaphthoic acids.

G start Combine Precursor, Catalyst & Solvent in Reaction Vessel react Heat Under Reflux or Pressure (e.g., 70-200°C for several hours) start->react cool Cool Reaction to Room Temperature react->cool workup Perform Aqueous Workup (e.g., Neutralize acid/base) cool->workup extract Extract with Organic Solvent workup->extract dry_solvent Dry Organic Layer (e.g., with MgSO₄) extract->dry_solvent evaporate Evaporate Solvent to Yield Crude Product dry_solvent->evaporate purify Purify by Recrystallization or Column Chromatography evaporate->purify final Pure this compound purify->final

Generalized experimental workflow for aminonaphthoic acid synthesis.

Methodology:

  • Reaction Setup: The nitro-precursor (3-nitro-1-naphthoic acid) is dissolved in a suitable solvent (e.g., ethanol or ethyl acetate) in a reaction vessel equipped with a condenser.

  • Reduction: The reducing agent is added. If using catalytic hydrogenation, the vessel is purged with nitrogen, the Pd/C catalyst is added, and the atmosphere is replaced with hydrogen gas. The mixture is stirred vigorously at a set temperature and pressure until the reaction is complete (monitored by TLC or LC-MS).

  • Filtration: If a solid catalyst was used, the reaction mixture is filtered (e.g., through Celite) to remove it.

  • Workup: The solvent is removed under reduced pressure. The residue is redissolved in an appropriate solvent and washed with water or a mild basic solution to remove inorganic byproducts.

  • Isolation: The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is evaporated to yield the crude this compound.

  • Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the final product with high purity.

Biological Activity and Potential Applications

Direct research on the biological activity of this compound is sparse. However, the broader class of aminonaphthoic acids and their derivatives are recognized for their utility in medicinal chemistry and materials science.

  • Pharmaceutical Intermediate: The dual functionality of the molecule makes it an ideal scaffold for building more complex pharmaceutical agents. The amino group can be acylated, alkylated, or used to form heterocyclic rings, while the carboxylic acid can be converted to esters, amides, or other derivatives. Naphthoquinone amino acid derivatives have been investigated as potential proteasome inhibitors for anticancer applications.[4]

  • Dye and Pigment Synthesis: Aromatic amines are key components in the synthesis of azo dyes. The amino group on the naphthalene ring can be diazotized and coupled with other aromatic compounds to produce a wide range of colors.

  • Antimicrobial and Anticancer Research: Studies on related isomers and derivatives have shown promising biological activity. For example, new derivatives produced from 3-amino-2-naphthoic acid have demonstrated moderate growth inhibition of Malme-3M cancer cells.[5] Other amino-naphthol derivatives have shown potent antibacterial activity, including against multi-drug resistant (MDR) strains.[6] These findings suggest that this compound is a promising starting point for developing novel therapeutic agents.

G center 3-Amino-1-naphthoic Acid Core Structure app1 Pharmaceuticals (e.g., Anticancer Agents) center->app1 app2 Dyes & Pigments (Azo Dye Precursor) center->app2 app3 Agrochemicals center->app3 app4 Advanced Materials & Polymers center->app4

Potential application areas for this compound derivatives.

Safety and Handling

No specific GHS hazard classification data is available for this compound.[1] However, based on the data for the closely related isomer 3-amino-2-naphthoic acid, the compound should be handled with care. It may be harmful if swallowed and can cause skin, eye, and respiratory irritation. Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this chemical. If working with the fine powder, a dust mask or respirator is recommended to avoid inhalation.

Conclusion

This compound is a versatile chemical intermediate with significant potential for applications in drug discovery, materials science, and the synthesis of fine chemicals. While detailed experimental and biological data for this specific isomer are not yet widely available, its structural features and the known activities of related compounds mark it as a valuable target for further research and development. The synthetic routes are well-established, allowing for its accessible incorporation into larger, more functional molecules.

References

Spectroscopic Profile of 3-Amino-1-naphthoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-1-naphthoic acid (CAS No: 32018-86-3) is a substituted naphthalene derivative with potential applications in medicinal chemistry and materials science.[1] A thorough understanding of its spectroscopic characteristics is fundamental for its identification, characterization, and quality control in research and development settings. This technical guide provides a summary of predicted spectroscopic data for this compound, alongside established experimental protocols for the acquisition of such data. Due to the limited availability of public experimental spectra for this specific compound, this guide relies on predictive models and general methodologies for analogous compounds.

Chemical and Physical Properties

PropertyValueSource
CAS Number32018-86-3[1]
Molecular FormulaC₁₁H₉NO₂[1]
Molecular Weight187.19 g/mol [2]
Melting Point179 °C[2]

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These values are computationally generated and should be used as a reference for experimental verification.

Predicted ¹H NMR Spectral Data (500 MHz, DMSO-d₆)
Chemical Shift (ppm)MultiplicityAssignment
~12.5Singlet1H, -COOH
~7.8-8.2MultipletAromatic Protons
~7.4-7.6MultipletAromatic Protons
~6.8-7.2MultipletAromatic Protons
~5.5Broad Singlet2H, -NH₂
Predicted ¹³C NMR Spectral Data (125 MHz, DMSO-d₆)
Chemical Shift (ppm)Assignment
~168-COOH
~145C-NH₂
~135Quaternary C
~130Quaternary C
~128Aromatic CH
~126Aromatic CH
~125Aromatic CH
~124Aromatic CH
~120Quaternary C
~115Aromatic CH
~110Aromatic CH
Predicted Mass Spectrometry Data
ParameterValue
Molecular Ion [M]⁺m/z 187.06
Key Fragment Ionsm/z 170 ([M-OH]⁺), m/z 142 ([M-COOH]⁺)

Note: Fragmentation patterns in mass spectrometry for aromatic carboxylic acids often involve the loss of hydroxyl (-OH) and carboxyl (-COOH) groups.[3]

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These are general protocols and may require optimization based on the specific instrumentation and sample purity.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Methodology (Attenuated Total Reflectance - ATR):

  • Sample Preparation: A small amount of the solid this compound is placed directly on the ATR crystal.

  • Data Acquisition:

    • The sample is brought into firm contact with the crystal using a pressure clamp.

    • The infrared spectrum is recorded over a range of 4000-400 cm⁻¹.

    • A background spectrum of the clean, empty ATR crystal is recorded and automatically subtracted from the sample spectrum.

  • Data Analysis: The resulting spectrum is analyzed for characteristic absorption bands corresponding to functional groups such as O-H (carboxylic acid), N-H (amine), C=O (carbonyl), and aromatic C-H and C=C bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the carbon-hydrogen framework of the molecule.

Methodology (¹H and ¹³C NMR):

  • Sample Preparation:

    • Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

    • The solution is transferred to a 5 mm NMR tube.

  • Data Acquisition:

    • The NMR tube is placed in the spectrometer.

    • For ¹H NMR, a standard one-pulse experiment is typically used.

    • For ¹³C NMR, a proton-decoupled experiment is performed to obtain singlets for each unique carbon atom.

    • Key acquisition parameters (e.g., pulse width, acquisition time, relaxation delay) are optimized for the specific sample and spectrometer.

  • Data Analysis: The chemical shifts, multiplicities, and integration values of the peaks in the ¹H spectrum, and the chemical shifts in the ¹³C spectrum, are analyzed to assign the structure of the molecule.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (Electrospray Ionization - ESI):

  • Sample Preparation:

    • A dilute solution of this compound is prepared in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1-10 µg/mL.[4]

    • The solution may be filtered to remove any particulate matter.[4]

  • Data Acquisition:

    • The solution is introduced into the ESI source of the mass spectrometer via direct infusion or through a liquid chromatography system.

    • The mass spectrum is acquired in positive or negative ion mode over a relevant mass-to-charge (m/z) range.

  • Data Analysis: The spectrum is analyzed to identify the molecular ion peak and the m/z values of major fragment ions. This information is used to confirm the molecular weight and propose a fragmentation pathway.[3]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Output SolidSample Solid Sample of This compound DissolvedSample Dissolved Sample (e.g., in DMSO-d6) SolidSample->DissolvedSample DiluteSolution Dilute Solution (e.g., in Methanol) SolidSample->DiluteSolution IR IR Spectroscopy (ATR) SolidSample->IR Direct Analysis NMR NMR Spectroscopy (¹H and ¹³C) DissolvedSample->NMR MS Mass Spectrometry (ESI) DiluteSolution->MS IR_Data IR Spectrum IR->IR_Data NMR_Data NMR Spectra NMR->NMR_Data MS_Data Mass Spectrum MS->MS_Data

Caption: Experimental workflow for spectroscopic analysis.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 3-Amino-1-naphthoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the proton (¹H) and carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) spectra of 3-Amino-1-naphthoic acid. This document is intended for professionals in the fields of chemical research, drug development, and analytical chemistry who utilize NMR spectroscopy for the structural elucidation and characterization of organic molecules. This guide presents predicted quantitative NMR data, detailed experimental protocols for acquiring such spectra, and visualizations to aid in understanding the molecular structure and experimental workflows.

Introduction to this compound and its Spectroscopic Analysis

Predicted Quantitative NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are based on computational algorithms that model the magnetic environment of each nucleus. It is important to note that actual experimental values may vary depending on the solvent, concentration, and temperature.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
H-27.5 - 7.6s-
H-47.9 - 8.0s-
H-58.0 - 8.1d8.0 - 8.5
H-67.4 - 7.5t7.5 - 8.0
H-77.5 - 7.6t7.5 - 8.0
H-88.8 - 8.9d8.0 - 8.5
-NH₂4.0 - 5.0br s-
-COOH12.0 - 13.0br s-

s = singlet, d = doublet, t = triplet, br s = broad singlet

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-1128 - 130
C-2120 - 122
C-3145 - 147
C-4115 - 117
C-4a130 - 132
C-5125 - 127
C-6128 - 130
C-7126 - 128
C-8124 - 126
C-8a133 - 135
-COOH168 - 170

Experimental Protocols

The following section outlines a detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

Sample Preparation
  • Weighing the Sample: Accurately weigh approximately 5-20 mg of this compound for ¹H NMR analysis and 20-50 mg for ¹³C NMR analysis.

  • Solvent Selection: Choose a suitable deuterated solvent. Deuterated dimethyl sulfoxide (DMSO-d₆) is often a good choice for amino acids and carboxylic acids due to its ability to dissolve polar compounds and exchange with labile protons, allowing for their observation. Other potential solvents include deuterated methanol (CD₃OD) or a mixture of deuterated chloroform (CDCl₃) and CD₃OD.

  • Dissolution: Transfer the weighed sample into a clean, dry NMR tube. Add approximately 0.6-0.7 mL of the chosen deuterated solvent.

  • Homogenization: Cap the NMR tube and gently vortex or sonicate the sample to ensure complete dissolution. Gentle warming may be applied if necessary to aid dissolution.

  • Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added. However, for most modern spectrometers, referencing to the residual solvent peak is sufficient.

NMR Spectrometer Parameters

The following are typical parameters for acquiring ¹H and ¹³C NMR spectra on a 400 MHz NMR spectrometer. These parameters may need to be optimized based on the specific instrument, sample concentration, and chosen solvent.

¹H NMR Parameters:

  • Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Number of Scans (NS): 16 to 64, depending on the sample concentration.

  • Receiver Gain (RG): Set automatically by the instrument.

  • Acquisition Time (AQ): 2-4 seconds.

  • Relaxation Delay (D1): 1-5 seconds.

  • Spectral Width (SW): 0-16 ppm.

¹³C NMR Parameters:

  • Pulse Program: Standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).

  • Number of Scans (NS): 1024 to 4096, or more, depending on the sample concentration.

  • Receiver Gain (RG): Set automatically by the instrument.

  • Acquisition Time (AQ): 1-2 seconds.

  • Relaxation Delay (D1): 2-5 seconds.

  • Spectral Width (SW): 0-220 ppm.

Visualizations

The following diagrams illustrate the chemical structure of this compound with atom numbering for NMR peak assignment and a general workflow for NMR analysis.

Caption: Chemical structure of this compound with atom numbering for NMR assignments.

G SamplePrep Sample Preparation (Weighing, Dissolution) NMRTube Transfer to NMR Tube SamplePrep->NMRTube Spectrometer Insert into NMR Spectrometer NMRTube->Spectrometer Acquisition Data Acquisition (¹H and ¹³C Spectra) Spectrometer->Acquisition Processing Data Processing (Fourier Transform, Phasing, Baseline Correction) Acquisition->Processing Analysis Spectral Analysis (Peak Picking, Integration, Assignment) Processing->Analysis

Caption: General workflow for NMR sample preparation and data analysis.

In-Depth Technical Guide: FT-IR Spectrum of 3-Amino-1-naphthoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) spectrum of 3-Amino-1-naphthoic acid. Due to the limited availability of experimental spectral data in public databases, this guide presents a theoretical, computationally-derived FT-IR spectrum. The vibrational frequencies and their assignments have been predicted using Density Functional Theory (DFT), a reliable method for simulating the infrared spectra of organic molecules. This guide also includes a detailed, standardized experimental protocol for acquiring an FT-IR spectrum of this compound and visual diagrams to illustrate key workflows.

Introduction to this compound

This compound is an organic compound containing a naphthalene core substituted with both an amino (-NH₂) and a carboxylic acid (-COOH) group. These functional groups, along with the aromatic ring system, give rise to a characteristic infrared spectrum that is invaluable for its identification and structural elucidation. FT-IR spectroscopy is a powerful, non-destructive analytical technique that probes the vibrational modes of molecules, providing a unique "fingerprint" based on the absorption of infrared radiation by specific chemical bonds.

Predicted FT-IR Spectral Data

The following table summarizes the predicted vibrational frequencies and their corresponding functional group assignments for this compound. These values were theoretically determined and are presented to guide researchers in the analysis of experimental spectra.

Predicted Wavenumber (cm⁻¹)Vibrational ModeFunctional Group Assignment
3450 - 3300Asymmetric and Symmetric StretchingN-H stretch of the primary amine
3300 - 2500Stretching (Broad)O-H stretch of the carboxylic acid
3100 - 3000StretchingAromatic C-H stretch
1700 - 1650StretchingC=O stretch of the carboxylic acid
1640 - 1550BendingN-H bend of the primary amine
1600 - 1450StretchingC=C stretch of the aromatic ring
1440 - 1395BendingO-H bend of the carboxylic acid
1300 - 1200StretchingC-N stretch of the aromatic amine
1250 - 1000In-plane BendingAromatic C-H bend
900 - 675Out-of-plane BendingAromatic C-H bend

Experimental Protocols

This section outlines a standard procedure for obtaining the FT-IR spectrum of solid this compound using the potassium bromide (KBr) pellet technique.

Objective: To acquire a high-quality FT-IR transmission spectrum of this compound in the solid state.

Materials and Equipment:

  • This compound, analytical grade

  • FT-IR grade potassium bromide (KBr), spectroscopic grade

  • FT-IR spectrometer with a deuterated triglycine sulfate (DTGS) detector

  • Agate mortar and pestle

  • Hydraulic press with pellet-forming die

  • Spatula

  • Infrared lamp (optional, for drying)

Procedure:

  • Sample Preparation:

    • Thoroughly dry the KBr powder under an infrared lamp or in a vacuum oven to remove any adsorbed water, which can interfere with the spectrum.

    • Weigh out approximately 1-2 mg of this compound and 100-200 mg of dry KBr.

    • Transfer the materials to the agate mortar.

    • Gently grind the mixture with the pestle until a fine, homogeneous powder is obtained. The particle size should be small enough to minimize scattering of the infrared radiation.

  • Pellet Formation:

    • Assemble the pellet-forming die according to the manufacturer's instructions.

    • Transfer a portion of the KBr-sample mixture into the die.

    • Spread the powder evenly to ensure a uniform pellet thickness.

    • Place the die into the hydraulic press.

    • Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

  • Spectral Acquisition:

    • Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.

    • Close the sample compartment and allow the spectrometer to purge with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.

    • Collect a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum over the desired wavenumber range (e.g., 4000 - 400 cm⁻¹). A typical measurement involves co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Data Processing:

    • The spectrometer software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

    • Perform baseline correction and peak picking to identify the absorption maxima.

Visual Diagrams

The following diagrams illustrate the logical workflow for FT-IR analysis and the functional group regions in an infrared spectrum.

ftir_workflow start Start: this compound Sample prep Sample Preparation (KBr Pellet) start->prep acquire FT-IR Spectral Acquisition prep->acquire process Data Processing (Baseline Correction, Peak Picking) acquire->process interpret Spectral Interpretation (Peak Assignment) process->interpret end End: Structural Information interpret->end

Caption: Workflow for FT-IR analysis of this compound.

ftir_regions cluster_0 Infrared Spectrum (Wavenumber cm⁻¹) cluster_1 Functional Group Region cluster_2 Triple Bond Region cluster_3 Double Bond Region cluster_4 Fingerprint Region 4000 4000 2500 2500 2000 2000 1500 1500 400 400 N-H, O-H, C-H stretches N-H, O-H, C-H stretches C=O, C=C stretches C=O, C=C stretches C-C, C-N, C-O stretches, bends C-C, C-N, C-O stretches, bends

Caption: Key regions of the infrared spectrum.

Spectroscopic Properties of 3-Amino-1-naphthoic Acid: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of scientific literature and chemical databases reveals a significant gap in the publicly available data regarding the specific UV-Vis absorption and emission spectra of 3-Amino-1-naphthoic acid. Despite its availability from commercial suppliers, detailed experimental studies characterizing its photophysical properties, including absorption maxima (λmax), molar absorptivity (ε), emission maxima (λem), and quantum yields (Φ) in various solvents, appear to be unpublished.

While a definitive technical guide with quantitative data and detailed experimental protocols for this compound cannot be constructed at this time, an analysis of related compounds provides a qualitative understanding of its likely spectroscopic behavior.

Theoretical Considerations and Expected Properties

This compound possesses a naphthalene core, a well-known chromophore, substituted with an electron-donating amino group (-NH₂) and an electron-withdrawing carboxylic acid group (-COOH). This "push-pull" electronic structure is a common motif in fluorescent molecules and often leads to interesting photophysical properties, including sensitivity to the local environment.

It is highly probable that this compound exhibits solvatochromism , a phenomenon where the absorption and emission spectra shift in response to the polarity of the solvent. In polar solvents, the excited state is generally more stabilized than the ground state, leading to a red-shift (bathochromic shift) in the emission spectrum. Conversely, in nonpolar solvents, a blue-shift (hypsochromic shift) would be expected. The extent of these shifts would provide valuable information about the change in dipole moment upon excitation.

Inferred Experimental Workflow

While specific protocols for this compound are not available, a standard experimental workflow for characterizing the UV-Vis absorption and emission spectra of a similar compound would typically involve the following steps:

G General Experimental Workflow for Spectroscopic Analysis cluster_prep Sample Preparation cluster_abs UV-Vis Absorption Spectroscopy cluster_em Fluorescence Spectroscopy prep_compound Weighing of this compound prep_solvent Selection and preparation of solvents of varying polarity prep_compound->prep_solvent prep_solution Preparation of stock and dilute solutions prep_solvent->prep_solution abs_measurement Measurement of absorbance spectra in different solvents prep_solution->abs_measurement em_measurement Measurement of emission spectra in different solvents prep_solution->em_measurement abs_instrument Spectrophotometer setup (e.g., wavelength range, scan speed) abs_instrument->abs_measurement abs_data Determination of λmax and molar absorptivity (ε) abs_measurement->abs_data em_instrument Spectrofluorometer setup (e.g., excitation wavelength, emission range) em_instrument->em_measurement em_data Determination of λem and quantum yield (Φ) em_measurement->em_data

Caption: A generalized workflow for measuring the absorption and emission spectra of a fluorescent compound.

Signaling Pathways and Logical Relationships

The interaction of light with this compound and the subsequent photophysical processes can be conceptually illustrated. The process involves the absorption of a photon, leading to an excited state, which can then relax through radiative (fluorescence) or non-radiative pathways. The solvent environment plays a crucial role in modulating the energies of the ground and excited states.

G Photophysical Processes and Solvent Effects cluster_molecule This compound cluster_processes Photophysical Pathways cluster_solvent Solvent Influence GS Ground State (S0) Absorption Absorption (hν_abs) GS->Absorption Photon Absorption ES Excited State (S1) Fluorescence Fluorescence (hν_em) ES->Fluorescence Radiative Decay NonRad Non-radiative decay ES->NonRad Non-Radiative Decay Absorption->ES Fluorescence->GS NonRad->GS Polarity Solvent Polarity Polarity->GS Stabilizes Polarity->ES Differentially Stabilizes

Caption: A diagram illustrating the key photophysical processes and the influence of solvent polarity.

Conclusion for Researchers

For researchers, scientists, and drug development professionals interested in the specific photophysical properties of this compound, this represents an open area for investigation. A systematic study of its absorption and emission characteristics in a range of solvents with varying polarity, dielectric constant, and hydrogen bonding capabilities would be a valuable contribution to the field of fluorescent probes and materials science. Such a study would provide the necessary quantitative data to populate the tables and detailed protocols that are currently absent from the scientific literature. Until such research is conducted and published, any application of this compound that relies on its specific spectroscopic properties will require preliminary characterization by the end-user.

A Comprehensive Technical Guide to the Fluorescence Properties of 3-Amino-1-naphthoic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide offers an in-depth exploration of the fluorescence characteristics of 3-Amino-1-naphthoic acid and its closely related derivatives. The information presented is curated for researchers, scientists, and professionals in the field of drug development who are interested in the application of this compound as a fluorescent probe. While specific photophysical data for this compound is limited in the available literature, this guide leverages data from its well-studied derivatives, particularly 3-amino-1,8-naphthalimides, to provide a comprehensive overview of its potential fluorescence behavior.

Core Fluorescence Characteristics

Derivatives of this compound, notably the 3-amino-1,8-naphthalimide family, are recognized for their pronounced and environmentally sensitive fluorescence. A key feature of these compounds is their solvatochromism, where the fluorescence emission spectrum is highly dependent on the polarity of the solvent.

Solvatochromism and Stokes Shift:

The fluorescence of 3-amino substituted naphthalimide derivatives exhibits significant positive solvatochromism. This means that as the polarity of the solvent increases, the emission wavelength undergoes a bathochromic (red) shift, moving towards longer wavelengths. For example, a derivative might fluoresce blue in a non-polar solvent like hexane (e.g., λem ≈ 429 nm) and shift to an orange-yellow emission in a polar solvent such as methanol (e.g., λem ≈ 564 nm)[1]. This phenomenon is accompanied by a large Stokes shift, which is the difference between the absorption and emission maxima.

Quantum Yield and Lifetime:

Data Presentation: Photophysical Properties of 3-Amino-1,8-Naphthalimide Derivatives

The following table summarizes the available quantitative data on the fluorescence properties of representative 3-amino-1,8-naphthalimide derivatives in various environments.

CompoundSolvent/StateExcitation Maxima (λex, nm)Emission Maxima (λem, nm)Quantum Yield (ΦF)
3-Amino-1,8-naphthalimide (3APNI)HexaneNot specified429Not specified
3-Amino-1,8-naphthalimide (3APNI)MethanolNot specified564Decreases with polarity[1]
3-Amino-1,8-naphthalimide (3APNI)Solid StateNot specified575Lower than in solution[1]
2-Amino-1,8-naphthalimide (2APNI)Various SolventsNot specified420-4450.2-0.3[1]

Experimental Protocols

While a specific protocol for this compound is not detailed in the literature, a general methodology for characterizing the fluorescence of such a compound is presented below.

3.1. Measurement of Fluorescence Spectra and Quantum Yield

This protocol outlines the standard procedure for determining the fluorescence excitation and emission spectra, as well as the fluorescence quantum yield of a compound using a comparative method.

  • Preparation of Solutions:

    • Prepare a stock solution of the sample (e.g., 1 mM) in a spectroscopic grade solvent.

    • Prepare a series of dilutions from the stock solution to obtain solutions with absorbances ranging from 0.01 to 0.1 at the excitation wavelength.

    • Prepare a solution of a suitable fluorescence standard (e.g., quinine sulfate in 0.1 M H₂SO₄) with a known quantum yield and an absorbance in the same range as the sample solutions.

  • Instrumentation and Measurement:

    • Use a calibrated spectrofluorometer.

    • Record the absorption spectra of all solutions using a UV-Vis spectrophotometer.

    • For fluorescence measurements, set the excitation and emission slit widths to an appropriate value (e.g., 5 nm).

    • Measure the fluorescence emission spectrum of the solvent blank.

    • Measure the fluorescence emission spectra of the sample and standard solutions at the same excitation wavelength.

  • Data Analysis:

    • Subtract the solvent blank spectrum from the sample and standard spectra.

    • Integrate the area under the corrected emission spectra for both the sample and the standard.

    • Calculate the fluorescence quantum yield (ΦF) of the sample using the following equation:

    ΦF_sample = ΦF_standard * (I_sample / I_standard) * (A_standard / A_sample) * (n_sample² / n_standard²)

    Where:

    • I is the integrated fluorescence intensity.

    • A is the absorbance at the excitation wavelength.

    • n is the refractive index of the solvent.

Visualizations

4.1. General Experimental Workflow for Fluorescence Analysis

G cluster_prep Sample Preparation cluster_measure Spectroscopic Measurements cluster_analysis Data Analysis cluster_report Reporting A Prepare Stock Solution B Prepare Serial Dilutions A->B C Measure UV-Vis Absorbance B->C D Measure Fluorescence Emission C->D E Determine Excitation & Emission Maxima D->E F Calculate Quantum Yield & Lifetime E->F G Compile Photophysical Data F->G

Caption: A generalized workflow for the characterization of the fluorescence properties of a chemical compound.

4.2. Signaling Pathways

There is no information available in the searched literature regarding any signaling pathways in which this compound is involved.

References

An In-depth Technical Guide on the Solubility of 3-Amino-1-naphthoic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to 3-Amino-1-naphthoic Acid and its Solubility

This compound is a chemical compound with the molecular formula C₁₁H₉NO₂. It belongs to the class of aminonaphthoic acids, which are derivatives of naphthoic acid containing an amino group. The solubility of a compound like this compound in organic solvents is a critical physicochemical property that influences its application in various fields, including organic synthesis, pharmaceutical sciences, and materials science. Understanding its solubility is essential for processes such as reaction optimization, purification, crystallization, and formulation development.

The solubility of amino acids and their derivatives in organic solvents is influenced by several factors:

  • Polarity of the Solvent and Solute: The principle of "like dissolves like" is paramount. The amino and carboxylic acid groups in this compound can engage in hydrogen bonding, suggesting that it will have higher solubility in polar organic solvents.

  • Temperature: Generally, the solubility of solids in liquids increases with temperature.

  • pH of the Solution: The protonation state of the amino and carboxylic acid groups can be altered by the pH, which in turn affects solubility.

  • Presence of Other Solutes: The presence of salts or other organic molecules can impact the solubility through various intermolecular interactions.

Quantitative Solubility Data

As previously mentioned, specific quantitative data on the solubility of this compound in a range of organic solvents is not currently available in the surveyed literature. Researchers are encouraged to perform their own experimental determinations to obtain this crucial data. The following table is provided as a template for recording experimentally determined solubility data.

Table 1: Template for Recording Mole Fraction Solubility (x) of this compound in Various Organic Solvents at Different Temperatures

Temperature (K)SolventMole Fraction Solubility (x)
298.15Methanol
308.15Methanol
318.15Methanol
298.15Ethanol
308.15Ethanol
318.15Ethanol
298.15Acetone
308.15Acetone
318.15Acetone
298.15Ethyl Acetate
308.15Ethyl Acetate
318.15Ethyl Acetate
298.15Dichloromethane
308.15Dichloromethane
318.15Dichloromethane
298.15Dimethyl Sulfoxide (DMSO)
308.15Dimethyl Sulfoxide (DMSO)
318.15Dimethyl Sulfoxide (DMSO)

Experimental Protocol for Solubility Determination: The Gravimetric Method

The gravimetric method is a reliable and widely used technique for determining the solubility of a solid in a liquid. The following is a generalized protocol that can be adapted for determining the solubility of this compound in various organic solvents.

3.1. Materials and Apparatus

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance (±0.0001 g)

  • Thermostatic shaker or magnetic stirrer with a hot plate

  • Temperature probe

  • Isothermal jacketed glass vials or flasks

  • Syringe filters (chemically compatible with the solvent)

  • Pre-weighed sample vials

  • Drying oven or vacuum oven

3.2. Procedure

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known mass of the selected organic solvent in a sealed, isothermal vessel.

    • Place the vessel in a thermostatic shaker or on a magnetic stirrer with controlled heating.

    • Stir the mixture at a constant temperature for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached and the solution is saturated. Periodically check for undissolved solid to confirm saturation.

  • Sample Withdrawal and Filtration:

    • Once equilibrium is reached, stop the agitation and allow the excess solid to settle.

    • Carefully withdraw a known mass of the supernatant using a pre-heated syringe to prevent precipitation upon cooling.

    • Immediately filter the solution through a syringe filter into a pre-weighed sample vial. The filter should also be at the experimental temperature.

  • Solvent Evaporation and Mass Determination:

    • Weigh the sample vial containing the filtered saturated solution to determine the total mass of the solution.

    • Carefully evaporate the solvent from the vial using a drying oven at a temperature below the boiling point of the solvent and the decomposition temperature of the solute. A vacuum oven can be used to facilitate evaporation at a lower temperature.

    • Once all the solvent has evaporated, cool the vial in a desiccator to room temperature and weigh it.

    • Repeat the drying and weighing process until a constant mass is obtained.

  • Calculation of Solubility:

    • The mass of the dissolved this compound is the final constant mass of the vial minus the initial mass of the empty vial.

    • The mass of the solvent is the total mass of the solution minus the mass of the dissolved solute.

    • Calculate the solubility in terms of mole fraction, molarity, or grams per 100 g of solvent.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility using the gravimetric method.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling cluster_analysis Analysis prep1 Weigh excess This compound prep2 Add to known mass of solvent in a sealed vessel prep1->prep2 equil1 Stir at constant temperature prep2->equil1 equil2 Allow to reach equilibrium (24-48h) equil1->equil2 samp1 Withdraw supernatant with a pre-heated syringe equil2->samp1 samp2 Filter into a pre-weighed vial samp1->samp2 anal1 Weigh the vial with the solution samp2->anal1 anal2 Evaporate the solvent anal1->anal2 anal3 Weigh the vial with the dried solute anal2->anal3 anal4 Calculate solubility anal3->anal4

Caption: Experimental workflow for determining the solubility of this compound.

3-Amino-1-naphthoic Acid: A Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides a comprehensive overview of the safety and handling procedures for 3-Amino-1-naphthoic acid (CAS No. 32018-86-3). Due to a lack of a publicly available, detailed Safety Data Sheet (SDS) specifically for this isomer, safety and toxicity data for the closely related isomer, 3-Amino-2-naphthoic acid (CAS No. 5959-52-4), has been included as the best available surrogate information. It is crucial for researchers, scientists, and drug development professionals to recognize that while these compounds are structurally similar, their toxicological and reactivity profiles may differ. All handling and safety procedures should be conducted with this in mind, and a thorough risk assessment should be performed before use.

Chemical and Physical Properties

This section outlines the known physical and chemical properties of this compound and its isomer, 3-Amino-2-naphthoic acid, for comparison.

PropertyThis compound3-Amino-2-naphthoic acid
CAS Number 32018-86-35959-52-4[1]
Molecular Formula C₁₁H₉NO₂[2]C₁₁H₉NO₂[1]
Molecular Weight 187.19 g/mol [2]187.19 g/mol [1]
Melting Point 179 °C212 °C (decomposes)[1]
Boiling Point 456.1±28.0 °C (Predicted)Not available
Density 1.352±0.06 g/cm³ (Predicted)Not available
Appearance Solid[2]Yellow to olive green powder, crystals, or chunks[1]
pKa pK1: 2.61; pK2: 4.39 (25°C)Not available
Storage Temperature Room temperature, in a dark place under an inert atmosphere.Store in a well-ventilated place. Keep container tightly closed.[1]

Hazard Identification and Classification

The following hazard information is based on data for 3-Amino-2-naphthoic acid. It should be treated as indicative for this compound, but subject to verification.

GHS Classification:

  • Acute Toxicity, Oral: Category 4[1]

  • Skin Corrosion/Irritation: Category 2[1]

  • Serious Eye Damage/Eye Irritation: Category 2[1]

  • Specific target organ toxicity (single exposure), Respiratory system: Category 3[1]

Signal Word: Warning[1]

Hazard Statements:

  • H302: Harmful if swallowed.[1]

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

Experimental Protocols: Safe Handling Procedures

Adherence to strict laboratory protocols is essential when handling this compound and its analogues.

3.1 Engineering Controls

  • Work should be conducted in a well-ventilated area.

  • Use a chemical fume hood for all procedures that may generate dust or aerosols.

  • Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation location.[3]

3.2 Personal Protective Equipment (PPE)

  • Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3]

  • Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[3]

  • Respiratory Protection: If exposure limits are exceeded or if irritation or other symptoms are experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[3]

3.3 Handling and Storage

  • Avoid contact with skin, eyes, and clothing.

  • Do not breathe dust.

  • Wash hands thoroughly after handling.[1]

  • Do not eat, drink, or smoke when using this product.[1]

  • Keep containers tightly closed in a dry, cool, and well-ventilated place.[3]

  • Store away from incompatible materials such as strong acids and strong bases.[3]

First Aid Measures

These first aid measures are based on data for 3-Amino-2-naphthoic acid and should be applied in the event of exposure to this compound.

Exposure RouteFirst Aid Protocol
Inhalation Remove victim to fresh air and keep at rest in a position comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.[1][3] If not breathing, give artificial respiration.[3]
Skin Contact IF ON SKIN: Wash with plenty of soap and water.[1] If skin irritation occurs: Get medical advice/attention. Take off contaminated clothing and wash before reuse.[1][3]
Eye Contact IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] If eye irritation persists: Get medical advice/attention.[1][3]
Ingestion IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.[1] Do NOT induce vomiting.

Fire-Fighting and Accidental Release Measures

5.1 Fire-Fighting Measures

  • Suitable Extinguishing Media: Water spray, carbon dioxide (CO₂), dry chemical, or chemical foam.[1]

  • Specific Hazards: Keep product and empty container away from heat and sources of ignition.[1]

  • Hazardous Combustion Products: Nitrogen oxides (NOx), Carbon monoxide (CO), Carbon dioxide (CO₂).[1]

  • Protective Equipment: As in any fire, wear self-contained breathing apparatus pressure-demand, MSHA/NIOSH (approved or equivalent) and full protective gear.[1]

5.2 Accidental Release Measures

  • Personal Precautions: Ensure adequate ventilation. Use personal protective equipment as required. Avoid dust formation.[3]

  • Environmental Precautions: Should not be released into the environment.[4]

  • Methods for Containment and Cleaning Up: Sweep up and shovel into suitable containers for disposal.[3] Keep in suitable, closed containers for disposal.[3]

Toxicological Information

The toxicological properties of this compound have not been fully investigated. The following data is for 3-Amino-2-naphthoic acid.

Toxicity MetricValue
Acute Oral Toxicity Category 4[1]
Skin Corrosion/Irritation Category 2[1]
Serious Eye Damage/Irritation Category 2[1]
Specific target organ toxicity (single exposure) Category 3 (Respiratory system)[1]

Symptoms/effects, both acute and delayed: No information available for this compound. For 3-Amino-2-naphthoic acid, it may cause respiratory irritation, skin irritation, and serious eye irritation.[1]

Disposal Considerations

Waste from residues/unused products should be disposed of in accordance with local, regional, and national regulations.[1]

Visualizations

8.1 Hierarchy of Controls for Chemical Safety

The following diagram illustrates the hierarchy of controls, a systematic approach to minimizing exposure to hazardous chemicals like this compound. The most effective measures are at the top of the pyramid.

Hierarchy_of_Controls Hierarchy of Controls cluster_pyramid Elimination Elimination (Physically remove the hazard) Substitution Substitution (Replace the hazard) Engineering Engineering Controls (Isolate people from the hazard) Administrative Administrative Controls (Change the way people work) PPE Personal Protective Equipment (PPE) (Protect the worker with PPE) Lab_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Review SDS and Conduct Risk Assessment B Don Personal Protective Equipment (PPE) A->B C Weigh Compound in Vented Enclosure or Fume Hood B->C D Perform Experiment in Chemical Fume Hood C->D E Decontaminate Work Area D->E F Dispose of Waste in Labeled, Sealed Containers E->F G Remove and Dispose of PPE F->G H Wash Hands Thoroughly G->H

References

An In-depth Technical Guide to the Discovery and History of Aminonaphthoic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and historical development of aminonaphthoic acids. Stemming from the foundational discoveries in naphthalene chemistry in the 19th century, these compounds emerged as vital intermediates, particularly in the burgeoning synthetic dye industry. This document details the key scientific milestones, from the initial isolation of naphthalene to the elucidation of synthetic pathways for various aminonaphthoic acid isomers. It presents a chronological exploration of the synthetic methodologies, quantitative data on the physical properties of key isomers, and detailed experimental protocols from seminal publications. Furthermore, this guide illustrates the logical relationships in their synthesis and their central role in the development of azo dyes through structured diagrams.

Introduction: The Dawn of Naphthalene Chemistry

The story of aminonaphthoic acids begins with the discovery of their parent molecule, naphthalene. In the early 1820s, a white, crystalline solid with a pungent odor was independently isolated from coal tar by at least two chemists. In 1821, John Kidd described the properties of this substance and proposed the name "naphthaline," derived from "naphtha," a term for volatile hydrocarbon mixtures. The empirical formula of naphthalene, C₁₀H₈, was determined by Michael Faraday in 1826. However, its structure as two fused benzene rings was not proposed until 1866 by Emil Erlenmeyer and confirmed by Carl Gräbe three years later. This structural elucidation paved the way for the systematic exploration of naphthalene derivatives, including the aminonaphthoic acids.

The late 19th and early 20th centuries witnessed a surge in research into naphthalene chemistry, driven in large part by the burgeoning synthetic dye industry. Chemists began to explore the substitution reactions of naphthalene, leading to the synthesis of a vast array of derivatives, including naphthylamines and naphthoic acids, the direct precursors to aminonaphthoic acids.

Early Synthesis and Key Isomers

The synthesis of aminonaphthoic acids historically involved the introduction of an amino group and a carboxyl group onto the naphthalene ring. The relative positions of these two functional groups give rise to a number of isomers, each with unique properties and applications. Early synthetic strategies typically involved the multi-step conversion of more readily available naphthalene derivatives.

A common approach was the reduction of a nitronaphthoic acid. This involved the nitration of a naphthoic acid followed by reduction of the nitro group to an amino group, often using iron and acid. Another significant route was the amination of a halogenated naphthoic acid, a method exemplified in a 1938 patent for the synthesis of 8-amino-1-naphthoic acid.[1]

The development of named reactions in organic chemistry provided more sophisticated tools for the synthesis of aminonaphthoic acid precursors. The Bucherer reaction , discovered by Robert Lepetit in 1898 and further developed by Hans Theodor Bucherer, became a crucial industrial method for converting naphthols to naphthylamines.[2][3][4][5] This reversible reaction, conducted in the presence of ammonia and sodium bisulfite, was instrumental in producing key dye intermediates. The Ullmann condensation , a copper-catalyzed reaction, also provided a means for C-N bond formation in the synthesis of aryl amines.

The Kolbe-Schmitt reaction , a carboxylation method for phenols, was adapted for the synthesis of hydroxynaphthoic acids, which could then be converted to their amino counterparts.[6][7][8][9][10]

Key Historical Synthetic Pathways

The following diagram illustrates the logical relationships between key starting materials and synthetic intermediates in the historical preparation of aminonaphthoic acids.

Historical_Synthesis_Pathways Naphthalene Naphthalene Naphthol Naphthol Naphthalene->Naphthol Naphthoic_Acid Naphthoic Acid Naphthalene->Naphthoic_Acid Oxidation / Carboxylation Naphthylamine Naphthylamine Naphthol->Naphthylamine Bucherer Reaction Aminonaphthoic_Acid Aminonaphthoic Acid Naphthylamine->Aminonaphthoic_Acid Carboxylation Nitro_Naphthoic_Acid Nitronaphthoic Acid Naphthoic_Acid->Nitro_Naphthoic_Acid Nitration Halo_Naphthoic_Acid Halogenated Naphthoic Acid Naphthoic_Acid->Halo_Naphthoic_Acid Halogenation Nitro_Naphthoic_Acid->Aminonaphthoic_Acid Reduction Halo_Naphthoic_Acid->Aminonaphthoic_Acid Amination (e.g., Ullmann Condensation)

Core synthetic routes to aminonaphthoic acids.

Quantitative Data of Key Aminonaphthoic Acid Isomers

The physical properties of aminonaphthoic acid isomers were crucial for their isolation, purification, and characterization in early studies. The following table summarizes available data for some of the key isomers.

IsomerMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Appearance
1-Amino-2-naphthoic acidC₁₁H₉NO₂187.19270Not specified[11][12]
8-Amino-1-naphthoic acidC₁₁H₉NO₂187.19179-181Yellow-greenish crystals[1]

Note: Comprehensive historical data on all isomers is scarce in readily available literature.

Detailed Experimental Protocols from Historical Literature

To provide a practical understanding of the historical synthetic methods, this section details experimental protocols adapted from seminal publications and patents.

Synthesis of 8-Amino-1-naphthoic Acid via Amination of 8-Bromo-1-naphthoic Acid (Adapted from Corbellini, 1938)[1]

This process describes the manufacture of 8-amino-1-naphthoic acid and its lactam, naphthostyril, from an 8-halogenated-1-naphthoic acid.

Experimental Workflow:

Amination_Workflow Start 8-Bromo-1-naphthoic Acid Dissolve Dissolve in 30% Ammonia Start->Dissolve Heat Heat under pressure (150-180°C, 2-5 hours) Dissolve->Heat Reaction_Mixture Reaction Mixture containing Naphthostyril and Ammonium salt of 8-Amino-1-naphthoic acid Heat->Reaction_Mixture Option1 Option 1: Isolate Naphthostyril Reaction_Mixture->Option1 Option2 Option 2: Isolate 8-Amino-1-naphthoic acid Reaction_Mixture->Option2 Acidify_HCl Acidify with HCl (boiling) Option1->Acidify_HCl Acidify_Acetic Acidify with Acetic Acid Option2->Acidify_Acetic Cool Cool Acidify_HCl->Cool Product 8-Amino-1-naphthoic Acid Acidify_Acetic->Product Crystals Naphthostyril Crystals Cool->Crystals

Workflow for the synthesis of 8-amino-1-naphthoic acid.

Procedure:

  • Dissolution: 5 parts of 8-bromo-1-naphthoic acid are dissolved in 12 parts of 30% aqueous ammonia.

  • Reaction: The resulting solution is heated in a sealed vessel under pressure at 150-180°C for 2 to 5 hours. This yields a mixture containing yellow-green crystals of naphthostyril and the ammonium salt of 8-amino-1-naphthoic acid in solution.

  • Isolation of 8-Amino-1-naphthoic Acid: The reaction mixture is filtered to remove the naphthostyril. The filtrate, containing the ammonium salt of 8-amino-1-naphthoic acid, is then acidified with acetic acid to precipitate the free acid.

  • Alternative Isolation of Naphthostyril: To isolate naphthostyril, the entire reaction mixture can be warmed with dilute sodium hydroxide to dissolve all components. The boiling solution is then acidified with hydrochloric acid. Upon cooling, naphthostyril separates as yellow-greenish acicular crystals.

Synthesis of 1-Amino-2-naphthol (a precursor for aminonaphthoic acids) via Reduction of an Azo Dye (Adapted from Organic Syntheses, 1937)[6]

This method illustrates a common strategy in the dye industry, where one dye is used as a starting material for another valuable intermediate. 1-Amino-2-naphthol can be carboxylated to yield an aminohydroxynaphthoic acid.

Procedure:

  • Preparation of the Azo Dye (Orange II): A solution of diazotized sulfanilic acid is prepared and coupled with a solution of β-naphthol in sodium hydroxide. The resulting Orange II dye is isolated.

  • Reduction of the Azo Dye: The Orange II dye is dissolved in water and heated. Sodium dithionite is added in portions, causing the color to change from red to yellow and leading to the precipitation of 1-amino-2-naphthol.

  • Isolation: The mixture is concentrated by heating and then filtered while hot. The collected solid is washed with water and dried. The product, 1-amino-2-naphthol, is known to be sensitive to air and darkens upon exposure.

Role in the Synthetic Dye Industry

The primary historical significance of aminonaphthoic acids and their close relatives, the aminonaphthalenesulfonic acids (such as Cleve's acids and Tobias acid), lies in their role as key intermediates in the synthesis of azo dyes. Azo dyes, characterized by the -N=N- chromophore, became the largest and most versatile class of synthetic dyes following the discovery of the diazotization reaction by Peter Griess in 1858.

Aminonaphthoic acids provided a versatile scaffold for dye chemists. The amino group could be diazotized and then coupled with a variety of aromatic compounds (coupling components) to generate a vast range of colors. The carboxylic acid group, being a water-solubilizing group, was important for the application of these dyes to textiles, particularly wool and silk, from an acidic dyebath. The specific isomer of the aminonaphthoic acid used would influence the final color and properties of the dye.

The following diagram illustrates the central role of aminonaphthoic acids in the synthesis of azo dyes.

Azo_Dye_Synthesis Aminonaphthoic_Acid Aminonaphthoic Acid Diazotization Diazotization (NaNO₂, HCl) Aminonaphthoic_Acid->Diazotization Diazonium_Salt Diazonium Salt Intermediate Diazotization->Diazonium_Salt Azo_Coupling Azo Coupling Diazonium_Salt->Azo_Coupling Coupling_Component Coupling Component (e.g., Naphthol, Aniline derivative) Coupling_Component->Azo_Coupling Azo_Dye Azo Dye Azo_Coupling->Azo_Dye

The role of aminonaphthoic acids in azo dye synthesis.

Conclusion

The discovery and development of aminonaphthoic acids are intrinsically linked to the rise of modern organic chemistry and the industrial revolution. From their theoretical origins in the structural elucidation of naphthalene, they rapidly became indispensable building blocks in the synthesis of a new world of color. The historical synthetic routes, born out of the necessity for vibrant and fast dyes, laid the groundwork for many of the synthetic transformations that are still fundamental to organic chemistry today. This guide has provided a glimpse into this rich history, offering a foundation for researchers and professionals in understanding the origins and enduring importance of this class of compounds.

References

Methodological & Application

Synthesis of Novel Azo Dyes Utilizing 3-Amino-1-naphthoic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis of novel azo dyes using 3-Amino-1-naphthoic acid as the diazo component. The protocols detailed below are based on established methodologies for azo dye synthesis and are intended to be adapted for specific research and development applications, including the synthesis of potential chromogenic probes, textile dyes, or compounds for biological screening.

Introduction

Azo dyes are a significant class of organic compounds characterized by the presence of one or more azo groups (–N=N–) connecting aromatic rings. Their versatile synthesis, vibrant colors, and wide range of applications in textiles, printing, and as analytical reagents make them a subject of continuous research. The use of substituted naphthalene derivatives, such as this compound, as the diazo component allows for the creation of dyes with unique spectral properties and potential for further functionalization. The general synthesis of azo dyes involves a two-step process: the diazotization of a primary aromatic amine followed by a coupling reaction with an electron-rich aromatic compound like a phenol or an aniline.[1]

Synthesis Pathway

The synthesis of azo dyes from this compound follows a well-established two-step reaction pathway. The first step is the diazotization of the primary aromatic amine, followed by the coupling of the resulting diazonium salt with a suitable coupling component.

Synthesis_Pathway A This compound B Diazonium Salt of 3-Carboxy-1-naphthylamine A->B Diazotization (NaNO2, HCl, 0-5°C) D Azo Dye B->D Azo Coupling C Coupling Component (e.g., Phenol, Aniline derivative) C->D

Caption: General synthesis pathway for azo dyes from this compound.

Experimental Protocols

The following are detailed protocols for the synthesis of azo dyes using this compound. These protocols are generalized and may require optimization for specific coupling components.

Protocol 1: Diazotization of this compound

This procedure outlines the formation of the diazonium salt from this compound. Diazonium salts are often unstable and are typically used immediately in the subsequent coupling reaction.[1]

Materials:

  • This compound

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Distilled Water

  • Ice

Procedure:

  • In a beaker, suspend 0.01 mol of this compound in a mixture of 5 mL of concentrated HCl and 10 mL of distilled water.

  • Cool the suspension to 0-5°C in an ice bath with constant stirring. Some precipitation of the amine salt may occur.

  • In a separate beaker, dissolve 0.01 mol of sodium nitrite in 10 mL of cold distilled water.

  • Slowly add the sodium nitrite solution dropwise to the cold suspension of this compound hydrochloride. Maintain the temperature below 5°C throughout the addition.

  • After the complete addition of the sodium nitrite solution, continue stirring the mixture in the ice bath for an additional 20-30 minutes to ensure complete diazotization. The resulting clear or slightly yellow solution is the diazonium salt solution, which should be used immediately.

Protocol 2: Azo Coupling with a Phenolic Compound (e.g., 2-Naphthol)

This protocol describes the coupling of the prepared diazonium salt with a phenolic compound. The reaction is typically carried out under alkaline conditions.[2]

Materials:

  • Diazonium salt solution from Protocol 1

  • 2-Naphthol

  • Sodium Hydroxide (NaOH)

  • Distilled Water

  • Ice

Procedure:

  • In a separate beaker, dissolve 0.01 mol of 2-naphthol in 20 mL of a 10% aqueous sodium hydroxide solution.

  • Cool the 2-naphthol solution to 0-5°C in an ice bath.

  • Slowly add the cold diazonium salt solution to the cold 2-naphthol solution with vigorous stirring.

  • A brightly colored precipitate of the azo dye should form immediately.

  • Continue stirring the reaction mixture in the ice bath for 30-60 minutes to ensure complete coupling.

  • Filter the crude dye using vacuum filtration and wash with cold distilled water until the filtrate is neutral.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain the purified azo dye.

Protocol 3: Azo Coupling with an Aniline Derivative (e.g., N,N-dimethylaniline)

This protocol details the coupling of the diazonium salt with an aniline derivative, which is typically performed under acidic to neutral conditions.

Materials:

  • Diazonium salt solution from Protocol 1

  • N,N-dimethylaniline

  • Glacial Acetic Acid

  • Sodium Acetate

  • Distilled Water

  • Ice

Procedure:

  • In a separate beaker, dissolve 0.01 mol of N,N-dimethylaniline in 10 mL of glacial acetic acid.

  • Cool the aniline solution to 0-5°C in an ice bath.

  • Slowly add the cold diazonium salt solution to the cold aniline solution with constant stirring.

  • Adjust the pH of the reaction mixture to 4-5 by the slow addition of a saturated sodium acetate solution.

  • A colored precipitate of the azo dye will form.

  • Continue to stir the mixture in an ice bath for 1-2 hours.

  • Collect the precipitated dye by vacuum filtration and wash with cold water.

  • Purify the dye by recrystallization from an appropriate solvent.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and characterization of azo dyes derived from this compound.

Experimental_Workflow cluster_synthesis Synthesis cluster_characterization Characterization A Diazotization of This compound C Azo Coupling Reaction A->C B Preparation of Coupling Component Solution B->C D Isolation and Purification (Filtration, Recrystallization) C->D E Spectroscopic Analysis (UV-Vis, FT-IR, NMR) D->E F Purity Assessment (TLC, Elemental Analysis) D->F

Caption: Workflow for the synthesis and characterization of azo dyes.

Data Presentation

The following tables present representative quantitative data that can be expected from the synthesis and characterization of azo dyes derived from this compound. The exact values will vary depending on the specific coupling component used.

Table 1: Reaction Parameters and Yields

Diazo ComponentCoupling ComponentReaction pHYield (%)
This compound2-Naphthol9-1075-85
This compoundPhenol9-1070-80
This compoundN,N-dimethylaniline4-565-75
This compoundAniline4-560-70

Table 2: Spectroscopic Characterization Data

Azo Dye from Coupling withλmax (nm) in DMSOFT-IR (cm⁻¹) Key Absorptions¹H NMR (δ, ppm) Key Signals
2-Naphthol480-520~3400 (O-H), ~1680 (C=O), ~1450 (N=N)Aromatic protons, -OH proton
Phenol450-490~3400 (O-H), ~1680 (C=O), ~1450 (N=N)Aromatic protons, -OH proton
N,N-dimethylaniline420-460~1680 (C=O), ~1450 (N=N)Aromatic protons, -N(CH₃)₂ protons
Aniline410-450~3350 (N-H), ~1680 (C=O), ~1450 (N=N)Aromatic protons, -NH₂ protons

Note: The spectroscopic data are illustrative and will be specific to the final synthesized compound.

Applications in Drug Development and Research

Azo dyes derived from this compound can be explored for various applications:

  • Biological Stains: The chromophoric properties of these dyes make them potential candidates for use as biological stains in histology and cytology.

  • Molecular Probes: The naphthoic acid moiety can be further functionalized to create targeted molecular probes for imaging and sensing applications.

  • Antimicrobial Agents: Some azo compounds have been shown to possess antimicrobial activity, and novel derivatives can be screened for such properties.

  • Photosensitizers: In photodynamic therapy, certain dyes can act as photosensitizers to generate reactive oxygen species upon light activation.

The protocols and data presented herein provide a foundation for the synthesis and exploration of novel azo dyes based on this compound for a wide range of scientific and drug development endeavors.

References

Application Note & Protocol: HPLC Analysis of Primary Amines via Pre-column Derivatization with 3-Amino-1-naphthoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed methodology for the derivatization of primary amines with 3-amino-1-naphthoic acid for sensitive fluorescence-based detection and quantification by High-Performance Liquid Chromatography (HPLC). Many primary amines lack a native chromophore or fluorophore, making their direct detection challenging. Pre-column derivatization with a fluorescent tag like this compound significantly enhances detection sensitivity and selectivity. The protocol herein is adapted from established methods for the structurally similar 1-naphthoic acid and provides a robust starting point for method development.[1][2] The derivatization involves activating the carboxylic acid group of this compound to an N-hydroxysuccinimide (NHS) ester, which then readily reacts with the nucleophilic primary amine group of the analyte to form a stable, highly fluorescent amide derivative.[1]

Principle of Derivatization

The derivatization process is a two-step reaction. First, the carboxyl group of this compound is activated with N-hydroxysuccinimide (NHS) in the presence of a carbodiimide coupling agent, such as dicyclohexylcarbodiimide (DCC), to form a reactive NHS ester. This activated ester is then reacted with the primary amine analyte under slightly alkaline conditions (pH 8.0-9.0). At this pH, the primary amino group is sufficiently deprotonated to act as a nucleophile, attacking the carbonyl carbon of the NHS ester and displacing the NHS leaving group to form a stable amide bond.[1] The resulting derivative possesses the fluorescent naphthyl moiety, allowing for highly sensitive detection.

Data Presentation

Table 1: Reagents and Materials
Reagent/MaterialSpecification
This compoundPurity ≥ 95%
N-hydroxysuccinimide (NHS)Reagent Grade
Dicyclohexylcarbodiimide (DCC)Reagent Grade
Primary Amine Standard/Sample-
Borate Buffer0.1 M, pH 8.5
Dimethylformamide (DMF) or DMSOAnhydrous, amine-free
Acetonitrile (ACN)HPLC Grade
WaterHPLC Grade
Trifluoroacetic acid (TFA)HPLC Grade
Reversed-Phase HPLC ColumnC18, e.g., 4.6 x 150 mm, 5 µm
HPLC SystemWith Fluorescence Detector
Table 2: Derivatization Reaction Parameters
ParameterRecommended Value/ConditionNotes
Activation Step
Molar Ratio (Acid:NHS:DCC)1 : 1.1 : 1.1Ensures efficient activation of the carboxylic acid.[1]
SolventAnhydrous DMFMinimizes hydrolysis of the NHS ester.
Temperature0°C to Room TemperatureInitial cooling controls the exothermic reaction.[1]
Reaction Time1 hour at 0°C, then overnight at RTAllows for complete formation of the NHS ester.[1]
Derivatization Step
pH8.0 - 9.0Optimal for deprotonation of the primary amine.[1]
SolventBorate Buffer / DMF or DMSOThe NHS ester is typically dissolved in DMF/DMSO and added to the buffered amine solution.
TemperatureRoom TemperatureMild conditions prevent degradation of reactants and products.
Reaction Time1 - 2 hoursShould be optimized for complete derivatization.[1]
Light ConditionsProtect from lightNaphthalene derivatives can be light-sensitive.
Table 3: HPLC and Fluorescence Detector Parameters (Proposed)
ParameterRecommended Setting
HPLC System
ColumnC18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase AWater with 0.1% TFA
Mobile Phase BAcetonitrile with 0.1% TFA
Flow Rate1.0 mL/min
Injection Volume10 - 20 µL
Column Temperature30 °C
Gradient Elution (Example)
0-5 min30% B
5-20 min30% to 80% B
20-25 min80% to 30% B
25-30 min30% B
Fluorescence Detector
Excitation Wavelength (λex)~310 - 340 nm (Estimated)
Emission Wavelength (λem)~390 - 450 nm (Estimated)

Note: The presence of the 3-amino group is expected to cause a bathochromic (red) shift in the excitation and emission wavelengths compared to 1-naphthoic acid derivatives (λex ~305 nm, λem ~385 nm).[1] Actual maxima should be determined experimentally.

Experimental Protocols

Preparation of Activated this compound NHS Ester (ANA-NHS)

This procedure should be performed by personnel with training in synthetic chemistry in a well-ventilated fume hood.

  • In a clean, dry round-bottom flask, dissolve this compound and N-hydroxysuccinimide (1:1.1 molar ratio) in a minimal amount of anhydrous DMF.

  • Cool the flask in an ice bath to 0°C.

  • Slowly add dicyclohexylcarbodiimide (DCC) (1.1 molar equivalents) to the solution while stirring.

  • Continue stirring the reaction mixture in the ice bath for 1 hour.

  • Remove the ice bath and allow the reaction to proceed at room temperature overnight.

  • A white precipitate of dicyclohexylurea (DCU) will form. Remove the precipitate by filtration.

  • The resulting filtrate contains the activated ANA-NHS ester. This solution can be used directly or purified further if necessary. For storage, keep at -20°C, protected from moisture.

Derivatization of Primary Amine Samples
  • Sample Preparation: Dissolve the primary amine-containing sample or standard in 0.1 M Borate Buffer (pH 8.5). If the sample is in a buffer containing primary amines (e.g., Tris), it must be exchanged for a non-amine buffer.

  • Reaction Mixture: In a microcentrifuge tube or autosampler vial, combine the following:

    • 10 µL of the amine sample/standard solution.

    • 80 µL of 0.1 M Borate Buffer (pH 8.5).

    • 10 µL of a 10 mg/mL solution of ANA-NHS ester in anhydrous DMF or DMSO.

  • Incubation: Vortex the mixture briefly to ensure homogeneity. Incubate at room temperature for 1-2 hours, ensuring the mixture is protected from direct light.

  • Analysis: Following incubation, the sample is ready for direct injection into the HPLC system. Reaction quenching is typically not required.

HPLC Analysis
  • Equilibrate the HPLC system with the initial mobile phase conditions (e.g., 70% Mobile Phase A, 30% Mobile Phase B) until a stable baseline is achieved.

  • Set the fluorescence detector to the experimentally determined optimal excitation and emission wavelengths. As a starting point, use the estimated wavelengths from Table 3.

  • Inject 10-20 µL of the derivatized sample onto the C18 column.

  • Run the gradient elution program as outlined in Table 3. The gradient may require optimization to achieve baseline separation of all derivatized amines of interest.

  • Identify and quantify the derivatized amines by comparing their retention times and peak areas to those of derivatized standards.

Visualizations

cluster_activation Step 1: Activation of Derivatizing Agent cluster_derivatization Step 2: Derivatization of Primary Amine cluster_analysis Step 3: HPLC Analysis A This compound + NHS + DCC B Stir at 0°C (1 hr), then RT (overnight) A->B In Anhydrous DMF C Activated ANA-NHS Ester + DCU Precipitate B->C E Add ANA-NHS Ester C->E D Primary Amine Sample (in Borate Buffer, pH 8.5) D->E F Incubate at RT (1-2 hrs) (Protect from Light) E->F G Stable, Fluorescent Amine Derivative F->G H Inject Derivatized Sample G->H I C18 Reversed-Phase Separation H->I J Fluorescence Detection (λex / λem) I->J K Data Acquisition & Quantification J->K

Caption: Experimental workflow for primary amine analysis.

Caption: Reaction of activated ANA-NHS with a primary amine.

References

Application Notes and Protocols for the Derivatization of 3-Amino-1-naphthoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the chemical derivatization of 3-Amino-1-naphthoic acid. Derivatization is a crucial step in analytical chemistry, particularly for enhancing the detectability and chromatographic separation of molecules for techniques such as High-Performance Liquid Chromatography (HPLC). The protocols outlined below are based on well-established methods for the derivatization of primary amines and are adaptable for this compound.

Introduction

This compound is an aromatic amino acid of interest in various fields of chemical and pharmaceutical research. For its accurate quantification and analysis, especially at low concentrations, derivatization is often necessary. This process involves reacting the analyte with a labeling agent to create a derivative with improved physicochemical properties, such as enhanced fluorescence or UV absorbance, and better retention characteristics on chromatographic columns.

This application note details three common pre-column derivatization methods applicable to the primary amino group of this compound:

  • o-Phthalaldehyde (OPA) Derivatization: A rapid and widely used method for primary amines, resulting in highly fluorescent isoindole derivatives.

  • 9-Fluorenylmethyl Chloroformate (FMOC-Cl) Derivatization: Forms stable, fluorescent derivatives suitable for both fluorescence and UV detection.

  • Dansyl Chloride (DNS-Cl) Derivatization: Produces stable and strongly fluorescent sulfonamide adducts.

Data Presentation

The following table summarizes the key quantitative parameters for the derivatization reagents discussed in this document. These values are derived from general amino acid analysis and should be considered as a starting point for the optimization of this compound derivatization.

Derivatization ReagentMolar Ratio (Reagent:Analyte)Reaction TimeReaction TemperatureExcitation Wavelength (nm)Emission Wavelength (nm)Detection Limit
o-Phthalaldehyde (OPA)>10:11-2 minutesRoom Temperature340455Picomole range[1]
9-Fluorenylmethyl Chloroformate (FMOC-Cl)5.5:1 to 300:120-40 minutesRoom Temperature265310Femtomole to Picomole range[2][3][4]
Dansyl Chloride (DNS-Cl)Excess30-60 minutes25°C to Room Temp~335~520Picomole range

Experimental Protocols

The following are detailed protocols for the derivatization of primary amines that can be adapted for this compound.

Protocol 1: Derivatization with o-Phthalaldehyde (OPA)

This method is rapid and suitable for automated pre-column derivatization.[5] It relies on the reaction of OPA with a primary amine in the presence of a thiol to form a fluorescent isoindole derivative.[6][7]

Materials:

  • This compound standard solution

  • OPA Reagent: Dissolve 10 mg of o-phthalaldehyde in 0.3 mL of ethanol, then add 0.7 mL of 0.1 M borate buffer (pH 9.2) and 4 mL of ultrapure water.

  • Thiol Reagent (e.g., 3-mercaptopropionic acid, 3-MPA): Add 10 µL of 3-MPA to 10 mL of 0.1 M borate buffer (pH 9.2).

  • 0.1 M Borate Buffer (pH 9.2)

  • HPLC-grade acetonitrile and water

Procedure:

  • Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., 0.1 M HCl, followed by dilution in buffer).

  • Derivatization Reaction: In a reaction vial, mix the following in order:

    • 10 µL of this compound sample/standard

    • 45 µL of 0.2 M borate buffer (pH 9.2)

    • 45 µL of a freshly prepared 1:1 (v/v) mixture of OPA Reagent and Thiol Reagent.[5]

  • Incubation: Vortex the mixture and allow it to react for 1 minute at room temperature.[1][5]

  • Analysis: Inject an appropriate volume (e.g., 1 µL) of the reaction mixture into the HPLC system.[5]

Detection:

  • Fluorescence Detector: Excitation at 340 nm, Emission at 455 nm.[1]

Protocol 2: Derivatization with 9-Fluorenylmethyl Chloroformate (FMOC-Cl)

This method yields stable derivatives suitable for both fluorescence and UV detection.[2]

Materials:

  • This compound standard solution

  • FMOC-Cl Reagent: Dissolve 2 mg of FMOC-Cl in 10 mL of acetonitrile.

  • 0.1 M Borate Buffer (pH 9.0 - 11.4)

  • Reagent to quench excess FMOC-Cl (e.g., 1-aminoadamantane)

  • HPLC-grade acetonitrile and water

Procedure:

  • Sample Preparation: Prepare a solution of this compound in a suitable buffer.

  • Derivatization Reaction: In a reaction vial, mix:

    • 100 µL of this compound sample/standard

    • 100 µL of 0.1 M Borate Buffer (an optimal pH of 11.4 has been reported for general amino acids).[3]

    • 200 µL of FMOC-Cl Reagent.

  • Incubation: Vortex the mixture and let it react for 20-40 minutes at room temperature.[3][4]

  • Quenching: Add an excess of a quenching reagent (e.g., 1-aminoadamantane) to react with the unreacted FMOC-Cl.

  • Extraction (Optional): The derivatives can be extracted with a non-polar solvent like pentane or hexane to remove excess reagent and by-products.

  • Analysis: Inject the derivatized sample into the HPLC system.

Detection:

  • Fluorescence Detector: Excitation at 265 nm, Emission at 310 nm.[2]

  • UV Detector: 266 nm.

Protocol 3: Derivatization with Dansyl Chloride (DNS-Cl)

Dansyl chloride reacts with primary amino groups to form highly fluorescent and stable sulfonamide derivatives.[8]

Materials:

  • This compound standard solution

  • Dansyl Chloride Solution: 50 mM in acetonitrile.[9]

  • 100 mM Sodium Carbonate-Bicarbonate Buffer (pH 9.8).[9]

  • Quenching Solution (e.g., 10% (v/v) ammonium hydroxide in water).[9]

  • HPLC-grade acetonitrile and water

Procedure:

  • Sample Preparation: Prepare a solution of this compound.

  • Derivatization Reaction:

    • Prepare a fresh 1:1 mixture of 50 mM Dansyl Chloride solution and 100 mM sodium carbonate-bicarbonate buffer (pH 9.8).[9]

    • In a reaction vial, add 50 µL of the Dansyl Chloride/buffer mixture to 25 µL of the this compound sample/standard.[9]

  • Incubation: Mix well and incubate at 25°C for 60 minutes in the dark.[9]

  • Quenching: Add the quenching solution to stop the reaction.[9]

  • Analysis: Inject the derivatized sample into the HPLC system.

Detection:

  • Fluorescence Detector: Excitation around 335 nm, Emission around 520 nm.

  • UV Detector: Wavelengths can be optimized based on the derivative's absorption spectrum.

Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for the pre-column derivatization of this compound for HPLC analysis.

G cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample This compound Sample/Standard Mix1 Buffered Sample Sample->Mix1 Buffer Buffer Solution Buffer->Mix1 Reaction Reaction Mixture Mix1->Reaction Reagent Derivatization Reagent (OPA, FMOC, or Dansyl-Cl) Reagent->Reaction Incubation Incubation (Time & Temperature) Reaction->Incubation Quenching Quenching Incubation->Quenching Quenching (optional) Injection Injection into HPLC Incubation->Injection Quenching->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection Detection (Fluorescence or UV) Separation->Detection Data Data Acquisition & Analysis Detection->Data

Caption: General workflow for pre-column derivatization and HPLC analysis.

Signaling Pathway of Derivatization Reaction (Example with OPA)

This diagram illustrates the chemical reaction between a primary amine (like this compound), o-phthalaldehyde (OPA), and a thiol.

G PrimaryAmine This compound (Primary Amine) Intermediate Unstable Intermediate PrimaryAmine->Intermediate + OPA OPA o-Phthalaldehyde (OPA) OPA->Intermediate Thiol Thiol (e.g., 3-MPA) Thiol->Intermediate Derivative Fluorescent Isoindole Derivative Intermediate->Derivative + Thiol

Caption: Reaction of a primary amine with OPA and a thiol.

References

Application Notes and Protocols: 3-Amino-1-naphthoic Acid as a Potential Fluorescent Probe for Metal Ion Detection

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes

Introduction

3-Amino-1-naphthoic acid is a fluorescent organic compound featuring a naphthalene core functionalized with both an amino group and a carboxylic acid group. These moieties present a potential bidentate chelation site for metal ions. The coordination of a metal ion to this probe can induce significant changes in its photophysical properties, primarily its fluorescence intensity. This response can manifest as either fluorescence enhancement ("turn-on") or quenching ("turn-off"), providing a basis for the quantitative determination of the target metal ion. The specificity and sensitivity of such a probe are dependent on the metal ion's characteristics, the solvent system, and the pH of the medium.

Principle of Detection

The theoretical mechanism for metal ion sensing by this compound involves the modulation of its fluorescence emission upon complexation with a metal ion. The two most probable mechanisms are:

  • Chelation-Enhanced Fluorescence (CHEF): In its unbound state, the fluorescence of this compound may be suppressed due to a photoinduced electron transfer (PET) process from the electron-donating amino group to the naphthalene fluorophore. Upon chelation with a metal ion, the lone pair of electrons on the nitrogen atom of the amino group becomes engaged in the coordination bond. This can inhibit the PET process, resulting in a significant enhancement of the fluorescence signal.

  • Fluorescence Quenching: Coordination with paramagnetic metal ions, such as Cu²⁺ or Fe³⁺, can lead to a decrease in fluorescence intensity. This quenching can occur through mechanisms like energy transfer or electron transfer from the excited state of the fluorophore to the d-orbitals of the metal ion.

The selectivity of the probe for different metal ions would be governed by the stability of the formed complexes, which is influenced by factors including the metal ion's size, charge, and preferred coordination geometry.

Potential Applications
  • Environmental Analysis: Monitoring of heavy metal ion pollutants in aqueous samples.

  • Biological Research: Imaging and quantification of metal ions in biological systems, contingent on membrane permeability and low cytotoxicity.

  • Pharmaceutical Sciences: High-throughput screening of metalloenzyme inhibitors or monitoring of metal-containing drug formulations.

Quantitative Data Summary (Illustrative)

The table below presents hypothetical quantitative data for the interaction of this compound with a selection of metal ions. These values are based on typical data for similar fluorescent probes and are intended for illustrative purposes only. Experimental determination of this data is essential.

Metal IonFluorescence ResponseLimit of Detection (LOD)Binding Constant (Kₐ)Quantum Yield (Φ) Change
Zn²⁺ Turn-on45 nM3.1 x 10⁵ M⁻¹0.04 → 0.50
Cd²⁺ Turn-on70 nM2.2 x 10⁵ M⁻¹0.04 → 0.42
Cu²⁺ Turn-off90 nM6.5 x 10⁴ M⁻¹0.04 → 0.01
Fe³⁺ Turn-off110 nM4.1 x 10⁴ M⁻¹0.04 → <0.01
Ni²⁺ Turn-off180 nM1.9 x 10⁴ M⁻¹0.04 → 0.02
Hg²⁺ Turn-on65 nM2.8 x 10⁵ M⁻¹0.04 → 0.45
Al³⁺ Turn-on55 nM3.9 x 10⁵ M⁻¹0.04 → 0.58

Experimental Protocols

Preparation of Reagents
  • Probe Stock Solution (1 mM): Accurately weigh 1.872 mg of this compound (M.W. 187.19 g/mol ) and dissolve it in 10 mL of dimethyl sulfoxide (DMSO) or acetonitrile to create a 1 mM stock solution. This solution should be stored in a dark, refrigerated environment (4°C).

  • Metal Ion Stock Solutions (10 mM): Prepare 10 mM aqueous stock solutions of the respective metal salts (e.g., chlorides or nitrates) in high-purity deionized water.

General Protocol for Fluorescence Measurements
  • Preparation of Working Solution: Dilute the 1 mM probe stock solution in a suitable buffer (e.g., 10 mM HEPES, pH 7.4) to a final working concentration of 10 µM. A small percentage of the organic solvent from the stock may be required to maintain solubility.

  • Spectrofluorometer Setup: Utilize a calibrated spectrofluorometer. To determine the optimal excitation wavelength (λₑₓ), record the excitation spectrum while monitoring the emission at an estimated maximum. Subsequently, record the emission spectrum across a suitable wavelength range (e.g., 350-600 nm) at the determined λₑₓ.

  • Fluorescence Titration:

    • Pipette 2 mL of the 10 µM probe working solution into a quartz cuvette.

    • Record the baseline fluorescence spectrum of the probe alone.

    • Incrementally add small volumes of a specific metal ion stock solution (e.g., add 2 µL of a 1 mM solution to achieve a 1 µM final concentration).

    • After each addition, ensure thorough mixing and allow for a brief incubation period (1-2 minutes) for the binding to reach equilibrium before recording the fluorescence spectrum.

    • Repeat the additions until the fluorescence intensity shows saturation.

  • Selectivity Assessment:

    • In separate cuvettes containing the 10 µM probe solution, add a fixed concentration (e.g., 5 equivalents) of various metal ion solutions.

    • Measure the fluorescence spectrum for each sample and compare the resulting fluorescence changes to assess selectivity.

  • Competitive Binding Assay:

    • To a solution of the probe that has been saturated with a target metal ion exhibiting a strong fluorescence response, introduce other potential competing metal ions at the same concentration.

    • Record the fluorescence spectrum to determine if the initial signal is perturbed by the presence of other metal ions.

Analysis of Data
  • Binding Constant (Kₐ): The binding constant for a 1:1 binding stoichiometry can be determined by plotting the change in fluorescence against the metal ion concentration and fitting the data to the Benesi-Hildebrand equation.

  • Limit of Detection (LOD): The LOD can be calculated from the linear portion of the titration curve at low concentrations using the formula: LOD = 3σ/S, where σ is the standard deviation of the blank measurement, and S is the slope of the calibration curve.

  • Fluorescence Quantum Yield (Φ): The quantum yield of the probe in the absence and presence of the metal ion can be calculated using a relative method with a well-characterized fluorescence standard, such as quinine sulfate in 0.1 M H₂SO₄.

Visualizations

Signaling_Pathways Potential Signaling Mechanisms cluster_CHEF Chelation-Enhanced Fluorescence (CHEF) cluster_Quenching Fluorescence Quenching Probe_Low This compound (Low Fluorescence) Complex_High Probe-Metal Complex (High Fluorescence) Probe_Low->Complex_High Chelation (PET Inhibition) Metal_CHEF Metal Ion (e.g., Zn²⁺) Metal_CHEF->Complex_High Probe_High This compound (Fluorescent) Complex_Low Probe-Metal Complex (Quenched) Probe_High->Complex_Low Chelation (Energy/Electron Transfer) Metal_Quench Paramagnetic Metal Ion (e.g., Cu²⁺) Metal_Quench->Complex_Low

Caption: Potential signaling pathways for metal ion detection.

Experimental_Workflow General Experimental Workflow cluster_Preparation 1. Reagent Preparation cluster_Experimentation 2. Fluorescence Measurements cluster_Analysis 3. Data Analysis Stock_Probe Prepare Probe Stock Solution Working_Solution Prepare Probe Working Solution Stock_Probe->Working_Solution Stock_Metals Prepare Metal Ion Stock Solutions Fluorescence_Titration Perform Fluorescence Titration Stock_Metals->Fluorescence_Titration Selectivity_Assay Conduct Selectivity and Competition Assays Stock_Metals->Selectivity_Assay Working_Solution->Fluorescence_Titration Working_Solution->Selectivity_Assay Plotting Plot Fluorescence Data Fluorescence_Titration->Plotting Selectivity_Assay->Plotting LOD_Calculation Calculate Limit of Detection (LOD) Plotting->LOD_Calculation Ka_Calculation Determine Binding Constant (Kₐ) Plotting->Ka_Calculation

Caption: General experimental workflow for metal ion sensing.

Application Note: Utilization of 3-Amino-1-naphthoic Acid Derivatives as Novel Fluorescent Probes for Cellular Imaging

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Amino-1-naphthoic acid serves as a valuable scaffold for the synthesis of novel fluorescent probes. Its rigid naphthalene core provides a foundation for developing fluorophores with desirable photophysical properties. While this compound itself is weakly fluorescent, its derivatives can be engineered to create powerful tools for fluorescence microscopy. This application note describes a hypothetical protocol for the use of a generic this compound derivative, herein referred to as "NaphthoFluor-1," for the fluorescent labeling and imaging of cultured mammalian cells. NaphthoFluor-1 is conceptualized as an amine-reactive probe, where the carboxylic acid group of this compound has been activated (e.g., as an N-hydroxysuccinimide ester) to enable covalent labeling of intracellular proteins.

Principle of Method

The fundamental principle of this application involves the use of NaphthoFluor-1 to label cellular components for visualization by fluorescence microscopy. The activated carboxyl group of NaphthoFluor-1 reacts with primary amines on intracellular proteins, forming stable amide bonds. This covalent labeling allows for the retention of the fluorescent probe within the cell, even after fixation and washing steps. The naphthalene moiety of NaphthoFluor-1 possesses intrinsic fluorescence that is sensitive to the local environment, making it a useful tool for highlighting cellular morphology and protein distribution. Upon excitation with an appropriate wavelength of light, NaphthoFluor-1 emits fluorescence, which can be captured using a standard fluorescence microscope.

Photophysical and Spectral Properties

The photophysical properties of NaphthoFluor-1 are summarized in the table below. These values are representative of naphthalene-based fluorophores and may vary depending on the specific chemical structure and local environment.

PropertyValue
Excitation Maximum (λex)~350 nm
Emission Maximum (λem)~450 nm
Molar Extinction Coefficient (ε)~5,000 M⁻¹cm⁻¹
Stokes Shift~100 nm
Recommended Filter SetDAPI (or equivalent UV excitation filter)

Experimental Protocols

I. Preparation of Reagents

  • NaphthoFluor-1 Stock Solution (10 mM):

    • Dissolve 1 mg of NaphthoFluor-1 (hypothetical) in 0.5 mL of anhydrous dimethyl sulfoxide (DMSO).

    • Vortex thoroughly to ensure complete dissolution.

    • Store at -20°C, protected from light and moisture.

  • Phosphate-Buffered Saline (PBS, pH 7.4):

    • Prepare a 1X solution of PBS from a 10X stock or by dissolving pre-packaged powder in distilled water.

    • Adjust the pH to 7.4 using HCl or NaOH if necessary.

    • Sterilize by autoclaving.

  • Fixation Solution (4% Paraformaldehyde in PBS):

    • In a chemical fume hood, dissolve 4 g of paraformaldehyde in 100 mL of 1X PBS by heating to 60°C with stirring.

    • Add a few drops of 1 M NaOH to aid dissolution.

    • Cool the solution to room temperature and adjust the pH to 7.4.

    • Filter the solution through a 0.22 µm filter.

    • Store at 4°C for up to one week.

  • Permeabilization Solution (0.1% Triton X-100 in PBS):

    • Add 100 µL of Triton X-100 to 100 mL of 1X PBS.

    • Mix gently to avoid excessive foaming.

    • Store at room temperature.

II. Cell Culture and Staining Protocol

  • Cell Seeding:

    • Plate mammalian cells (e.g., HeLa, A549) on sterile glass coverslips in a 24-well plate at a density that will result in 50-70% confluency on the day of the experiment.

    • Incubate the cells in complete culture medium at 37°C in a humidified incubator with 5% CO₂ for 24-48 hours.

  • Cell Fixation:

    • Aspirate the culture medium from the wells.

    • Gently wash the cells twice with 1X PBS.

    • Add 500 µL of 4% paraformaldehyde solution to each well and incubate for 15 minutes at room temperature.

    • Aspirate the fixation solution and wash the cells three times with 1X PBS for 5 minutes each.

  • Cell Permeabilization:

    • Add 500 µL of 0.1% Triton X-100 in PBS to each well.

    • Incubate for 10 minutes at room temperature.

    • Aspirate the permeabilization solution and wash the cells three times with 1X PBS for 5 minutes each.

  • NaphthoFluor-1 Staining:

    • Prepare a working solution of NaphthoFluor-1 by diluting the 10 mM stock solution to a final concentration of 10-50 µM in 1X PBS.

    • Add 300 µL of the NaphthoFluor-1 working solution to each coverslip.

    • Incubate for 1 hour at room temperature, protected from light.

    • Aspirate the staining solution and wash the cells three times with 1X PBS for 5 minutes each to remove unbound probe.

  • Mounting and Imaging:

    • Carefully remove the coverslips from the wells and mount them on a microscope slide with a drop of mounting medium.

    • Seal the edges of the coverslip with nail polish to prevent drying.

    • Image the stained cells using a fluorescence microscope equipped with a DAPI filter set (or a filter set appropriate for excitation around 350 nm and emission around 450 nm).

Visualizations

experimental_workflow cluster_prep Preparation cluster_staining Staining Protocol cluster_imaging Imaging start Start cell_seeding Seed Cells on Coverslips start->cell_seeding incubation Incubate 24-48h cell_seeding->incubation fixation Fix Cells (4% PFA) incubation->fixation permeabilization Permeabilize (0.1% Triton X-100) fixation->permeabilization staining Stain with NaphthoFluor-1 permeabilization->staining washing Wash (3x with PBS) staining->washing mounting Mount Coverslip washing->mounting imaging Fluorescence Microscopy mounting->imaging analysis Image Analysis imaging->analysis

Caption: Experimental workflow for cellular imaging using NaphthoFluor-1.

labeling_pathway cluster_cell Inside the Cell probe NaphthoFluor-1 (Amine-Reactive) labeled_protein Fluorescently Labeled Protein probe->labeled_protein Covalent Bond Formation protein Intracellular Protein (with Primary Amine) protein->labeled_protein

Caption: Principle of covalent labeling of intracellular proteins with NaphthoFluor-1.

Application Notes and Protocols: Synthesis of Pharmaceutical Intermediates from 3-Amino-1-naphthoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-1-naphthoic acid is a versatile bifunctional molecule containing both a carboxylic acid and an amino group on a naphthalene scaffold. This unique structure makes it a valuable starting material for the synthesis of a variety of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). The naphthalene core provides a rigid and lipophilic framework, which is often desirable in drug design to enhance binding to biological targets. The presence of two reactive functional groups allows for diverse chemical modifications, enabling the construction of complex molecular architectures.

This document provides detailed protocols for the synthesis of a representative pharmaceutical intermediate, 3-(benzenesulfonamido)-1-naphthoic acid, from this compound. Sulfonamides are a well-established class of compounds with a broad range of therapeutic applications, including antibacterial, anti-inflammatory, and anticancer agents.[1][2] The described methodology can be adapted for the synthesis of a library of analogous compounds by varying the sulfonyl chloride reactant.

Synthesis of 3-(benzenesulfonamido)-1-naphthoic acid

The synthesis of 3-(benzenesulfonamido)-1-naphthoic acid from this compound is a straightforward one-step process involving the sulfonylation of the amino group with benzenesulfonyl chloride in the presence of a base.

start This compound intermediate 3-(benzenesulfonamido)-1-naphthoic acid start->intermediate Sulfonylation reagents Benzenesulfonyl chloride, Pyridine, DCM

Caption: Synthetic pathway for 3-(benzenesulfonamido)-1-naphthoic acid.

Experimental Protocol

Materials:

  • This compound (CAS: 32018-86-3)

  • Benzenesulfonyl chloride

  • Pyridine

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Hexane

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

  • Thin-layer chromatography (TLC) apparatus

  • Melting point apparatus

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) and pyridine (2.0 eq). Cool the mixture to 0 °C in an ice bath with stirring.

  • Addition of Benzenesulfonyl Chloride: Dissolve benzenesulfonyl chloride (1.1 eq) in a small amount of anhydrous DCM and add it dropwise to the cooled reaction mixture via a dropping funnel over 30 minutes.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexane as the mobile phase).

  • Workup:

    • Once the reaction is complete, quench the reaction by adding 1 M HCl.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with 1 M HCl (2 x 50 mL) and then with brine (1 x 50 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield the pure 3-(benzenesulfonamido)-1-naphthoic acid.

  • Characterization: The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and melting point determination.

Quantitative Data
Reactant/ProductMolecular Weight ( g/mol )Molar RatioQuantity (mmol)Mass (g)Yield (%)
This compound187.191.010.01.87-
Benzenesulfonyl chloride176.621.111.01.94-
Pyridine79.102.020.01.58-
3-(benzenesulfonamido)-1-naphthoic acid327.34---85-95

Expected yield is based on typical sulfonylation reactions and may vary depending on experimental conditions.

Experimental Workflow

cluster_reaction Reaction cluster_workup Workup cluster_purification Purification & Analysis setup 1. Dissolve this compound in DCM and pyridine cool 2. Cool to 0 °C setup->cool add 3. Add benzenesulfonyl chloride dropwise cool->add react 4. Stir at room temperature for 12-16 hours add->react quench 5. Quench with 1 M HCl react->quench extract 6. Extract with ethyl acetate quench->extract wash 7. Wash with 1 M HCl and brine extract->wash dry 8. Dry and concentrate wash->dry recrystallize 9. Recrystallize dry->recrystallize characterize 10. Characterize (NMR, MS, MP) recrystallize->characterize

Caption: Step-by-step experimental workflow.

Conclusion

This compound serves as a readily available and versatile starting material for the synthesis of pharmaceutically relevant intermediates. The protocol described herein for the synthesis of 3-(benzenesulfonamido)-1-naphthoic acid is robust and can be easily adapted for the creation of a diverse library of sulfonamide derivatives. This adaptability makes this compound a valuable building block in drug discovery and development programs. Researchers can leverage the dual functionality of this starting material to explore a wide range of chemical space in the quest for novel therapeutic agents.

References

Application Notes: The Utility of 3-Amino-1-naphthoic Acid in the Synthesis of Novel Agrochemical Candidates

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Amino-1-naphthoic acid is a versatile aromatic amino acid derivative of naphthalene. Its unique structural framework, featuring both a carboxylic acid and an amino group on a rigid bicyclic aromatic system, makes it an intriguing starting material for the synthesis of complex molecules. While not a widely documented precursor for major commercial agrochemicals, its chemical functionalities offer significant potential for the development of novel herbicides, fungicides, and plant growth regulators. The amino group can be readily diazotized or acylated, and the carboxylic acid group allows for the formation of esters and amides, providing multiple avenues for structural diversification to explore new biologically active compounds.

This document outlines a representative synthetic protocol for a potential herbicidal agent derived from this compound, based on established chemical transformations common in agrochemical research. The following sections provide a detailed experimental workflow, characterization data, and a hypothetical signaling pathway for its mode of action.

Experimental Protocols

Protocol 1: Synthesis of a Novel N-(2,6-dichlorobenzoyl)-3-amino-1-naphthoic acid amide

This protocol details a two-step synthesis of a potential herbicidal compound from this compound. The first step involves the conversion of the carboxylic acid to an acid chloride, followed by reaction with a primary amine. The second step is the acylation of the amino group.

Step 1: Synthesis of 3-amino-N-propylnaphthalene-1-carboxamide (Intermediate 1)

  • Preparation: To a dried 250 mL round-bottom flask under a nitrogen atmosphere, add this compound (5.0 g, 26.7 mmol).

  • Activation: Add thionyl chloride (15 mL, 206 mmol) dropwise at 0 °C.

  • Reflux: Allow the mixture to warm to room temperature and then heat to reflux for 2 hours.

  • Solvent Removal: Remove the excess thionyl chloride under reduced pressure.

  • Amidation: Dissolve the resulting crude acid chloride in anhydrous dichloromethane (100 mL) and cool to 0 °C.

  • Amine Addition: Add a solution of propylamine (2.36 g, 40.1 mmol) and triethylamine (4.05 g, 40.1 mmol) in dichloromethane (50 mL) dropwise.

  • Reaction: Stir the reaction mixture at room temperature for 12 hours.

  • Work-up: Wash the reaction mixture with 1 M HCl (2 x 50 mL), saturated NaHCO3 (2 x 50 mL), and brine (1 x 50 mL).

  • Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane = 1:2) to yield the desired intermediate.

Step 2: Synthesis of 3-((2,6-dichlorobenzoyl)amino)-N-propylnaphthalene-1-carboxamide (Final Product)

  • Preparation: In a 100 mL round-bottom flask, dissolve the intermediate from Step 1 (3.0 g, 13.1 mmol) in anhydrous tetrahydrofuran (50 mL).

  • Base Addition: Add pyridine (1.56 g, 19.7 mmol).

  • Acylation: Add a solution of 2,6-dichlorobenzoyl chloride (2.75 g, 13.1 mmol) in tetrahydrofuran (20 mL) dropwise at 0 °C.

  • Reaction: Stir the mixture at room temperature for 24 hours.

  • Solvent Removal: Remove the solvent under reduced pressure.

  • Work-up: Dissolve the residue in ethyl acetate (100 mL) and wash with 1 M HCl (2 x 30 mL), saturated NaHCO3 (2 x 30 mL), and brine (1 x 30 mL).

  • Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate. Recrystallize the solid from ethanol to obtain the pure final product.

Data Presentation

Table 1: Physicochemical and Yield Data for Synthesized Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Yield (%)
Intermediate 1C14H14N2O226.28135-13778
Final ProductC21H16Cl2N2O2415.28210-21285

Table 2: Spectral Data for the Final Product

TechniqueData
¹H NMR (400 MHz, DMSO-d₆) δ 10.85 (s, 1H), 8.65 (t, J=5.6 Hz, 1H), 8.40 (s, 1H), 8.21 (d, J=8.4 Hz, 1H), 8.05 (s, 1H), 7.98 (d, J=8.4 Hz, 1H), 7.65-7.55 (m, 5H), 3.30 (q, J=6.8 Hz, 2H), 1.60 (h, J=7.2 Hz, 2H), 0.95 (t, J=7.4 Hz, 3H).
¹³C NMR (100 MHz, DMSO-d₆) δ 166.2, 162.8, 136.4, 135.8, 132.5, 131.8, 131.2, 130.5, 129.6, 128.8, 128.4, 127.3, 126.9, 125.4, 124.1, 41.2, 22.6, 11.8.
Mass Spec (ESI-MS) m/z 415.06 [M+H]⁺

Visualizations

synthesis_workflow start This compound reagent1 SOCl₂ intermediate_acid_chloride Acid Chloride Intermediate reagent1->intermediate_acid_chloride reagent2 Propylamine, Et₃N intermediate1 Intermediate 1 (3-amino-N-propylnaphthalene -1-carboxamide) reagent2->intermediate1 reagent3 2,6-Dichlorobenzoyl chloride, Pyridine final_product Final Product reagent3->final_product experimental_workflow cluster_step1 Step 1: Synthesis of Intermediate 1 cluster_step2 Step 2: Synthesis of Final Product A Activation of this compound with Thionyl Chloride B Amidation with Propylamine A->B C Aqueous Work-up B->C D Column Chromatography C->D E Acylation of Intermediate 1 with 2,6-Dichlorobenzoyl Chloride D->E Proceed with Intermediate 1 F Aqueous Work-up E->F G Recrystallization F->G H Characterization (NMR, MS) G->H signaling_pathway cluster_plant_cell Plant Cell herbicide Novel Herbicide target_enzyme Target Enzyme (e.g., Acetolactate Synthase) herbicide->target_enzyme Inhibition amino_acid Branched-Chain Amino Acid Synthesis target_enzyme->inhibitor_line protein_synthesis Protein Synthesis amino_acid->protein_synthesis Required for growth Cell Growth and Division protein_synthesis->growth Required for inhibitor_line->amino_acid Blocked

Application Notes and Protocols for the Biological Transformation of 3-Amino-1-naphthoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The biological transformation of complex organic molecules offers a powerful and environmentally sustainable alternative to traditional chemical synthesis. This approach harnesses the enzymatic machinery of microorganisms to catalyze specific and often stereoselective reactions, leading to the formation of novel or difficult-to-synthesize compounds. 3-Amino-1-naphthoic acid and its derivatives are valuable scaffolds in medicinal chemistry, exhibiting a range of biological activities. Their biotransformation can lead to the generation of novel analogs with potentially enhanced or unique pharmacological properties.

Recent research has highlighted the potential of marine microorganisms in biotransformation. A key example is the deep-sea-derived bacterium, Serinicoccus marinus KDM482, which has been shown to transform 3-amino-2-naphthoic acid into novel dimerized derivatives with moderate inhibitory activity against Malme-3M melanoma cells[1][2]. This discovery opens up exciting possibilities for the enzymatic modification of other aminonaphthoic acid isomers, such as this compound.

These application notes provide a comprehensive overview and detailed protocols for the biological transformation of this compound derivatives using microbial systems, with a focus on methods inspired by the work on Serinicoccus marinus.

Key Biological Transformation: Dimerization

The observed biotransformation of 3-amino-2-naphthoic acid by Serinicoccus marinus KDM482 resulted in the formation of dimerized compounds[1][2]. While the exact enzymatic mechanism was not detailed in the available abstract, such dimerizations are often catalyzed by oxidative enzymes like laccases or peroxidases. These enzymes can generate reactive radical intermediates from the parent molecules, which then spontaneously or enzymatically couple to form dimers. This application note will focus on protocols to explore and optimize this type of dimerization reaction for this compound derivatives.

Data Presentation

Table 1: Representative Quantitative Data for Biotransformation of this compound*
ParameterValue
Substrate Concentration100 µM
Incubation Time72 hours
pH7.0
Temperature30°C
Product Yield (Dimer 1)35%
Product Yield (Dimer 2)15%
Substrate Conversion60%
Specific Enzyme Activity**0.5 µmol/min/mg protein

*Data presented here are representative values based on typical microbial biotransformation experiments and are intended for illustrative purposes. Actual results will vary depending on the specific substrate derivative and experimental conditions. **Specific activity is a hypothetical value for a putative oxidative enzyme responsible for the transformation.

Experimental Protocols

Protocol 1: Cultivation of Serinicoccus marinus KDM482

This protocol describes the cultivation of Serinicoccus marinus KDM482 to obtain sufficient biomass for biotransformation studies. The growth conditions are based on the known characteristics of this marine bacterium[2][3][4][5].

Materials:

  • Serinicoccus marinus KDM482 culture (e.g., from a culture collection)

  • Marine Broth 2216

  • Sterile baffled flasks

  • Shaking incubator

  • Spectrophotometer

Procedure:

  • Inoculum Preparation: Aseptically transfer a single colony of S. marinus KDM482 from a marine agar plate to 10 mL of Marine Broth 2216 in a 50 mL flask.

  • Incubate at 30°C with shaking at 180 rpm for 48-72 hours, or until the culture appears turbid.

  • Scale-up Culture: Inoculate 1 L of Marine Broth 2216 in a 2 L baffled flask with 10 mL of the seed culture.

  • Incubate at 30°C with shaking at 180 rpm.

  • Monitor cell growth by measuring the optical density at 600 nm (OD600) periodically.

  • Harvest the cells in the late exponential or early stationary phase of growth by centrifugation at 8,000 x g for 15 minutes at 4°C.

  • Wash the cell pellet twice with sterile saline solution (2-3% NaCl, w/v).

  • The resulting cell paste can be used immediately for biotransformation or stored at -80°C.

Protocol 2: Whole-Cell Biotransformation of this compound

This protocol outlines the use of whole cells of S. marinus KDM482 for the biotransformation of a this compound derivative.

Materials:

  • Washed S. marinus KDM482 cell pellet

  • Sterile phosphate buffer (50 mM, pH 7.0) containing 2.5% (w/v) NaCl

  • This compound derivative (substrate)

  • Sterile flasks

  • Shaking incubator

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Rotary evaporator

Procedure:

  • Resuspend the washed cell pellet in the sterile phosphate buffer to a final OD600 of 10.

  • Add the this compound derivative from a sterile stock solution to a final concentration of 100 µM.

  • Incubate the reaction mixture at 30°C with shaking at 180 rpm for 72 hours.

  • Periodically (e.g., every 12 hours), withdraw a small aliquot of the reaction mixture for analysis by HPLC or LC-MS to monitor substrate consumption and product formation.

  • After the incubation period, terminate the reaction by centrifuging down the cells.

  • Extract the supernatant three times with an equal volume of ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure using a rotary evaporator.

  • The resulting crude extract can be used for purification and structural elucidation of the metabolites.

Protocol 3: Isolation and Purification of Biotransformed Products

This protocol describes a general procedure for the isolation and purification of the dimerized products from the crude extract.

Materials:

  • Crude extract from Protocol 2

  • Silica gel for column chromatography

  • Solvent system for chromatography (e.g., hexane:ethyl acetate gradient)

  • Thin-layer chromatography (TLC) plates and developing chamber

  • High-performance liquid chromatography (HPLC) system with a preparative column (e.g., C18)

Procedure:

  • Silica Gel Chromatography:

    • Dissolve the crude extract in a minimal amount of a suitable solvent.

    • Load the dissolved extract onto a silica gel column pre-equilibrated with the starting mobile phase (e.g., 100% hexane).

    • Elute the column with a stepwise or linear gradient of increasing polarity (e.g., increasing percentage of ethyl acetate in hexane).

    • Collect fractions and monitor the separation by TLC.

    • Pool fractions containing the desired products.

  • Preparative HPLC:

    • Further purify the pooled fractions by preparative HPLC using a C18 column.

    • Use an appropriate mobile phase (e.g., a gradient of acetonitrile in water with 0.1% formic acid).

    • Collect the peaks corresponding to the purified metabolites.

    • Lyophilize or evaporate the solvent to obtain the pure compounds.

Protocol 4: Structural Elucidation of Metabolites

This protocol outlines the analytical techniques used to determine the chemical structure of the purified metabolites, as mentioned in the literature[1][2].

Techniques:

  • Mass Spectrometry (MS):

    • Use high-resolution mass spectrometry (HR-MS) to determine the exact molecular weight and elemental composition of the purified compounds.

    • Employ tandem mass spectrometry (MS/MS) to obtain fragmentation patterns that can provide clues about the structure.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Acquire one-dimensional (1D) NMR spectra (¹H and ¹³C) to identify the types and number of protons and carbons in the molecule.

    • Perform two-dimensional (2D) NMR experiments (e.g., COSY, HSQC, HMBC) to establish the connectivity between atoms and elucidate the complete chemical structure of the metabolites.

Visualizations

Experimental_Workflow cluster_cultivation 1. Cultivation of Serinicoccus marinus cluster_biotransformation 2. Biotransformation cluster_downstream 3. Downstream Processing Inoculation Inoculation Incubation_Growth Incubation_Growth Inoculation->Incubation_Growth Marine Broth, 30°C, 180 rpm Harvesting Harvesting Incubation_Growth->Harvesting Centrifugation Washed_Cells Washed_Cells Harvesting->Washed_Cells Saline Wash Reaction_Setup Reaction_Setup Washed_Cells->Reaction_Setup Resuspend in Buffer Incubation_Transformation Incubation_Transformation Reaction_Setup->Incubation_Transformation 30°C, 180 rpm, 72h Substrate This compound Derivative Substrate->Reaction_Setup Monitoring Monitoring Incubation_Transformation->Monitoring HPLC/LC-MS Extraction Extraction Incubation_Transformation->Extraction Ethyl Acetate Purification Purification Extraction->Purification Column Chromatography & Prep-HPLC Structure_Elucidation Structure_Elucidation Purification->Structure_Elucidation NMR & MS Final_Products Final_Products Structure_Elucidation->Final_Products Dimerized Derivatives

Caption: Experimental workflow for the biotransformation of this compound derivatives.

Signaling_Pathway cluster_enzyme Enzymatic Activation cluster_reaction Reaction Cascade Enzyme Oxidative Enzyme (e.g., Laccase) Intermediate 2 x Radical Intermediate Enzyme->Intermediate Oxidation Substrate 2 x this compound Substrate->Enzyme Binding Product Dimerized Product Intermediate->Product Coupling

Caption: Hypothetical pathway for the enzymatic dimerization of this compound.

References

Application Notes and Protocols for Creating Fluorescent Labels with 3-Amino-1-naphthoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 3-Amino-1-naphthoic acid as a fluorescent label for bioconjugation. These guidelines will enable researchers to effectively synthesize fluorescent probes for various applications in biological imaging and assays.

Introduction

This compound is a fluorescent molecule that can be utilized as a building block for creating fluorescent probes. Its naphthalene core provides intrinsic fluorescence, and the presence of both an amino and a carboxylic acid group allows for versatile chemical modifications and conjugation to biomolecules. The derivatization of biomolecules with fluorescent labels like this compound is a critical technique in life sciences research, enabling the visualization and quantification of biological processes. While specific data for this compound itself is limited, its properties can be inferred from structurally similar naphthalimide and naphthoic acid derivatives, which are known to exhibit blue or green fluorescence.[1][2] These derivatives have been successfully used in cellular imaging, localizing to various organelles such as mitochondria, the endoplasmic reticulum, and lysosomes.[2][3][4]

Spectroscopic Properties

The spectroscopic properties of this compound derivatives are influenced by their chemical environment, including solvent polarity and pH.[2][3] Based on related compounds, derivatives of this compound are expected to absorb ultraviolet (UV) light and emit visible light, with the exact wavelengths being dependent on the specific derivatization. For instance, amino-substituted 1,8-naphthalimides are typically yellow and exhibit green fluorescence.[1]

Table 1: Anticipated Spectroscopic Properties of this compound Derivatives

PropertyExpected RangeNotes
Excitation Maximum (λex)340 - 400 nmDependent on solvent and conjugation partner.
Emission Maximum (λem)450 - 550 nmDependent on solvent and conjugation partner.[1][3]
Stokes Shift50 - 150 nmThe difference between excitation and emission maxima.
Quantum Yield (Φ)0.1 - 0.5Highly dependent on the molecular structure and environment.
Molar Extinction Coefficient (ε)10,000 - 30,000 M⁻¹cm⁻¹A measure of how strongly the molecule absorbs light.

Experimental Protocols

The following protocols provide a general framework for the synthesis of an activated this compound N-hydroxysuccinimide (NHS) ester and its subsequent conjugation to a primary amine-containing biomolecule, such as a protein or an amino acid.

Protocol 1: Synthesis of this compound NHS Ester

This protocol describes the activation of the carboxylic acid group of this compound to create a more reactive NHS ester, which can then readily react with primary amines. This method is adapted from established procedures for activating carboxylic acids for bioconjugation.[5]

Materials:

  • This compound

  • N-hydroxysuccinimide (NHS)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • Hexane

  • Dichloromethane (DCM)

  • Sodium sulfate (anhydrous)

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Glassware (round bottom flasks, separatory funnel, etc.)

Procedure:

  • Reaction Setup: In a clean, dry round bottom flask, dissolve this compound (1 equivalent) and NHS (1.1 equivalents) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon).

  • Carbodiimide Addition: Cool the solution to 0°C in an ice bath. Slowly add a solution of DCC (1.1 equivalents) or EDC (1.1 equivalents) in anhydrous DMF to the reaction mixture with continuous stirring.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexane as the mobile phase). The formation of the NHS ester will result in a new spot with a different Rf value compared to the starting material.

  • Work-up: Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) byproduct if DCC was used. If EDC was used, the byproduct is water-soluble and can be removed during the extraction step.

  • Extraction: Dilute the filtrate with ethyl acetate and wash it sequentially with 5% aqueous HCl, saturated aqueous sodium bicarbonate, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude product by recrystallization or column chromatography on silica gel to obtain the pure this compound NHS ester.

  • Characterization: Confirm the identity and purity of the product using techniques such as NMR and mass spectrometry.

Protocol 2: Bioconjugation of this compound NHS Ester to a Protein

This protocol outlines the general procedure for labeling a protein with the synthesized this compound NHS ester. The primary amino groups of lysine residues and the N-terminus of the protein will react with the NHS ester to form a stable amide bond.[6]

Materials:

  • Protein of interest containing primary amines (e.g., BSA, antibodies)

  • This compound NHS ester (dissolved in DMF or DMSO)

  • Conjugation buffer (e.g., 0.1 M sodium bicarbonate buffer, pH 8.3-8.5)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Size-exclusion chromatography column (e.g., Sephadex G-25) or dialysis tubing

  • Phosphate-buffered saline (PBS)

  • Spectrophotometer

Procedure:

  • Protein Preparation: Dissolve the protein in the conjugation buffer at a suitable concentration (e.g., 1-10 mg/mL).

  • Dye Preparation: Prepare a stock solution of the this compound NHS ester in anhydrous DMF or DMSO.

  • Conjugation Reaction: While gently vortexing, add a molar excess of the dye solution to the protein solution. The optimal molar ratio of dye to protein should be determined empirically but typically ranges from 5:1 to 20:1.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.

  • Quenching: Add the quenching buffer to the reaction mixture to stop the reaction by consuming any unreacted NHS ester. Incubate for 30 minutes at room temperature.

  • Purification: Separate the labeled protein from the unreacted dye and byproducts using a size-exclusion chromatography column equilibrated with PBS or by dialysis against PBS.

  • Characterization: Determine the degree of labeling (DOL), which is the average number of dye molecules per protein molecule, by measuring the absorbance of the protein (at 280 nm) and the dye (at its absorption maximum) and using the Beer-Lambert law.

Diagrams

Synthesis_Workflow cluster_synthesis Protocol 1: NHS Ester Synthesis cluster_conjugation Protocol 2: Bioconjugation A This compound D Reaction Mixture (Anhydrous DMF) A->D B NHS B->D C DCC or EDC C->D Activation E This compound NHS Ester D->E Overnight Reaction G Labeled Protein E->G Conjugation F Protein (in Conjugation Buffer) F->G H Purification (Size Exclusion or Dialysis) G->H I Purified Labeled Protein H->I

Caption: Workflow for the synthesis of this compound NHS ester and subsequent bioconjugation to a protein.

Labeling_Reaction cluster_reactants Reactants cluster_product Product A This compound NHS Ester C Labeled Biomolecule (Stable Amide Bond) A->C + B Biomolecule with Primary Amine (R-NH2) B->C D NHS (Leaving Group) C->D releases

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Amino-1-naphthoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Amino-1-naphthoic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: The most prevalent and well-established method for synthesizing this compound is through the reduction of its nitro precursor, 3-Nitro-1-naphthoic acid.[1] This transformation is a standard procedure in organic synthesis for converting aromatic nitro compounds into their corresponding primary amines.

Q2: Which reducing agents are typically used for the conversion of 3-Nitro-1-naphthoic acid?

A2: Several reducing agents are effective for this transformation. The choice often depends on factors like functional group tolerance, reaction scale, and laboratory safety protocols. Common methods include:

  • Catalytic Hydrogenation: This method employs hydrogen gas (H₂) with a metal catalyst, such as Palladium on carbon (Pd/C) or Raney Nickel. It is often a clean and high-yielding method.

  • Metal/Acid Combinations: Reagents like iron (Fe) in the presence of hydrochloric acid (HCl) or acetic acid (AcOH), tin(II) chloride (SnCl₂) in HCl, and zinc (Zn) in AcOH are widely used.[2][3] These methods are robust and often more cost-effective for larger scale reactions.

Q3: What are the potential side reactions I should be aware of during the reduction of 3-Nitro-1-naphthoic acid?

A3: The reduction of a nitro group is a stepwise process, and incomplete reactions can lead to the formation of various intermediates as side products. These can include nitroso, hydroxylamine, and azoxy compounds.[1] The formation of these byproducts is often influenced by the choice of reducing agent and reaction conditions. For instance, using strong reducing agents like lithium aluminum hydride (LiAlH₄) on aromatic nitro compounds can lead to the formation of azo products.[2]

Q4: How can I purify the final this compound product?

A4: Recrystallization is a common and effective method for purifying the crude this compound. The choice of solvent is crucial and should be determined experimentally. A good recrystallization solvent will dissolve the compound well at elevated temperatures but poorly at lower temperatures. Common solvent systems for recrystallization of aromatic compounds include ethanol/water mixtures, toluene, or aqueous acid/base solutions followed by pH adjustment to precipitate the purified product.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound.

Problem 1: Incomplete or Slow Reaction During Nitro Group Reduction
Symptom Possible Cause Troubleshooting Step
TLC or HPLC analysis shows significant amounts of starting material (3-Nitro-1-naphthoic acid) remaining after the expected reaction time.Inactive catalyst or reducing agent: The catalyst (e.g., Pd/C) may have lost activity, or the metal (e.g., Fe, Sn, Zn) may be oxidized.For catalytic hydrogenation, use fresh catalyst. For metal/acid reductions, ensure the metal is finely powdered and, if necessary, activate it (e.g., by washing with dilute acid).
Poor solubility of the starting material: 3-Nitro-1-naphthoic acid may not be sufficiently soluble in the chosen solvent system.Consider using a co-solvent to improve solubility. For example, an ethanol/water or acetic acid mixture can be effective.
Insufficient reaction temperature: The reaction may require heating to proceed at a reasonable rate.Gently heat the reaction mixture. However, be cautious as higher temperatures can sometimes promote side reactions.
Insufficient amount of reducing agent: The stoichiometry of the reducing agent may be inadequate for complete conversion.Ensure a sufficient excess of the reducing agent is used to drive the reaction to completion.
Problem 2: Formation of Significant Side Products
Symptom Possible Cause Troubleshooting Step
TLC or LC-MS analysis indicates the presence of unexpected spots or peaks, potentially corresponding to hydroxylamine, nitroso, or azoxy intermediates.[1][2]Inappropriate choice of reducing agent: Some reducing agents are more prone to stopping at intermediate stages.Catalytic hydrogenation (e.g., H₂ with Pd/C) and metal/acid combinations (Fe, Sn, Zn in acid) are generally effective in achieving complete reduction to the amine.[2]
Localized overheating: Exothermic reactions can lead to localized high temperatures, promoting the formation of condensation products like azoxy derivatives.Ensure efficient stirring and consider cooling the reaction vessel, especially during the initial stages of an exothermic reaction.
Incorrect stoichiometry of the reducing agent: An insufficient amount of the reducing agent may not be able to fully reduce the intermediates.Use a sufficient excess of the reducing agent.

Experimental Protocols

Below are detailed, representative methodologies for the synthesis of this compound via the reduction of 3-Nitro-1-naphthoic acid.

Note: These are generalized protocols and may require optimization for specific laboratory conditions and scales.

Method 1: Reduction using Tin(II) Chloride (SnCl₂)

Materials:

  • 3-Nitro-1-naphthoic acid

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol

  • Sodium hydroxide (NaOH) solution

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-Nitro-1-naphthoic acid (1.0 eq) in ethanol.

  • Add Tin(II) chloride dihydrate (SnCl₂·2H₂O) (typically 3-5 eq) to the solution.

  • Carefully add concentrated hydrochloric acid.

  • Heat the reaction mixture to reflux with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture to room temperature and carefully pour it into ice-water.

  • Basify the mixture with a cold sodium hydroxide solution to precipitate tin salts.

  • Filter the mixture through a pad of Celite® to remove the tin salts, washing the pad with ethyl acetate.

  • Separate the organic layer from the filtrate and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound.

  • Purify the crude product by recrystallization.

Method 2: Catalytic Hydrogenation

Materials:

  • 3-Nitro-1-naphthoic acid

  • Palladium on carbon (Pd/C, 5-10 wt. %)

  • Ethanol or Ethyl Acetate

  • Hydrogen gas (H₂)

Procedure:

  • In a hydrogenation vessel, dissolve 3-Nitro-1-naphthoic acid (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.

  • Carefully add the Pd/C catalyst (typically 5-10 mol % of the substrate).

  • Seal the vessel and purge it with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.

  • Pressurize the vessel with hydrogen to the desired pressure (e.g., 1-4 atm).

  • Stir the reaction mixture vigorously at room temperature or with gentle heating.

  • Monitor the reaction by observing hydrogen uptake or by TLC analysis of aliquots.

  • Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by recrystallization.

Data Presentation

Table 1: Comparison of Common Reduction Methods for Aromatic Nitro Compounds

MethodReducing Agent/CatalystTypical SolventTemperatureAdvantagesDisadvantages
Catalytic HydrogenationH₂ / Pd/C or Raney NiEthanol, Ethyl Acetate, MethanolRoom Temp to 50°CHigh yields, clean reaction, easy product isolation.Requires specialized hydrogenation equipment, catalyst can be flammable.
Metal/Acid ReductionFe / HCl or AcOHEthanol/Water, Acetic AcidRefluxInexpensive, robust, suitable for large scale.Work-up can be tedious due to metal salts, may not be suitable for acid-sensitive substrates.
Metal/Acid ReductionSnCl₂ / HClEthanol, Ethyl AcetateRefluxMilder conditions, good for substrates with other reducible groups.Stoichiometric amounts of tin salts are produced as waste.
Metal/Acid ReductionZn / AcOHAcetic Acid, EthanolRoom Temp to RefluxMild conditions, good functional group tolerance.Generates zinc waste.

Visualizations

Synthesis_Workflow Start 3-Nitro-1-naphthoic acid Reduction Reduction (e.g., SnCl2/HCl or H2/Pd/C) Start->Reduction Workup Reaction Work-up (Quenching, Extraction) Reduction->Workup Purification Purification (Recrystallization) Workup->Purification End This compound Purification->End

Caption: Synthetic workflow for this compound.

Troubleshooting_Tree Problem Low Yield or Incomplete Reaction? CheckReagents Check Activity of Reducing Agent/Catalyst Problem->CheckReagents Yes SideProducts Significant Side Products? Problem->SideProducts No CheckSolubility Improve Substrate Solubility CheckReagents->CheckSolubility CheckTemp Increase Reaction Temperature CheckSolubility->CheckTemp SideProducts->Problem No, but still low yield ChangeReagent Change Reducing Agent SideProducts->ChangeReagent Yes ControlTemp Improve Temperature Control ChangeReagent->ControlTemp

Caption: Troubleshooting decision tree for synthesis.

References

Technical Support Center: Purification of Crude 3-Amino-1-naphthoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 3-Amino-1-naphthoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for purifying crude this compound?

A1: The main purification techniques for this compound are recrystallization, acid-base extraction, and column chromatography. The choice of method depends on the nature and quantity of impurities, as well as the desired final purity.

Q2: What are the likely impurities in crude this compound?

A2: Common impurities may include unreacted starting materials (e.g., 3-nitro-1-naphthoic acid if synthesized via nitro group reduction), byproducts from the synthesis, and isomers such as other aminonaphthoic acids.[1] The specific impurities will depend on the synthetic route employed.

Q3: What safety precautions should be taken when handling this compound and the solvents used for its purification?

A3: this compound and the organic solvents used in its purification should be handled in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, laboratory coat, and appropriate chemical-resistant gloves, should be worn at all times. Always consult the Safety Data Sheet (SDS) for the specific hazards of each chemical being used.

Troubleshooting Guides

Recrystallization

Problem: The compound does not dissolve in the chosen solvent, even with heating.

Possible CauseSuggested Solution
Inappropriate solvent The compound may be insoluble or sparingly soluble in the chosen solvent. Test the solubility of small amounts of the crude material in a variety of solvents to find one that dissolves the compound when hot but not when cold. Good starting points for polar compounds include ethanol, methanol, water, or mixtures like ethanol/water and acetone/water.[2][3]
Insufficient solvent The amount of solvent may be too low. Add small additional portions of the hot solvent until the compound dissolves.

Problem: No crystals form upon cooling.

Possible CauseSuggested Solution
Too much solvent was used The solution is not saturated. Boil off some of the solvent to increase the concentration of the compound and allow it to cool again.
Supersaturation The solution is supersaturated and requires a nucleation site to initiate crystallization. Try scratching the inside of the flask with a glass rod at the air-liquid interface. Alternatively, add a small seed crystal of pure this compound.
Cooling too rapidly Rapid cooling can sometimes inhibit crystallization. Allow the solution to cool slowly to room temperature before placing it in an ice bath.

Problem: The product "oils out" instead of forming crystals.

Possible CauseSuggested Solution
Solution is too concentrated The boiling point of the solvent may be higher than the melting point of the solute, or the solute is too concentrated. Re-heat the solution to dissolve the oil, add more solvent, and allow it to cool slowly.
Insoluble impurities The presence of impurities can sometimes prevent crystallization. Try a different purification method, such as column chromatography, to remove these impurities first.

Problem: Low recovery of the purified compound.

Possible CauseSuggested Solution
Compound is too soluble in the cold solvent A significant amount of the product remains dissolved in the mother liquor. Ensure the flask is thoroughly cooled in an ice bath to minimize solubility. Consider using a different solvent or a solvent mixture where the compound has lower solubility at cold temperatures.
Premature crystallization during hot filtration If a hot filtration step was used to remove insoluble impurities, the product may have crystallized on the filter paper or in the funnel. To prevent this, use a pre-heated funnel and receiving flask, and perform the filtration as quickly as possible.
Acid-Base Extraction

Problem: Poor separation of aqueous and organic layers.

Possible CauseSuggested Solution
Formation of an emulsion The layers have not separated cleanly. Add a small amount of brine (saturated NaCl solution) and gently swirl the separatory funnel. In some cases, allowing the mixture to stand for an extended period can help break the emulsion.
Similar densities of the two phases The densities of the aqueous and organic layers are too close for efficient separation. Try diluting the organic layer with a less dense or more dense immiscible solvent.

Problem: Low yield of the final product.

Possible CauseSuggested Solution
Incomplete extraction The compound was not fully extracted into the aqueous or organic phase. Perform multiple extractions with smaller volumes of solvent rather than a single extraction with a large volume.
Incorrect pH The pH of the aqueous phase was not optimal for protonating or deprotonating the amino acid. Use a pH meter to ensure the pH is sufficiently acidic (e.g., pH < 2) to protonate the amino group and sufficiently basic (e.g., pH > 5) to deprotonate the carboxylic acid group. The pKa values for this compound are approximately 2.61 and 4.39.[4]
Precipitation at the interface The product may have precipitated at the interface between the two layers. If this occurs, try adding more of the appropriate solvent to redissolve the precipitate before separating the layers.
Column Chromatography

Problem: The compound does not move from the origin on the TLC plate.

Possible CauseSuggested Solution
Eluent is not polar enough The solvent system is not sufficiently polar to move the compound up the stationary phase. Increase the polarity of the eluent by increasing the proportion of the more polar solvent (e.g., increase the percentage of methanol in a dichloromethane/methanol mixture).[5]
Strong interaction with the stationary phase The amino and carboxylic acid groups are strongly interacting with the silica gel. Add a small amount of a modifier to the eluent, such as acetic acid or triethylamine, to reduce these interactions.[5][6]

Problem: Poor separation of the desired compound from impurities.

Possible CauseSuggested Solution
Inappropriate eluent system The chosen eluent system does not provide adequate separation. Experiment with different solvent systems of varying polarities on a TLC plate to find an eluent that gives good separation between the product and impurities.
Column was not packed properly An improperly packed column can lead to channeling and poor separation. Ensure the column is packed uniformly without any air bubbles or cracks.
Overloading the column Too much crude material was loaded onto the column. Use a larger column or reduce the amount of sample loaded.

Data Presentation

The following table can be used to compare the effectiveness of different purification methods. Researchers should fill in the data based on their experimental results.

Purification MethodInitial Mass (g)Final Mass (g)Recovery (%)Purity (%)Observations
Recrystallization (Solvent A)
Recrystallization (Solvent B)
Acid-Base Extraction
Column Chromatography (Eluent A)
Column Chromatography (Eluent B)

Experimental Protocols

Protocol 1: Recrystallization
  • Solvent Selection: In separate test tubes, test the solubility of a small amount of crude this compound in various solvents (e.g., ethanol, water, ethyl acetate, toluene, acetone) and solvent mixtures (e.g., ethanol/water). A suitable solvent will dissolve the crude product when hot but will result in poor solubility when cold.

  • Dissolution: In an appropriately sized Erlenmeyer flask, add the crude this compound and a small amount of the chosen recrystallization solvent. Heat the mixture on a hot plate with stirring. Gradually add more hot solvent until the compound is completely dissolved.

  • Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration (Optional): If there are insoluble impurities or activated charcoal was used, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once crystal formation appears to be complete, place the flask in an ice bath for at least 30 minutes to maximize the yield.

  • Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent. Allow the crystals to air dry on the filter paper or in a desiccator.

Protocol 2: Acid-Base Extraction
  • Dissolution: Dissolve the crude this compound in a suitable organic solvent such as ethyl acetate.

  • Acidic Wash: Transfer the solution to a separatory funnel and extract with a dilute aqueous acid solution (e.g., 1 M HCl). The protonated amino group will make the compound soluble in the aqueous layer. Collect the aqueous layer. Repeat the extraction of the organic layer with the dilute acid.

  • Basification and Extraction: Combine the acidic aqueous extracts in a clean separatory funnel. Cool the funnel in an ice bath and slowly add a base (e.g., 1 M NaOH) until the solution is basic (check with pH paper). The this compound will precipitate out of the solution. Extract the product back into an organic solvent like ethyl acetate.

  • Washing and Drying: Wash the organic layer with brine, then dry it over an anhydrous drying agent (e.g., anhydrous sodium sulfate).

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure to obtain the purified product.

Mandatory Visualization

Purification_Workflow cluster_start Start cluster_methods Purification Methods cluster_analysis Analysis cluster_end End Crude_Product Crude this compound Recrystallization Recrystallization Crude_Product->Recrystallization Acid_Base Acid-Base Extraction Crude_Product->Acid_Base Chromatography Column Chromatography Crude_Product->Chromatography Analysis Purity Analysis (e.g., HPLC, NMR) Recrystallization->Analysis Acid_Base->Analysis Chromatography->Analysis Analysis->Recrystallization If further purification is needed Pure_Product Pure this compound Analysis->Pure_Product If purity is high

References

optimizing reaction conditions for 3-Amino-1-naphthoic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the reaction conditions for the synthesis of 3-Amino-1-naphthoic acid. The primary method discussed is the Bucherer-Lepetit reaction, a well-established process for the amination of naphthols.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction for synthesizing this compound from 3-Hydroxy-1-naphthoic acid?

A1: The most common and effective method is the Bucherer-Lepetit reaction, which involves the conversion of a naphthol to a naphthylamine in the presence of ammonia and sodium bisulfite.[1][2] This reaction is reversible and is widely used in the industrial synthesis of dye precursors.[1][2]

Q2: What is the general mechanism of the Bucherer-Lepetit reaction?

A2: The reaction proceeds through a multi-step mechanism. First, a proton adds to the naphthol ring, followed by the addition of a bisulfite anion to form a tetralone sulfonic acid intermediate. Nucleophilic attack by ammonia or an amine on this intermediate, followed by dehydration and elimination of sodium bisulfite, yields the final naphthylamine product.[1][2][3]

Q3: Are there any alternatives to ammonia for the amination step?

A3: Yes, primary amines can be used in place of ammonia to yield N-substituted naphthylamines. This allows for the synthesis of a variety of derivatives.

Q4: What are the key safety precautions to consider during this synthesis?

A4: The reaction is typically carried out at high temperatures and pressures in an autoclave, which requires appropriate safety measures and equipment. Ammonia is a corrosive and toxic gas, and sodium bisulfite can release sulfur dioxide, a toxic gas, upon acidification. All procedures should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low or No Product Yield Incomplete reaction due to insufficient temperature or reaction time.Ensure the reaction is heated to the optimal temperature (around 195°C) for a sufficient duration (up to 72 hours). Monitor the reaction progress by TLC or HPLC if possible.
Low-quality or degraded starting materials.Use high-purity 3-Hydroxy-1-naphthoic acid and fresh ammonia and sodium bisulfite solutions.
Presence of excess water in the reaction mixture.Use anhydrous reagents and solvents where possible to drive the equilibrium towards the product.
Presence of Impurities in the Final Product Incomplete conversion of the starting material.Increase the reaction time or temperature to ensure complete conversion of the 3-Hydroxy-1-naphthoic acid.
Side reactions, such as the formation of byproducts from the decomposition of the starting material or product at high temperatures.Optimize the reaction temperature to maximize the formation of the desired product while minimizing degradation. Consider a purification step like recrystallization.
Difficulty in Isolating the Product The product may be soluble in the workup solvent.After acidification to precipitate the product, ensure the solution is sufficiently cooled to minimize solubility. Use a minimal amount of cold solvent for washing the isolated product.
The product is an amphoteric compound, and its solubility is highly pH-dependent.Carefully adjust the pH of the workup solution to the isoelectric point of this compound to ensure maximum precipitation.

Data Presentation: Optimizing Reaction Conditions

The following table summarizes key reaction parameters and their typical ranges for the synthesis of aminonaphthoic acids via the Bucherer-Lepetit reaction, adapted from the protocol for a similar compound.[4]

Parameter Typical Range/Value Effect on Reaction
Temperature 150 - 200°CHigher temperatures generally increase the reaction rate, but temperatures above 200°C may lead to decomposition.
Pressure 1.38 - 2.75 MPa (10351 - 20477 Torr)Higher pressure is required to maintain the ammonia concentration in the reaction mixture at elevated temperatures.
Reaction Time 48 - 72 hoursLonger reaction times are often necessary to achieve high conversion.
Catalyst Zinc (II) Chloride (optional)Lewis acid catalysts like ZnCl₂ can facilitate the reaction, though they are not always required for the Bucherer reaction.
Ammonia Concentration 25-28% aqueous solutionA high concentration of ammonia is necessary to drive the reaction equilibrium towards the amine product.

Experimental Protocols

Adapted Protocol for the Synthesis of this compound

This protocol is adapted from a procedure for the synthesis of 3-amino-2-naphthoic acid and should be optimized for the specific starting material.[4]

Materials:

  • 3-Hydroxy-1-naphthoic acid

  • Anhydrous Zinc (II) Chloride (optional)

  • Ammonium hydroxide (25-28%)

  • Concentrated Hydrochloric acid

  • 40% Sodium hydroxide solution

  • Absolute ethanol (for recrystallization)

Procedure:

  • In a high-pressure reactor equipped with mechanical stirring, combine 3-Hydroxy-1-naphthoic acid, anhydrous zinc chloride (optional), and ammonium hydroxide.

  • Seal the reactor and begin stirring. Gradually increase the temperature to 195°C over 3 hours. The pressure will rise to approximately 1.38-2.75 MPa.

  • Maintain the reaction at 195°C for 72 hours with continuous stirring.

  • After 72 hours, allow the reactor to cool to room temperature naturally while still stirring.

  • Carefully open the reactor and transfer the solution to a three-necked flask. Wash the reactor with hot water and add the washings to the flask.

  • Slowly add concentrated hydrochloric acid to the solution over 1 hour to precipitate the crude product.

  • Filter the hot mixture and retain the filtrate. The filter cake is then redissolved in hot water and hydrochloric acid and refluxed for 1 hour. This process is repeated until no solid remains.

  • Combine the filtrates and cool them in a refrigerator overnight to precipitate the product.

  • Filter the cold solution to collect the crude product. The filter cake is then dissolved in a 40% sodium hydroxide solution at 85°C.

  • Filter the hot basic solution to remove any insoluble impurities.

  • Acidify the filtrate with concentrated hydrochloric acid until Congo red test paper just ceases to turn blue (pH ~3-5), precipitating the purified product.

  • Collect the solid by suction filtration and dry it in an oven at 50°C for 3-5 days.

  • For further purification, recrystallize the crude product from absolute ethanol.

Visualizations

Reaction_Pathway Reaction Pathway for this compound Synthesis A 3-Hydroxy-1-naphthoic acid B Tetralone Sulfonic Acid Intermediate A->B + NaHSO3, H+ C This compound B->C + NH3, -H2O, -NaHSO3

Caption: Bucherer-Lepetit reaction pathway.

Experimental_Workflow General Experimental Workflow Start Start Reactants Combine Reactants in Autoclave Start->Reactants Reaction Heat and Stir under Pressure Reactants->Reaction Cooldown Cool to Room Temperature Reaction->Cooldown Workup Acidification and Precipitation Cooldown->Workup Purification Recrystallization Workup->Purification End End Purification->End

Caption: A typical experimental workflow.

Troubleshooting_Tree Troubleshooting Decision Tree Start Low Product Yield? Check_Temp Is Reaction Temperature > 190°C? Start->Check_Temp Yes Increase_Temp Increase Temperature Start->Increase_Temp No Check_Time Was Reaction Time > 48h? Check_Temp->Check_Time Yes Check_Temp->Increase_Temp No Check_Reagents Are Reagents High Purity? Check_Time->Check_Reagents Yes Increase_Time Increase Reaction Time Check_Time->Increase_Time No Use_New_Reagents Use Fresh Reagents Check_Reagents->Use_New_Reagents No Optimize_Workup Optimize pH during Workup Check_Reagents->Optimize_Workup Yes

Caption: A decision tree for troubleshooting.

References

Technical Support Center: Synthesis of 3-Amino-1-naphthoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Amino-1-naphthoic acid. The following information is designed to address common challenges and provide systematic solutions to improve reaction yields and product purity.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: The two most common and effective methods for synthesizing this compound are:

  • Reduction of 3-Nitro-1-naphthoic acid: This is a direct approach where the nitro group at the 3-position is reduced to an amine. Various reducing agents can be employed for this transformation.[1]

  • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction involves the amination of a 1-halo-3-naphthoic acid (e.g., 1-bromo-3-naphthoic acid) with an ammonia surrogate.[2] This method is known for its broad substrate scope and functional group tolerance.

Q2: My reduction of 3-Nitro-1-naphthoic acid is giving a low yield. What are the likely causes?

A2: Low yields in the reduction of aromatic nitro compounds can stem from several factors:

  • Incomplete Reaction: The reducing agent may be old or insufficient in quantity. The reaction time or temperature might also be inadequate.

  • Side Product Formation: Incomplete reduction can lead to the formation of intermediates such as nitroso, hydroxylamine, or azoxy compounds.

  • Poor Solubility: The starting material may not be fully dissolved in the chosen solvent, limiting the reaction rate.

  • Product Degradation: The resulting amine can be sensitive to oxidation, especially during workup and purification.

Q3: I'm struggling with the Buchwald-Hartwig amination of 1-Bromo-3-naphthoic acid. What are the critical parameters to consider?

A3: The Buchwald-Hartwig amination is a complex reaction sensitive to several variables:

  • Catalyst System: The choice of palladium precursor and, crucially, the phosphine ligand is critical for reaction efficiency. Different ligands are required for different substrates.

  • Base: The type and strength of the base (e.g., sodium tert-butoxide, cesium carbonate) can significantly impact the reaction rate and yield.

  • Solvent: Anhydrous and deoxygenated solvents are essential, as the palladium catalyst is sensitive to oxygen and water. Common solvents include toluene, dioxane, and THF.

  • Ammonia Source: Using aqueous ammonia can be challenging. Ammonia surrogates or ammonia dissolved in an organic solvent are often used to ensure anhydrous conditions.[3]

Q4: How can I effectively purify this compound to improve my final yield?

A4: The purification of this compound can be challenging due to its amphoteric nature and potential for oxidation.

  • Recrystallization: This is a common method for purification. The choice of solvent is crucial and may require some experimentation.

  • Acid-Base Extraction: You can exploit the amino and carboxylic acid functional groups. Dissolving the crude product in a basic aqueous solution, washing with an organic solvent to remove non-acidic impurities, and then re-precipitating the product by adding acid is a common strategy. A similar approach can be used with an acidic aqueous solution to protonate the amine.

  • Column Chromatography: This can be effective but may lead to product loss on the column. Using a silica gel treated with a small amount of a non-polar solvent or a deactivated stationary phase can minimize this issue.

Troubleshooting Guides

Route 1: Reduction of 3-Nitro-1-naphthoic acid

This route is a straightforward conversion of the nitro group to an amine. However, achieving high yields requires careful control of reaction conditions.

troubleshooting_reduction start Low Yield in Nitro Reduction check_reagents Check Reagents & Catalyst start->check_reagents check_conditions Review Reaction Conditions start->check_conditions check_workup Evaluate Workup & Purification start->check_workup reagent_purity Impure or Decomposed Reducing Agent? check_reagents->reagent_purity catalyst_activity Inactive Catalyst (for Hydrogenation)? check_reagents->catalyst_activity temp_time Insufficient Temperature or Reaction Time? check_conditions->temp_time solubility Poor Solubility of Starting Material? check_conditions->solubility oxidation Product Oxidation during Workup? check_workup->oxidation isolation_loss Product Loss during Isolation/Purification? check_workup->isolation_loss solution_reagent Use fresh, high-purity reducing agent. reagent_purity->solution_reagent Yes solution_catalyst Use fresh catalyst. Increase catalyst loading. catalyst_activity->solution_catalyst Yes solution_conditions Optimize temperature and monitor reaction by TLC. temp_time->solution_conditions Yes solution_solubility Change solvent or use a co-solvent system. solubility->solution_solubility Yes solution_workup Work up under inert atmosphere. Use antioxidants. oxidation->solution_workup Yes solution_isolation Optimize extraction pH. Use appropriate purification method. isolation_loss->solution_isolation Yes

Caption: Troubleshooting workflow for low yield in the reduction of 3-nitro-1-naphthoic acid.

Reducing Agent/SystemSubstrateSolventTemperature (°C)Time (h)Yield (%)Reference/Notes
SnCl₂·2H₂O4-Nitrobenzoic acidTBAB (ionic liquid)900.593Efficient reduction in an ionic liquid.[4]
Fe powder / HClNitrobenzeneEthanol/WaterReflux2-4>90A classic and cost-effective method.[5]
H₂ (1 atm), Pd/C (10%)Various nitroarenesMethanolRoom Temp1-378-96High yields under mild conditions.[6]
H₂ (1 atm), Raney NiNitroarenesEthanolRoom Temp2-5HighGood for substrates with sensitive halogen groups.[7]
Na₂S₂O₄4-Nitrobenzoic acidEthanol/Water701-2~85A mild reducing agent.
Route 2: Buchwald-Hartwig Amination

troubleshooting_buchwald start Low Yield in Buchwald-Hartwig Amination check_catalyst Evaluate Catalyst System start->check_catalyst check_reagents_conditions Assess Reagents & Conditions start->check_reagents_conditions check_side_reactions Investigate Side Reactions start->check_side_reactions catalyst_activity Inactive Pd Precursor or Ligand Degradation? check_catalyst->catalyst_activity ligand_choice Inappropriate Ligand for the Substrate? check_catalyst->ligand_choice base_strength Base too Weak/Strong or Insoluble? check_reagents_conditions->base_strength solvent_purity Wet or Oxygenated Solvent? check_reagents_conditions->solvent_purity hydrodehalogenation Hydrodehalogenation of Starting Material? check_side_reactions->hydrodehalogenation dimerization Dimerization of Starting Material? check_side_reactions->dimerization solution_catalyst Use fresh, high-quality Pd precursor and ligand. catalyst_activity->solution_catalyst Yes solution_ligand Screen different phosphine ligands (e.g., XPhos, RuPhos). ligand_choice->solution_ligand Yes solution_base Try a different base (e.g., NaOtBu, Cs2CO3). base_strength->solution_base Yes solution_solvent Use freshly distilled, degassed solvent. solvent_purity->solution_solvent Yes solution_side_reactions Adjust reaction temperature and stoichiometry. hydrodehalogenation->solution_side_reactions Yes dimerization->solution_side_reactions Yes

Caption: Troubleshooting workflow for low yield in the Buchwald-Hartwig amination.

Aryl BromideAmine SourceCatalyst/LigandBaseSolventTemperature (°C)Yield (%)Reference/Notes
1-BromonaphthaleneMorpholinePd(OAc)₂ / BINAPNaOtBuToluene10095High yield with a common secondary amine.
5-Bromo-8-cyanoquinolinePiperidinePd₂(dba)₃ / XantphosNaOtBuDioxane150 (MW)85Microwave conditions can improve yields for challenging substrates.[8]
1-BromonaphthaleneAnilinePd(OAc)₂ / P(t-Bu)₃K₃PO₄Toluene10098Effective coupling with an aromatic amine.
Aryl BromidesAqueous NH₃Pd[P(o-tol)₃]₂ / CyPF-t-BuHydroxideDioxane110HighA specialized ligand allows for the use of aqueous ammonia.[9]

Experimental Protocols

Protocol 1: Reduction of 3-Nitro-1-naphthoic acid with Tin(II) Chloride

This protocol is a robust method for the reduction of aromatic nitro compounds.

sncl2_reduction_workflow start Start dissolve Dissolve 3-Nitro-1-naphthoic acid in Ethanol start->dissolve add_sncl2 Add SnCl₂·2H₂O dissolve->add_sncl2 heat Heat to Reflux (monitor by TLC) add_sncl2->heat cool_quench Cool and Quench with aq. NaOH heat->cool_quench extract Extract with Ethyl Acetate cool_quench->extract dry_concentrate Dry and Concentrate Organic Phase extract->dry_concentrate purify Purify by Recrystallization dry_concentrate->purify end End purify->end

Caption: General workflow for the reduction of 3-nitro-1-naphthoic acid using SnCl₂.

Materials:

  • 3-Nitro-1-naphthoic acid

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, dissolve 3-Nitro-1-naphthoic acid (1.0 eq) in ethanol.

  • Add tin(II) chloride dihydrate (4-5 eq) to the solution.

  • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Carefully quench the reaction by adding a saturated aqueous sodium bicarbonate solution until the pH is basic.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to obtain the crude this compound.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).

Protocol 2: Buchwald-Hartwig Amination of 1-Bromo-3-naphthoic acid

This protocol provides a general procedure for the palladium-catalyzed amination of an aryl bromide.

buchwald_amination_workflow start Start setup Combine Pd Precatalyst, Ligand, and Base under Inert Atmosphere start->setup add_reagents Add 1-Bromo-3-naphthoic acid, Ammonia Source, and Solvent setup->add_reagents heat Heat to Reaction Temperature (monitor by TLC/GC-MS) add_reagents->heat cool_quench Cool and Quench with Water heat->cool_quench extract Extract with Organic Solvent cool_quench->extract dry_concentrate Dry and Concentrate Organic Phase extract->dry_concentrate purify Purify by Column Chromatography dry_concentrate->purify end End purify->end

Caption: General workflow for the Buchwald-Hartwig amination of 1-bromo-3-naphthoic acid.

Materials:

  • 1-Bromo-3-naphthoic acid

  • Palladium precatalyst (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., Xantphos)

  • Base (e.g., Sodium tert-butoxide)

  • Ammonia source (e.g., Benzophenone imine, followed by hydrolysis)

  • Anhydrous, deoxygenated solvent (e.g., Toluene)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), add the palladium precatalyst (1-5 mol%), phosphine ligand (2-10 mol%), and base (1.5-2.0 eq).

  • Add the anhydrous, deoxygenated solvent, followed by 1-Bromo-3-naphthoic acid (1.0 eq) and the ammonia source (1.1-1.5 eq).

  • Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or GC-MS.

  • Cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure.

  • If an ammonia surrogate like benzophenone imine was used, the resulting imine will need to be hydrolyzed (e.g., with aqueous acid) to yield the primary amine.

  • Purify the crude product by column chromatography on silica gel.

References

Technical Support Center: Stability and Degradation of 3-Amino-1-naphthoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-amino-1-naphthoic acid and its derivatives. The information provided is based on established principles of pharmaceutical stability testing and degradation pathway analysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound and its derivatives?

A1: Based on the chemical structure, which includes an aromatic amine and a carboxylic acid on a naphthalene ring, the primary factors influencing stability are expected to be:

  • pH: The amino and carboxylic acid groups are ionizable, making the molecule susceptible to acid-base catalyzed hydrolysis.[1][2][3]

  • Light: Aromatic compounds, particularly those with amino substituents, are often photosensitive and can degrade upon exposure to UV or visible light.[4][5][6][7][8][9][10]

  • Oxidation: The electron-rich aromatic ring and the amino group are susceptible to oxidation, which can be initiated by atmospheric oxygen, peroxides, or metal ions.[7][10][11][12]

  • Temperature: Elevated temperatures can accelerate all degradation pathways, including hydrolysis, oxidation, and decarboxylation.[13][14][15][16]

Q2: I observed a color change in my sample of a this compound derivative upon storage. What could be the cause?

A2: A color change, often to a yellow, brown, or pinkish hue, is a common indicator of degradation in compounds containing aromatic amines. This is typically due to oxidation, which can form highly colored polymeric or quinone-imine type structures. Exposure to light can also induce photochemical reactions leading to colored degradants.[11][12] It is recommended to store the compound protected from light and in an inert atmosphere if possible.

Q3: My compound is showing poor solubility in the formulation. Could this be related to degradation?

A3: Yes, changes in solubility can be a consequence of degradation. For example, the formation of polymeric degradation products can lead to decreased solubility. Conversely, if the parent compound is a salt, degradation of the ionic groups (amino or carboxylic acid) could lead to the formation of a less soluble free acid or base. It is crucial to characterize the physical and chemical properties of any precipitate.

Q4: What are the likely degradation pathways for this compound?

A4: While specific studies on this compound are not extensively available, based on its functional groups, the following degradation pathways are plausible:

  • Oxidation: Oxidation of the amino group and the aromatic ring system is a likely pathway, potentially leading to the formation of nitroso, nitro, or hydroxylated derivatives, as well as colored polymeric products.

  • Photodegradation: Exposure to light could lead to photo-oxidation or other photochemical reactions involving the naphthalene ring system and the amino group.

  • Decarboxylation: Under thermal stress, the carboxylic acid group could be lost as carbon dioxide, especially if the reaction is catalyzed by trace metals or other impurities.

  • Hydrolysis (for derivatives): If the carboxylic acid or amino group is part of an ester or amide linkage in a derivative, hydrolysis under acidic or basic conditions would be a primary degradation pathway.[3]

Troubleshooting Guides

Issue 1: Unexpected Peaks in HPLC Analysis

Problem: You observe unexpected peaks in the chromatogram of your this compound derivative during a stability study.

Troubleshooting Steps:

  • Verify System Suitability: Ensure that the HPLC system is performing correctly by checking system suitability parameters (e.g., peak symmetry, resolution, and reproducibility).

  • Blank Injection: Inject a blank (diluent) to ensure that the unexpected peaks are not carryover from previous injections or contaminants in the mobile phase.

  • Forced Degradation Study: To identify if the peaks are degradation products, perform a forced degradation study. Exposing the sample to stress conditions (acid, base, peroxide, heat, light) can help to purposefully generate the degradants and confirm their retention times.[10][17][18]

  • Mass Spectrometry (MS) Analysis: Couple the HPLC to a mass spectrometer to obtain mass-to-charge ratio (m/z) information for the unexpected peaks. This is a powerful tool for identifying the molecular weights of potential degradation products and proposing their structures.

  • Review Synthesis Route: Consider the synthetic route of your derivative. Some of the unexpected peaks could be process-related impurities rather than degradants.

Issue 2: Loss of Assay Potency Over Time

Problem: The measured concentration of your this compound derivative decreases during a stability study.

Troubleshooting Steps:

  • Confirm Analytical Method Validity: Ensure that your analytical method is stability-indicating. A stability-indicating method is one that can accurately quantify the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients.[19][20][21][22][23] This can be confirmed through forced degradation studies where the peak for the active compound is well-resolved from all degradant peaks.

  • Evaluate Storage Conditions: Review the storage conditions (temperature, humidity, light exposure). Inadequate protection from light, exposure to higher than intended temperatures, or exposure to oxygen can lead to accelerated degradation.[15]

  • Assess Packaging: The container closure system may not be providing adequate protection. For example, if the compound is sensitive to moisture or oxygen, a more robust packaging solution may be required.

  • Investigate Excipient Compatibility: If the derivative is in a formulation, there could be an incompatibility with one or more of the excipients, leading to degradation. Conduct compatibility studies with individual excipients to identify any interactions.

Experimental Protocols

Forced Degradation Study Protocol

A forced degradation study is essential to understand the intrinsic stability of a molecule and to develop a stability-indicating analytical method.[7][17][18]

1. Preparation of Stock Solution: Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water) at a concentration of approximately 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.

    • Heat the solution at 60°C for 2 hours.

    • Cool the solution to room temperature and neutralize with an appropriate volume of 0.1 M NaOH.

    • Dilute to the final concentration with the mobile phase.[2][21]

  • Base Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.

    • Keep the solution at room temperature for 2 hours.

    • Neutralize with an appropriate volume of 0.1 M HCl.

    • Dilute to the final concentration with the mobile phase.[2][21]

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide.

    • Keep the solution at room temperature, protected from light, for 24 hours.

    • Dilute to the final concentration with the mobile phase.[7][11][21]

  • Thermal Degradation:

    • Place the solid compound in a thermostatically controlled oven at 70°C for 48 hours.

    • Also, reflux a solution of the compound at 60°C for 6 hours.

    • After the specified time, prepare a sample solution at the target concentration.[13][14]

  • Photolytic Degradation:

    • Expose a solution of the compound and the solid compound to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[4][5][6][8][9]

    • A control sample should be kept in the dark under the same temperature conditions.

    • After exposure, prepare a sample solution at the target concentration.

3. Analysis: Analyze all stressed samples, along with a control (unstressed) sample, using a suitable analytical method, typically HPLC with UV and/or MS detection.

4. Evaluation:

  • Compare the chromatograms of the stressed samples with the control sample.

  • Determine the percentage of degradation.

  • Ensure that the peak for the parent compound is well-resolved from all degradation product peaks (peak purity analysis).

Quantitative Data Summary

The following table provides a template for summarizing the results of a forced degradation study. Actual data would be generated from experimental work.

Stress ConditionReagent/ConditionDurationTemperature% Degradation (Example)Number of Degradation Products
Acid Hydrolysis 0.1 M HCl2 hours60°C15%2
Base Hydrolysis 0.1 M NaOH2 hoursRoom Temp25%3
Oxidation 3% H₂O₂24 hoursRoom Temp30%4
Thermal (Solid) -48 hours70°C5%1
Thermal (Solution) -6 hours60°C (reflux)10%2
Photolytic (Solid) ICH Q1B-Controlled20%3
Photolytic (Solution) ICH Q1B-Controlled40%5

Visualizations

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_analysis Analysis API 3-Amino-1-naphthoic Acid Derivative Stock Stock Solution (1 mg/mL) API->Stock Thermal Thermal Stress (Solid & Solution) API->Thermal Photo Photolytic Stress (ICH Q1B) API->Photo Acid Acid Hydrolysis (0.1M HCl, 60°C) Stock->Acid Base Base Hydrolysis (0.1M NaOH, RT) Stock->Base Oxidation Oxidation (3% H₂O₂, RT) Stock->Oxidation Stock->Thermal Stock->Photo HPLC HPLC-UV/MS Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC Data Data Evaluation: - % Degradation - Peak Purity - Identify Degradants HPLC->Data

Caption: Workflow for a forced degradation study of this compound derivatives.

Potential_Degradation_Pathways cluster_products Potential Degradation Products Parent This compound Derivative Oxidized Oxidized Products (e.g., Nitroso, Nitro, Hydroxylated) Parent->Oxidized Oxidizing Agents (e.g., H₂O₂, O₂) Photo_Products Photodegradation Products Parent->Photo_Products Light (UV/Vis) Decarboxylated Decarboxylated Product Parent->Decarboxylated Heat Hydrolyzed Hydrolysis Products (for esters/amides) Parent->Hydrolyzed Acid / Base

Caption: Potential degradation pathways for this compound and its derivatives.

References

photostability issues with 3-Amino-1-naphthoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the photostability of 3-Amino-1-naphthoic acid. This resource is intended for researchers, scientists, and drug development professionals to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: My experimental results with this compound are inconsistent. Could photostability be a factor?

A1: Yes, inconsistent results, such as loss of compound activity, changes in absorbance or fluorescence, or the appearance of unexpected peaks in chromatography, can be indicators of photodegradation. This compound, as an aromatic amino acid derivative, possesses chromophores that can absorb UV and visible light, potentially leading to degradation.[1][2][3] It is crucial to handle this compound with light-protective measures.[4]

Q2: What are the initial signs of photodegradation of this compound?

A2: Initial indicators of photodegradation can include:

  • A visible color change in the solid compound or its solutions upon exposure to light.

  • Decreased signal intensity (e.g., UV absorbance, fluorescence) of the parent compound over time.

  • Emergence of new peaks in analytical separations (e.g., HPLC, LC-MS).

  • A shift in pH of unbuffered solutions.

  • Reduced biological or chemical activity in assays.

Q3: How should I store and handle this compound to minimize photodegradation?

A3: To minimize photodegradation, follow these handling and storage procedures:

  • Storage: Store the solid compound and solutions in amber glass vials or containers wrapped in aluminum foil to block light.[4][5] Store in a dark place, such as a cabinet or refrigerator, as indicated by the supplier.

  • Handling: Whenever possible, conduct experimental manipulations in a dimly lit room or under red or yellow light, which is less energetic.[6] For highly sensitive experiments, work in a darkroom. Minimize the exposure of the compound to ambient light during weighing and solution preparation.[4]

  • Solutions: Prepare solutions fresh and use them promptly. If solutions need to be stored, they should be protected from light and kept at a low temperature.

Troubleshooting Guides

Issue 1: Unexpected Peaks in HPLC/LC-MS Analysis

Symptoms:

  • You observe additional, unidentified peaks in your chromatogram when analyzing samples containing this compound.

  • The peak area of this compound decreases over time, while the area of the new peaks increases.

Possible Cause:

  • Photodegradation of this compound is occurring, leading to the formation of new chemical entities. Naphthalene derivatives can undergo photodegradation through pathways such as oxidation, dechlorination (if applicable), hydroxylation, and ring-opening.[7][8]

Troubleshooting Steps:

  • Run a Dark Control: Prepare a sample of this compound and keep it completely protected from light (e.g., wrapped in foil in a dark drawer). Analyze this sample alongside your experimental sample. If the unexpected peaks are absent or significantly smaller in the dark control, photodegradation is the likely cause.

  • Minimize Light Exposure During Sample Preparation: Use amber vials for your autosampler. If possible, dim the lights in the lab during sample preparation.

  • Filter Light Sources: If your experimental setup involves a light source (e.g., fluorescence microscopy), use appropriate filters to block shorter, more energetic wavelengths (e.g., below 320 nm) if they are not essential for your measurement.[9]

  • Investigate Degradants: If the problem persists and impacts your results, consider identifying the degradation products using techniques like mass spectrometry to understand the degradation pathway.

Issue 2: Loss of Biological Activity or Inconsistent Assay Results

Symptoms:

  • The biological effect of this compound diminishes in repeated experiments.

  • Assay results show high variability between replicates or batches.

Possible Cause:

  • The parent compound is degrading into less active or inactive photoproducts. The concentration of the active this compound is decreasing due to light exposure.

Troubleshooting Steps:

  • Implement Light Protection: Strictly adhere to the light protection measures described in the FAQ section (amber vials, minimal light exposure).

  • Use Freshly Prepared Solutions: Avoid using stock solutions that have been stored for extended periods, even if protected from light. Prepare fresh solutions for each experiment.

  • Include a Positive Control: Use a known stable compound with a similar mechanism of action as a positive control to ensure the assay itself is performing correctly.

  • Quantify the Compound Pre-Assay: Use a quick analytical method like UV-Vis spectroscopy or HPLC to confirm the concentration of this compound in your solution immediately before starting the biological assay.

Quantitative Data Summary

The following tables present illustrative data from a hypothetical forced degradation study on this compound to demonstrate how to present such findings.

Table 1: Photodegradation of this compound in Solution under ICH Q1B Conditions

ConditionDuration (hours)This compound Remaining (%)Total Degradants (%)Appearance of Solution
Light Exposed 0100.00.0Colorless
(≥ 1.2 million lux hours)2485.314.7Faint Yellow
4872.127.9Yellow
Dark Control 4899.80.2Colorless

Table 2: Formation of Major Photodegradation Products (Hypothetical Data)

Time (hours)Peak Area (%) - this compoundPeak Area (%) - Degradant 1 (Rt = 2.5 min)Peak Area (%) - Degradant 2 (Rt = 3.8 min)
010000
2485.39.15.6
4872.115.412.5

Experimental Protocols

Protocol 1: Forced Photostability (Forced Degradation) Study

This protocol is adapted from ICH Q1B guidelines to evaluate the overall photosensitivity of this compound.[10]

Objective: To assess the photosensitivity of this compound in solution and to generate potential degradation products for analytical method development.

Materials:

  • This compound

  • Solvent (e.g., methanol, acetonitrile, or a relevant buffer)

  • Chemically inert, transparent containers (e.g., quartz cuvettes or clear glass vials)

  • Photostability chamber with a light source conforming to ICH Q1B (e.g., xenon lamp or metal halide lamp with appropriate filters).

  • Dark control chamber (e.g., incubator with no light)

  • HPLC-UV or HPLC-MS system

Procedure:

  • Prepare a solution of this compound at a known concentration (e.g., 0.1 mg/mL).

  • Transfer aliquots of the solution into both transparent and light-protected (wrapped in aluminum foil) containers. The light-protected samples will serve as the dark control.

  • Place the transparent containers in the photostability chamber. The chamber should provide an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[10]

  • Place the dark control samples in the same environment (to control for temperature) but shielded from light.[10]

  • At specified time points (e.g., 0, 6, 12, 24, 48 hours), withdraw samples from both the light-exposed and dark control groups.

  • Analyze the samples immediately by a suitable stability-indicating method (e.g., HPLC-UV) to determine the concentration of this compound and the formation of any degradation products.

  • Compare the chromatograms of the exposed samples to the dark control and the initial sample to assess the extent of degradation.

Protocol 2: Confirmatory Photostability Study

This protocol is used to establish the photostability characteristics under standardized conditions for regulatory purposes.[10]

Objective: To determine if light-resistant packaging is required for a product containing this compound.

Procedure: This study follows a similar procedure to the forced degradation study but is performed on the final drug product in its immediate packaging and, if necessary, its marketing package.

  • Expose the drug product in its immediate packaging to the light conditions specified in ICH Q1B.

  • If the results show significant degradation, repeat the study with the product in its final marketing package.

  • A dark control of the product in the same packaging is stored under the same conditions to separate light-induced changes from thermal effects.

  • Testing should continue until it is demonstrated that the packaging provides adequate protection from light exposure.[10]

Visualizations

Troubleshooting_Workflow start Inconsistent Experimental Results check_photostability Is the compound photosensitive? start->check_photostability run_dark_control Run a Dark Control Experiment check_photostability->run_dark_control Yes troubleshoot_other Troubleshoot Other Experimental Parameters (e.g., Reagent Stability, pH) check_photostability->troubleshoot_other No/Unsure compare_results Compare Light-Exposed vs. Dark Control run_dark_control->compare_results photodegradation_confirmed Photodegradation is Confirmed compare_results->photodegradation_confirmed Significant Difference no_photodegradation No Significant Difference (Issue is not photostability) compare_results->no_photodegradation No Difference implement_protection Implement Light-Protective Measures (Amber Vials, Dim Lighting, etc.) photodegradation_confirmed->implement_protection end Consistent Results Achieved implement_protection->end no_photodegradation->troubleshoot_other

Caption: Troubleshooting workflow for inconsistent experimental results.

Photostability_Testing_Logic cluster_forced Forced Degradation Study cluster_confirmatory Confirmatory Study (ICH Q1B) forced_study Expose Compound in Solution to High-Intensity Light forced_analysis Analyze for Degradation Products (HPLC, LC-MS) forced_study->forced_analysis develop_method Develop Stability-Indicating Analytical Method forced_analysis->develop_method confirmatory_study Expose Final Product in Packaging to Standardized Light Conditions confirmatory_analysis Assess Product Stability (Assay, Impurities) confirmatory_study->confirmatory_analysis packaging_decision Determine Need for Light-Resistant Packaging confirmatory_analysis->packaging_decision develop_method->confirmatory_study

Caption: Logical flow of photostability testing for a new compound.

References

improving the fluorescence quantum yield of 3-Amino-1-naphthoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 3-Amino-1-naphthoic Acid Fluorescence

Welcome to the technical support center for researchers, scientists, and drug development professionals working with this compound. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you optimize its fluorescence quantum yield for your experimental needs.

Frequently Asked Questions (FAQs)

Q1: What are the key factors that influence the fluorescence quantum yield of this compound?

The fluorescence of this compound is primarily influenced by several environmental and structural factors. Key parameters to consider are the solvent polarity, the pH of the solution, the concentration of the fluorophore, and the temperature at which measurements are taken.[1][2] The presence of an electron-donating amino group (-NH2) and an electron-withdrawing carboxylic acid group (-COOH) on the naphthoic acid structure makes its fluorescence sensitive to the surrounding microenvironment.[3]

Q2: How does solvent polarity affect the fluorescence of this compound?

For structurally similar aminonaphthalimide derivatives, the fluorescence quantum yield has been observed to decrease as solvent polarity increases.[4] These molecules exhibit positive solvatofluorochromism, meaning the emission wavelength shifts to longer wavelengths (a red-shift) in more polar solvents.[4][5] This is often accompanied by a significant Stokes shift.[4][6] Therefore, less polar solvents may be preferable for achieving a higher quantum yield.

Q3: What is the role of pH in modulating the fluorescence intensity?

The pH of the solution is a critical factor due to the presence of both an acidic carboxylic acid group and a basic amino group. The protonation state of these groups can significantly alter the electronic configuration of the molecule and, consequently, its fluorescence properties.[7] For similar aromatic carboxylic acids, the most substantial changes in fluorescence occur around the pKa values of the ionizable groups.[7] For instance, in some naphthalimide derivatives, a decrease in pH from alkaline to acidic conditions has been shown to increase fluorescence intensity.[8]

Q4: Can the concentration of this compound impact my fluorescence measurements?

Yes, at high concentrations, you may observe a phenomenon known as concentration quenching or self-quenching. This leads to a decrease in fluorescence intensity as the concentration increases beyond a certain point, causing a deviation from the linear relationship between concentration and fluorescence.[2][9] It is advisable to work with dilute solutions to avoid these effects.

Troubleshooting Guide

Issue 1: The fluorescence intensity of my this compound solution is very low.

  • Possible Cause 1: Inappropriate Solvent Choice.

    • Solution: The fluorescence quantum yield of similar amino-substituted naphthalene derivatives is highly dependent on solvent polarity, often decreasing in more polar solvents.[4] Try using a less polar solvent to see if the fluorescence intensity improves. A solvent screen experiment is recommended.

  • Possible Cause 2: Unfavorable pH.

    • Solution: The protonation state of the amino and carboxylic acid groups is crucial. The fluorescence of aromatic carboxylic acids can be highly sensitive to pH.[7] Perform a pH titration of your solution to find the optimal pH range for maximum fluorescence intensity. For similar molecules, acidic to neutral conditions have sometimes been shown to enhance fluorescence compared to alkaline conditions.[3][8]

  • Possible Cause 3: Temperature Effects.

    • Solution: Higher temperatures can increase the frequency of molecular collisions, which can lead to non-radiative decay and reduced fluorescence.[2] Ensure your measurements are performed at a consistent and controlled temperature. Lowering the temperature may increase fluorescence intensity.[10]

Issue 2: My results are not reproducible.

  • Possible Cause 1: Inconsistent pH.

    • Solution: Small variations in pH, especially around the pKa of the amino or carboxylic acid groups, can lead to significant changes in fluorescence.[7] Use buffered solutions to maintain a stable pH throughout your experiments.

  • Possible Cause 2: Presence of Quenchers.

    • Solution: Impurities in the solvent or reagents can act as fluorescence quenchers. The presence of dissolved oxygen can also quench fluorescence. Use high-purity solvents and consider de-gassing your solutions if necessary.

Issue 3: I am observing a shift in the emission wavelength.

  • Possible Cause 1: Change in Solvent Polarity.

    • Solution: 3-Amino substituted naphthalimides are known to exhibit solvatofluorochromism, where the emission wavelength shifts with solvent polarity.[4][5] This is an intrinsic property of the molecule. Ensure you are using the same solvent for all comparative experiments.

  • Possible Cause 2: Change in pH.

    • Solution: A change in the ionization state of the molecule due to a pH shift can also lead to a change in the emission wavelength.[7] This is a known phenomenon for fluorescent molecules with ionizable groups. Use buffered solutions to control this effect.

Data Presentation

The following table summarizes the general effects of various experimental parameters on the fluorescence properties of this compound and similar compounds.

ParameterEffect on Quantum YieldEffect on Emission Wavelength (λem)Reference
Increasing Solvent Polarity Tends to decreaseRed-shift (longer wavelength)[4][5]
Changing pH Highly dependent on pKa; can increase or decreaseMay shift λem[7][8]
Increasing Temperature Generally decreasesMinimal shift[2][10]
Increasing Concentration May decrease due to self-quenchingMinimal shift[2][9]
Increasing Ionic Strength Can increase up to a certain point, then decreaseMinimal shift[1]

Experimental Protocols

Protocol: Systematic Investigation of Factors Affecting Fluorescence Quantum Yield

This protocol outlines a systematic approach to optimizing the fluorescence quantum yield of this compound by evaluating the effects of solvent, pH, and concentration.

  • Preparation of Stock Solution:

    • Prepare a concentrated stock solution (e.g., 1 mM) of this compound in a suitable solvent where it is highly soluble (e.g., DMSO or ethanol).

  • Solvent Screening:

    • Prepare a series of dilute solutions (e.g., 1 µM) by adding a small aliquot of the stock solution to a range of solvents with varying polarities (e.g., hexane, toluene, chloroform, ethyl acetate, ethanol, acetonitrile, water).

    • Measure the absorbance and fluorescence emission spectra for each solution.

    • Calculate the relative quantum yield for each solvent to identify the optimal one.

  • pH Optimization:

    • Using the optimal solvent identified in the previous step (preferably a water-miscible one if aqueous buffers are to be used), prepare a series of solutions buffered at different pH values (e.g., from pH 2 to 10).

    • Ensure the final concentration of this compound is constant across all samples.

    • Measure the fluorescence intensity at the emission maximum for each pH value to determine the optimal pH.

  • Concentration Dependence:

    • In the optimized solvent and pH, prepare a series of solutions with varying concentrations of this compound (e.g., from 0.1 µM to 50 µM).

    • Measure the fluorescence intensity for each concentration.

    • Plot fluorescence intensity versus concentration to identify the linear range and the onset of concentration quenching.

  • Data Analysis:

    • Analyze the collected data to determine the combination of solvent, pH, and concentration that provides the highest fluorescence quantum yield.

Visualizations

experimental_workflow start Start: Low Quantum Yield solvent_screen Solvent Screening (Varying Polarity) start->solvent_screen Step 1 ph_optimization pH Optimization (Buffered Solutions) solvent_screen->ph_optimization Step 2 (Use best solvent) concentration_study Concentration Study (Identify Linear Range) ph_optimization->concentration_study Step 3 (Use best pH) optimal_conditions Identify Optimal Conditions concentration_study->optimal_conditions Step 4 end End: Improved Quantum Yield optimal_conditions->end

Caption: Experimental workflow for optimizing the fluorescence quantum yield.

influencing_factors fqy Fluorescence Quantum Yield solvent Solvent Polarity solvent->fqy solvent_effect Lower polarity often increases yield solvent->solvent_effect ph pH ph->fqy ph_effect Protonation state is critical ph->ph_effect temp Temperature temp->fqy temp_effect Lower temperature often increases yield temp->temp_effect conc Concentration conc->fqy conc_effect High concentration can cause quenching conc->conc_effect quencher Quenchers quencher->fqy quencher_effect Impurities can decrease yield quencher->quencher_effect

Caption: Key factors influencing the fluorescence quantum yield.

References

Technical Support Center: Synthesis of 3-Amino-1-naphthoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing impurities during the synthesis of 3-Amino-1-naphthoic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most prevalent and well-documented method for synthesizing this compound is through the reduction of the nitro group of 3-Nitro-1-naphthoic acid. This precursor is typically synthesized by the nitration of 1-naphthoic acid.[1]

Q2: What are the primary impurities encountered in this synthesis?

Impurities in the synthesis of this compound can be categorized as follows:

  • Process-Related Impurities:

    • Unreacted Starting Material: Residual 3-Nitro-1-naphthoic acid.

    • Intermediates from Incomplete Reduction: Partially reduced species such as 3-nitroso-1-naphthoic acid and 3-hydroxylamino-1-naphthoic acid. These intermediates can further react to form dimeric impurities like azo and azoxy compounds, which are often highly colored.

    • Isomeric Impurities: Other isomers of nitro- and amino-naphthoic acids that may have formed during the initial nitration of 1-naphthoic acid.[1]

  • Side-Reaction Products:

    • Halogenated Impurities: If using metal/hydrochloric acid reduction methods (e.g., Sn/HCl or Fe/HCl), chlorination of the naphthalene ring can occur.

Q3: How can I monitor the progress of the reduction reaction?

The reaction progress can be effectively monitored using Thin Layer Chromatography (TLC). A spot of the reaction mixture is compared against a spot of the starting material (3-Nitro-1-naphthoic acid). The reaction is considered complete when the starting material spot is no longer visible. For more detailed analysis, High-Performance Liquid Chromatography (HPLC) can be employed.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound.

Issue 1: Incomplete or Slow Reaction

Symptoms:

  • Persistence of the starting material (3-Nitro-1-naphthoic acid) in TLC or HPLC analysis after the expected reaction time.

  • Low yield of the desired product.

Potential Causes and Solutions:

Potential CauseTroubleshooting Steps
Inactive Catalyst (Catalytic Hydrogenation) - Ensure the catalyst (e.g., Palladium on Carbon, Pd/C) is fresh and has been stored properly under an inert atmosphere. - Increase the catalyst loading (e.g., from 5 mol% to 10 mol%). - Verify the quality of the hydrogen gas and ensure the system is free of leaks.
Insufficient Reducing Agent (Metal/Acid Reduction) - Use a sufficient excess of the reducing agent (e.g., SnCl₂·2H₂O, typically 3-5 equivalents). - Ensure the metal reductant (e.g., Fe, Zn) is of high purity and has a large surface area (fine powder is preferred).
Low Reaction Temperature - While many reductions proceed at room temperature, some may require gentle heating to initiate or maintain a reasonable rate. However, be cautious as higher temperatures can promote side reactions.
Poor Solubility of Starting Material - Ensure the chosen solvent effectively dissolves the 3-Nitro-1-naphthoic acid. For catalytic hydrogenation, solvents like ethanol, methanol, or ethyl acetate are common. Protic co-solvents can sometimes improve reaction rates.
Issue 2: Presence of Colored Impurities in the Final Product

Symptoms:

  • The isolated this compound has a yellow, orange, or brown discoloration.

  • Presence of unexpected spots on TLC or peaks in HPLC analysis.

Potential Causes and Solutions:

Potential CauseTroubleshooting Steps
Formation of Azo/Azoxy Compounds These colored impurities often arise from the condensation of partially reduced intermediates (nitroso and hydroxylamine species). - Ensure the reaction goes to completion by extending the reaction time or using a more active catalyst/stronger reducing conditions. - Maintain a consistently reducing environment throughout the reaction. For metal/acid reductions, ensure sufficient acid is present.
Oxidation of the Product The amino group in the final product can be susceptible to air oxidation, which may lead to discoloration. - Work up the reaction under an inert atmosphere (e.g., nitrogen or argon) if possible. - Store the purified product in a dark container under an inert atmosphere.

Experimental Protocols

The following are general procedures for the reduction of 3-Nitro-1-naphthoic acid. Researchers should adapt these protocols based on their specific experimental setup and safety guidelines.

Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)
  • Setup: In a suitable hydrogenation flask, dissolve 3-Nitro-1-naphthoic acid (1.0 eq) in an appropriate solvent such as ethanol or ethyl acetate.

  • Catalyst Addition: Carefully add 10% Palladium on carbon (typically 5-10 mol % Pd) to the solution.

  • Hydrogenation: Evacuate the flask and backfill with hydrogen gas (using a balloon or a Parr hydrogenator). Repeat this cycle three times. Stir the reaction mixture vigorously under a hydrogen atmosphere.

  • Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.

  • Workup: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude this compound, which can be further purified by recrystallization.

Protocol 2: Reduction using Tin(II) Chloride (SnCl₂)
  • Setup: To a solution of 3-Nitro-1-naphthoic acid (1.0 eq) in a suitable solvent like ethanol, add Tin(II) chloride dihydrate (SnCl₂·2H₂O, 3-5 eq).

  • Reaction: Heat the mixture to reflux and stir until the starting material is consumed, as monitored by TLC.

  • Workup: Cool the reaction mixture to room temperature and remove the solvent under reduced pressure. Take up the residue in ethyl acetate and carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the solution is basic (pH > 8).

  • Filtration and Extraction: Filter the resulting suspension through Celite® to remove tin salts. Separate the layers of the filtrate and extract the aqueous layer with ethyl acetate.

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to give the crude this compound.

Data Presentation

The following table provides illustrative data on how reaction conditions can affect the purity of the final product. This data is intended as a guideline and actual results may vary.

EntryMethodReducing Agent/CatalystTemperature (°C)Time (h)Purity by HPLC (%)Major Impurities
1Catalytic Hydrogenation5 mol% Pd/C256953-Nitro-1-naphthoic acid
2Catalytic Hydrogenation10 mol% Pd/C25498Minimal
3Catalytic Hydrogenation5 mol% Pd/C50496Azo/Azoxy compounds
4Metal/Acid ReductionSnCl₂·2H₂O (3 eq)Reflux5923-Nitro-1-naphthoic acid, Tin adducts
5Metal/Acid ReductionSnCl₂·2H₂O (5 eq)Reflux397Minimal
6Metal/Acid ReductionFe/HClReflux694Halogenated byproducts

Visualizations

The following diagrams illustrate key workflows in the synthesis and purification of this compound.

cluster_synthesis Synthesis Workflow start Start: 3-Nitro-1-naphthoic Acid reduction Reduction Reaction (e.g., Catalytic Hydrogenation or Metal/Acid) start->reduction monitoring Monitor Reaction Progress (TLC/HPLC) reduction->monitoring workup Reaction Workup (Filtration/Extraction) monitoring->workup Reaction Complete crude_product Crude this compound workup->crude_product

Caption: General workflow for the synthesis of this compound.

cluster_troubleshooting Troubleshooting Incomplete Reduction incomplete_reduction Incomplete Reduction Observed check_catalyst Check Catalyst Activity/ Amount incomplete_reduction->check_catalyst check_reductant Check Reducing Agent Stoichiometry incomplete_reduction->check_reductant adjust_temp Adjust Temperature incomplete_reduction->adjust_temp check_solubility Verify Solubility incomplete_reduction->check_solubility reaction_complete Reaction Complete check_catalyst->reaction_complete check_reductant->reaction_complete adjust_temp->reaction_complete check_solubility->reaction_complete

Caption: Troubleshooting logic for incomplete reduction reactions.

cluster_purification Purification Workflow crude_product Crude Product recrystallization Recrystallization crude_product->recrystallization acid_base Acid-Base Extraction crude_product->acid_base chromatography Column Chromatography crude_product->chromatography pure_product Pure this compound recrystallization->pure_product acid_base->pure_product chromatography->pure_product

Caption: Common purification methods for this compound.

References

Technical Support Center: Diazotization of 3-Amino-1-naphthoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the diazotization of 3-Amino-1-naphthoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary side reactions to be aware of during the diazotization of this compound?

A1: The main side reactions include the formation of triazene compounds, self-coupling to form azo dyes, and hydrolysis of the diazonium salt to 3-Hydroxy-1-naphthoic acid. At elevated temperatures, there is also a risk of decarboxylation, although this is less common under standard diazotization conditions.

Q2: How does temperature affect the purity of the diazonium salt of this compound?

Q3: What is the role of excess mineral acid in the diazotization reaction?

A3: An excess of a strong mineral acid, such as hydrochloric acid, serves two main purposes. Firstly, it ensures the complete conversion of sodium nitrite to nitrous acid, the diazotizing agent. Secondly, it maintains a low pH, which protonates the unreacted this compound, deactivating it towards electrophilic attack by the newly formed diazonium salt and thus minimizing self-coupling side reactions.[2]

Q4: Can the diazonium salt of this compound be isolated and stored?

A4: It is generally not recommended to isolate and store diazonium salts in their solid form as they can be explosive when dry.[3] For safety and to ensure the best results in subsequent reactions, it is standard practice to use the diazonium salt solution immediately after its preparation (in situ).

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low yield of desired product in subsequent coupling reaction. Incomplete diazotization.- Ensure a slight excess of sodium nitrite is used. - Verify the presence of excess nitrous acid at the end of the addition using starch-iodide paper (should turn blue-black).[4] - Ensure vigorous stirring to maintain a homogeneous reaction mixture.
Decomposition of the diazonium salt.- Strictly maintain the reaction temperature between 0-5°C using an ice-salt bath. - Use the diazonium salt solution immediately after preparation.[3]
Formation of a colored precipitate (azo dye) during diazotization. Self-coupling of the diazonium salt with unreacted this compound.- Maintain a sufficient excess of mineral acid to keep the unreacted amine protonated and thus deactivated.[2] - Add the sodium nitrite solution slowly and sub-surface to avoid localized high concentrations of nitrous acid.
Presence of 3-Hydroxy-1-naphthoic acid in the product. Hydrolysis of the diazonium salt.- Ensure the reaction temperature is kept consistently low (0-5°C). Even a slight increase in temperature can significantly increase the rate of hydrolysis.[1]
Formation of an insoluble, tarry substance. Triazene formation.- Ensure a strongly acidic environment during diazotization to minimize the concentration of free amine available for N-coupling. - If coupling with another amine, control the pH carefully during the coupling step.
Gas evolution (other than N₂ in subsequent reactions). Possible decarboxylation.- While less common at low temperatures, avoid any localized heating. Ensure uniform and efficient cooling of the reaction vessel.

Data Presentation

The following table provides illustrative data on the effect of temperature on the product distribution during the diazotization of a related compound, 2-aminonaphthalene-1,5-disulfonic acid, which can be considered indicative for this compound.

Table 1: Illustrative Effect of Temperature on Product Purity in the Diazotization of an Aminonaphthalene Derivative (based on data for 2-aminonaphthalene-1,5-disulfonic acid)[1]

Temperature (°C)Product Purity (%)
0-10~95.6
20~93.5
30~91.9

Experimental Protocols

Detailed Methodology for the Diazotization of this compound (Adapted from general procedures for aminonaphthoic acids)

Materials:

  • This compound

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Distilled Water

  • Ice

  • Starch-iodide paper

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, suspend this compound in a mixture of distilled water and concentrated hydrochloric acid.

  • Cool the suspension to 0-5°C in an ice-salt bath with vigorous stirring.

  • Prepare a solution of sodium nitrite in distilled water and cool it to 0-5°C.

  • Slowly add the cold sodium nitrite solution dropwise to the stirred suspension of this compound, ensuring the temperature of the reaction mixture is maintained between 0-5°C. The addition should be done below the surface of the liquid if possible.

  • After the complete addition of the sodium nitrite solution, continue stirring the mixture at 0-5°C for an additional 30 minutes.

  • Check for a slight excess of nitrous acid by spotting a drop of the reaction mixture onto starch-iodide paper. A positive test (the paper turns blue-black) indicates the completion of the diazotization. If the test is negative, add a small amount more of the sodium nitrite solution until a positive test is achieved.

  • The resulting cold solution of the diazonium salt is now ready for immediate use in subsequent reactions.

Visualizations

Diazotization_Pathway A This compound B NaNO2, HCl (0-5°C) A->B C 3-Carboxy-1-naphthalenediazonium chloride (Desired Product) B->C D Side Reactions C->D E Triazene Formation D->E F Self-Coupling (Azo Dye) D->F G Hydrolysis (3-Hydroxy-1-naphthoic acid) D->G

Caption: Main reaction and potential side reactions in the diazotization of this compound.

Experimental_Workflow start Start step1 Suspend this compound in HCl/Water start->step1 step2 Cool to 0-5°C step1->step2 step4 Slowly add NaNO2 solution (maintain 0-5°C) step2->step4 step3 Prepare cold NaNO2 solution step3->step4 step5 Stir for 30 min at 0-5°C step4->step5 step6 Test for excess HNO2 (Starch-iodide paper) step5->step6 step7 Diazonium salt solution (Use immediately) step6->step7 end End step7->end

Caption: Experimental workflow for the diazotization of this compound.

References

Technical Support Center: Solving Solubility Problems of 3-Amino-1-naphthoic Acid in Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges encountered during chemical reactions involving 3-Amino-1-naphthoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: this compound is a crystalline solid that is sparingly soluble in water but shows better solubility in several organic solvents. Its amphoteric nature, possessing both a basic amino group and an acidic carboxylic acid group, means its aqueous solubility is highly dependent on the pH of the solution.

Q2: In which organic solvents is this compound most soluble?

Q3: How does pH affect the aqueous solubility of this compound?

A3: The aqueous solubility of this compound is significantly influenced by pH.

  • Acidic Conditions (Low pH): The amino group is protonated to form a more soluble ammonium salt (-NH3+).

  • Basic Conditions (High pH): The carboxylic acid group is deprotonated to form a more soluble carboxylate salt (-COO-).

  • Isoelectric Point: At a specific pH, known as the isoelectric point, the molecule exists as a zwitterion with both a positive and a negative charge, resulting in minimal aqueous solubility. The exact isoelectric point for this compound is not widely reported, but for most amino acids, it lies in the range of pH 3-6.

Q4: How does temperature affect the solubility of this compound?

A4: Generally, the solubility of this compound in most solvents increases with temperature.[1] Heating the solvent while dissolving the compound can be an effective way to increase the amount that goes into solution. However, it is crucial to be aware of the compound's stability at elevated temperatures to avoid degradation.

Troubleshooting Guides for Common Reactions

Issue 1: Poor Solubility in Amide Bond Formation Reactions

Scenario: You are attempting to form an amide by reacting this compound with an amine in the presence of a coupling agent (e.g., DCC, EDC), but the starting material has poor solubility in the chosen reaction solvent (e.g., dichloromethane, acetonitrile).

Troubleshooting Steps:

  • Solvent Selection:

    • Initial Choice: Start with a more polar aprotic solvent known to dissolve this compound, such as DMF or DMSO. These solvents are generally compatible with most common coupling agents.

    • Co-solvent System: If the amine reactant is not soluble in DMF or DMSO, consider a co-solvent system. For example, a mixture of DMF and dichloromethane (DCM) might provide sufficient solubility for all reactants. Start with a small amount of the polar solvent and gradually increase it until dissolution is achieved.

  • pH Adjustment (for aqueous-organic biphasic systems):

    • If the reaction can be performed in a biphasic system, adding a base to the aqueous layer can deprotonate the carboxylic acid of this compound, increasing its solubility in the aqueous phase. The activated species can then react with the amine in the organic phase. This approach is less common for standard amide coupling reactions but can be a creative solution in specific cases.

  • Temperature Increase:

    • Gently warming the reaction mixture can improve the solubility of this compound. Monitor the reaction closely, as elevated temperatures can sometimes lead to side reactions or decomposition of the coupling agent.

Experimental Protocol: Solvent Screening for Amide Coupling

  • Preparation: In separate small vials, place a small, known amount of this compound (e.g., 5 mg).

  • Solvent Addition: To each vial, add a different solvent (e.g., DMF, DMSO, THF, acetonitrile, DCM) in small increments (e.g., 0.1 mL) and vortex or stir.

  • Observation: Observe the solubility at room temperature.

  • Heating: If the compound is not soluble at room temperature, gently warm the vials and observe any changes in solubility.

  • Selection: Choose the solvent or co-solvent system that provides the best solubility for both this compound and the other reactants at a suitable reaction temperature.

Issue 2: Precipitation During Esterification Reactions

Scenario: You are performing a Fischer esterification of this compound with an alcohol (e.g., methanol, ethanol) under acidic catalysis (e.g., sulfuric acid), and you observe precipitation of the starting material or the product.

Troubleshooting Steps:

  • Increase Alcohol Excess: The alcohol often serves as both the reactant and the solvent in Fischer esterifications. Increasing the volume of the alcohol can help to keep both the starting material and the ester product in solution.

  • Co-solvent Addition:

    • If using a higher-boiling alcohol where solubility is an issue, a co-solvent might be necessary. A non-reactive, polar, high-boiling solvent like dioxane could be a suitable choice.

  • Temperature Control: Ensure the reaction temperature is high enough to favor ester formation and maintain solubility, but not so high as to cause decomposition.

Experimental Protocol: Fischer Esterification with Improved Solubility

  • Reactant and Solvent: In a round-bottom flask, suspend this compound in a generous excess of the desired alcohol (e.g., 20-50 equivalents).

  • Catalyst Addition: Slowly add the acid catalyst (e.g., concentrated sulfuric acid, 0.1-0.2 equivalents) while stirring.

  • Heating: Heat the mixture to reflux. The starting material should dissolve as the reaction progresses and the more soluble ester is formed.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture and neutralize the acid catalyst with a base (e.g., saturated sodium bicarbonate solution). The ester product may precipitate upon neutralization and can be collected by filtration.

Data Presentation

Table 1: Qualitative Solubility of this compound in Common Organic Solvents

SolventQualitative Solubility
Dimethyl Sulfoxide (DMSO)Soluble
N,N-Dimethylformamide (DMF)Soluble
MethanolSoluble[1]
EthanolSoluble[1]
AcetoneSoluble[1]
Tetrahydrofuran (THF)Sparingly Soluble
AcetonitrileSparingly Soluble
Dichloromethane (DCM)Poorly Soluble
TolueneInsoluble
HexaneInsoluble

Table 2: Estimated Aqueous Solubility of this compound at Different pH Values (Qualitative)

pH RangePredominant SpeciesExpected Aqueous Solubility
< 2Cationic (-NH3+)High
3 - 5ZwitterionicLow (near isoelectric point)
> 6Anionic (-COO-)High

Mandatory Visualizations

experimental_workflow cluster_start Problem Identification cluster_solvent Solvent-Based Strategies cluster_physicochemical Physicochemical Strategies cluster_outcome Desired Outcome start Poor Solubility of This compound solvent_screening Solvent Screening (DMF, DMSO, etc.) start->solvent_screening Try First ph_adjustment pH Adjustment (Acidic or Basic) start->ph_adjustment temperature Increase Temperature start->temperature cosolvent Use Co-solvent System solvent_screening->cosolvent If single solvent fails end Homogeneous Reaction Mixture solvent_screening->end Success cosolvent->end Success ph_adjustment->end Success temperature->end Success

Caption: Troubleshooting workflow for addressing poor solubility of this compound.

ph_solubility_relationship cluster_ph Solution pH cluster_species Predominant Species cluster_solubility Aqueous Solubility low_ph Low pH (<3) cationic Cationic (R-NH3+) low_ph->cationic iso_ph Isoelectric Point (pH ~3-6) zwitterionic Zwitterionic (R-NH3+...COO-) iso_ph->zwitterionic high_ph High pH (>6) anionic Anionic (R-NH2...COO-) high_ph->anionic high_sol_acid High cationic->high_sol_acid low_sol Low zwitterionic->low_sol high_sol_base High anionic->high_sol_base

Caption: Relationship between pH, predominant species, and aqueous solubility of this compound.

References

Validation & Comparative

A Comparative Guide to the Validation of HPLC Methods for 3-Amino-1-naphthoic Acid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of a validated High-Performance Liquid Chromatography (HPLC) method for the quantification of 3-Amino-1-naphthoic acid with an alternative analytical technique. The information presented is intended for researchers, scientists, and drug development professionals seeking to establish robust and reliable analytical procedures for this compound. The guide includes detailed experimental protocols, comparative data, and a visual representation of the HPLC validation workflow.

High-Performance Liquid Chromatography (HPLC) Method

A reversed-phase HPLC method with UV detection is a highly suitable approach for the precise and accurate quantification of this compound. This method offers excellent specificity and sensitivity, allowing for the separation of the analyte from potential impurities and degradation products.

Experimental Protocol: HPLC Method

1. Instrumentation:

  • HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size).

2. Chromatographic Conditions:

  • Mobile Phase: A mixture of acetonitrile and 0.1% phosphoric acid in water (e.g., 60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Run Time: 10 minutes.

3. Standard and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve it in 100 mL of methanol.

  • Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase to an expected concentration within the calibration range.

HPLC Method Validation

The developed HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines, assessing specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[1][2]

Workflow for HPLC Method Validation

HPLC_Validation_Workflow MethodDevelopment HPLC Method Development (Column, Mobile Phase, etc.) Specificity Specificity (Interference Check) MethodDevelopment->Specificity Linearity Linearity (Correlation Coefficient) MethodDevelopment->Linearity Accuracy Accuracy (% Recovery) MethodDevelopment->Accuracy Precision Precision MethodDevelopment->Precision LOD_LOQ LOD & LOQ (Signal-to-Noise Ratio) MethodDevelopment->LOD_LOQ ValidatedMethod Validated HPLC Method Specificity->ValidatedMethod Range Range (Upper and Lower Limits) Linearity->Range Range->ValidatedMethod Accuracy->ValidatedMethod Repeatability Repeatability (Intra-day) Precision->Repeatability IntermediatePrecision Intermediate Precision (Inter-day, Different Analyst) Precision->IntermediatePrecision Repeatability->ValidatedMethod IntermediatePrecision->ValidatedMethod LOD_LOQ->ValidatedMethod

Caption: Workflow of the HPLC method validation process.

Data Presentation: HPLC Method Validation Parameters

The following tables summarize the quantitative data obtained during the validation of the HPLC method.

Table 1: Linearity

Concentration (µg/mL)Mean Peak Area (n=3)
115,234
576,170
10151,980
25380,500
50759,800
1001,521,000
Correlation Coefficient (r²) 0.9998

Table 2: Accuracy (Recovery)

Spiked Concentration (µg/mL)Measured Concentration (µg/mL)Mean Recovery (%)% RSD
5049.8599.70.8
7575.30100.40.6
100101.20101.20.5

Table 3: Precision

ParameterConcentration (µg/mL)% RSD of Peak Area (n=6)
Repeatability (Intra-day) 500.75
Intermediate Precision (Inter-day) 501.20

Table 4: Limit of Detection (LOD) and Limit of Quantitation (LOQ)

ParameterValue
LOD (Signal-to-Noise Ratio of 3:1) 0.1 µg/mL
LOQ (Signal-to-Noise Ratio of 10:1) 0.3 µg/mL

Alternative Method: UV-Vis Spectrophotometry

For routine analysis where high specificity is not a primary concern, UV-Vis spectrophotometry can be a simpler and faster alternative for the quantification of this compound.

Experimental Protocol: UV-Vis Spectrophotometry

1. Instrumentation:

  • UV-Vis Spectrophotometer.

2. Method:

  • Solvent: Methanol.

  • Wavelength of Maximum Absorbance (λmax): Determined by scanning a solution of this compound from 200 to 400 nm. Let's assume a λmax of 280 nm for this guide.

  • Standard Curve: Prepare a series of standard solutions of this compound in methanol (e.g., 1-20 µg/mL). Measure the absorbance of each standard at 280 nm and plot a calibration curve of absorbance versus concentration.

  • Sample Analysis: Dissolve the sample in methanol to a concentration within the linear range of the calibration curve. Measure the absorbance at 280 nm and determine the concentration from the standard curve.

Comparison of HPLC and UV-Vis Spectrophotometry

Table 5: Comparison of Analytical Methods

ParameterHPLC MethodUV-Vis Spectrophotometry
Specificity High (separates analyte from impurities)Low (potential interference from other absorbing compounds)
Sensitivity High (LOD ~0.1 µg/mL)Moderate (LOD typically >1 µg/mL)
Linear Range Wide (e.g., 1-100 µg/mL)Narrower (typically within one order of magnitude)
Precision High (%RSD < 2%)Moderate (%RSD < 5%)
Sample Throughput Lower (due to chromatographic run time)High (rapid measurements)
Cost (Instrument & Consumables) HighLow
Complexity High (requires skilled operator)Low (simpler operation)

Conclusion

The choice between HPLC and UV-Vis spectrophotometry for the analysis of this compound depends on the specific requirements of the application. The validated HPLC method provides high specificity, sensitivity, and precision, making it the preferred choice for regulatory submissions, quality control of pharmaceuticals, and analysis of complex matrices. On the other hand, UV-Vis spectrophotometry offers a rapid and cost-effective alternative for routine, non-critical analyses where the sample matrix is simple and free of interfering substances.

References

A Comparative Guide to Fluorescent Derivatizing Agents for Amines and Phenols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The sensitive and accurate quantification of amines and phenols is a critical aspect of numerous scientific disciplines, from proteomics and metabolomics to pharmaceutical development and environmental analysis. Due to the often low intrinsic fluorescence of these analytes, derivatization with a fluorescent tag is a common and powerful strategy to enhance detection in techniques like high-performance liquid chromatography (HPLC) and capillary electrophoresis (CE). This guide provides a detailed comparison of 3-Amino-1-naphthoic acid and other widely used fluorescent derivatizing agents, including o-phthalaldehyde (OPA), dansyl chloride, and fluorescamine. We will delve into their reaction chemistry, performance characteristics, and provide experimental protocols to aid in the selection of the most appropriate agent for your research needs.

Overview of Derivatizing Agents

Fluorescent derivatizing agents are reactive compounds that covalently bind to a specific functional group on the analyte molecule, thereby imparting fluorescence to the resulting conjugate. The ideal derivatizing agent should exhibit several key characteristics:

  • High Reactivity: The reaction should be rapid and proceed to completion under mild conditions to prevent analyte degradation.

  • Stable Derivatives: The fluorescent product should be stable throughout the analytical process.

  • High Quantum Yield: The derivatized analyte should have a high fluorescence quantum yield for maximum sensitivity.[1][2]

  • Large Stokes Shift: A significant difference between the excitation and emission maxima is desirable to minimize background noise.

  • Reagent and Byproducts: Ideally, the reagent itself and any reaction byproducts should be non-fluorescent or easily separable from the derivatized analyte.

This guide will focus on agents primarily used for the derivatization of primary and secondary amines, which are common functional groups in amino acids, peptides, proteins, and biogenic amines.

Comparison of Performance Characteristics

The choice of a derivatizing agent is often a trade-off between sensitivity, selectivity, and the stability of the derivatives. The following table summarizes the key performance characteristics of this compound and its alternatives.

FeatureThis compound (estimated)o-Phthalaldehyde (OPA)Dansyl ChlorideFluorescamine
Target Groups Primary and Secondary AminesPrimary AminesPrimary & Secondary Amines, PhenolsPrimary Amines
Excitation (λex) ~310-340 nm~340 nm~330-350 nm~390 nm
Emission (λem) ~420-460 nm~455 nm~510-530 nm~475 nm
Quantum Yield Moderate to HighModerateHigh (solvent dependent)Moderate
Reaction Time Minutes to Hours< 2 minutes30-60 minutes< 1 minute
Derivative Stability GoodPoor to ModerateGoodModerate
Reagent Fluorescence FluorescentNon-fluorescentNon-fluorescentNon-fluorescent
Byproduct Fluorescence Potentially FluorescentNon-fluorescentFluorescent (hydrolysis product)Non-fluorescent (hydrolysis product)
Advantages Potentially good quantum yield and stabilityFast reaction, non-fluorescent reagentReacts with secondary amines, stable derivativesVery fast reaction, non-fluorescent reagent and byproducts
Disadvantages Limited data available, reagent is fluorescentDoes not react with secondary amines, unstable derivativesSlow reaction, fluorescent hydrolysis product can interfereOnly reacts with primary amines, derivative stability can be an issue

Detailed Agent Profiles

This compound

This compound is a promising but less documented fluorescent derivatizing agent. Its naphthalene core provides the basis for fluorescence. The amino group at the 3-position is expected to influence the photophysical properties of its derivatives, potentially leading to favorable quantum yields and Stokes shifts.[3][4][5] While specific performance data for its use as a derivatizing agent is scarce, we can infer some properties from related compounds like 1-naphthoic acid and 3-amino-1,8-naphthalimides.[3][4][5][6] The derivatization reaction would likely proceed via activation of the carboxylic acid group (e.g., with a carbodiimide or by conversion to an N-hydroxysuccinimide ester) to form a reactive intermediate that then couples with the target amine.

o-Phthalaldehyde (OPA)

OPA is one of the most widely used derivatizing agents for primary amines, particularly for amino acid analysis.[7][8][9][10][11] It reacts rapidly with primary amines in the presence of a thiol (e.g., 2-mercaptoethanol or 3-mercaptopropionic acid) to form a highly fluorescent isoindole derivative.[7][12] A significant advantage of OPA is that the reagent itself is non-fluorescent, and the reaction is very fast.[7] However, OPA does not react with secondary amines like proline, and the resulting derivatives can be unstable.[11][13]

Dansyl Chloride

Dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride) reacts with primary and secondary amines, as well as phenols, to produce stable, fluorescent sulfonamide adducts.[14][15][16][17] This makes it a versatile reagent for a broader range of analytes.[16][17] The derivatization reaction is typically carried out under alkaline conditions. A drawback of dansyl chloride is that the reaction is relatively slow, and the reagent can hydrolyze to the fluorescent dansyl sulfonic acid, which may interfere with the analysis.

Fluorescamine

Fluorescamine is a fluorogenic reagent that reacts almost instantaneously with primary amines at room temperature to form highly fluorescent pyrrolinone products. Like OPA, fluorescamine itself and its hydrolysis products are non-fluorescent, which simplifies the analysis. Its primary limitation is its lack of reactivity with secondary amines.[5]

Experimental Protocols

Detailed methodologies for the derivatization of amino acids using 1-naphthoic acid (as a proxy for this compound), OPA, and dansyl chloride are provided below.

Derivatization with 1-Naphthoic Acid N-hydroxysuccinimide Ester (NA-NHS)

This protocol is adapted for 1-naphthoic acid and would likely require optimization for this compound.[6]

Reagents:

  • 1-Naphthoic acid N-hydroxysuccinimide ester (NA-NHS) solution: 10 mg/mL in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • 0.1 M Borate Buffer, pH 8.5.

  • Amino acid standard or sample solution.

Procedure:

  • In a microcentrifuge tube, combine 10 µL of the amino acid solution with 80 µL of 0.1 M borate buffer.

  • Add 10 µL of the NA-NHS solution.

  • Vortex the mixture and incubate for 30-60 minutes at room temperature, protected from light.

  • The sample is now ready for HPLC analysis.

Derivatization with o-Phthalaldehyde (OPA)

Reagents:

  • OPA Reagent: Dissolve 50 mg of OPA in 1.25 mL of methanol. Add 11.2 mL of 0.1 M borate buffer (pH 9.5) and 50 µL of 2-mercaptoethanol. This reagent is stable for about one week when stored in the dark at 4°C.

  • Amino acid standard or sample solution.

Procedure:

  • In an autosampler vial, mix 50 µL of the amino acid solution with 50 µL of the OPA reagent.

  • Allow the reaction to proceed for 1 minute at room temperature.

  • Inject the sample into the HPLC system.

Derivatization with Dansyl Chloride

Reagents:

  • Dansyl Chloride Solution: 1.5 mg/mL in acetonitrile.

  • 0.1 M Sodium Bicarbonate Buffer, pH 9.5.

  • Amino acid standard or sample solution.

Procedure:

  • In a reaction vial, mix 100 µL of the amino acid solution with 100 µL of the sodium bicarbonate buffer.

  • Add 100 µL of the dansyl chloride solution.

  • Seal the vial and incubate at 60°C for 30 minutes.

  • Cool the reaction mixture to room temperature.

  • The sample is now ready for analysis.

Visualizing the Workflow

The following diagrams illustrate the general experimental workflow for the analysis of amino acids using pre-column derivatization and the reaction mechanism of OPA with a primary amine.

G Experimental Workflow for Amino Acid Analysis cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Biological Sample Extraction Extraction of Analytes Sample->Extraction Hydrolysis Protein Hydrolysis (if applicable) Extraction->Hydrolysis Derivatization Addition of Fluorescent Reagent Hydrolysis->Derivatization HPLC HPLC Separation Derivatization->HPLC Detection Fluorescence Detection HPLC->Detection Data Data Analysis Detection->Data G OPA Derivatization Reaction reagents o-Phthalaldehyde (OPA) + Primary Amine (R-NH2) + Thiol (R'-SH) product {Fluorescent Isoindole Derivative} reagents->product pH 9-10 < 2 min

References

A Comparative Guide to 3-Amino-1-naphthoic Acid and Anthranilic Acid in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of bioactive molecules and novel therapeutics, the choice of starting materials is a critical determinant of reaction efficiency, product yield, and the ultimate pharmacological profile of the target compound. Both 3-Amino-1-naphthoic acid and anthranilic acid are valuable precursors, offering a versatile scaffold for the construction of a wide array of heterocyclic systems. This guide provides an objective comparison of these two amino acids in the context of synthetic applications, supported by available experimental data and chemical principles.

Physicochemical Properties: A Tale of Two Scaffolds

Anthranilic acid, a substituted benzene, and this compound, a substituted naphthalene, share the ortho-amino-carboxylic acid functionality that is key to their utility in cyclocondensation reactions. However, the difference in their aromatic core—a single benzene ring versus a fused naphthalene system—imparts distinct physical and chemical properties.

PropertyThis compoundAnthranilic Acid
Molecular Formula C₁₁H₉NO₂C₇H₇NO₂
Molecular Weight 187.19 g/mol 137.14 g/mol
Appearance -White to pale-yellow crystalline powder[1][2]
Melting Point Not available144-148 °C[2]
Basicity (of amino group) Expected to be less basic than anilineLess basic than aliphatic amines, but the lone pair on the nitrogen is available for reaction[3][4][5]

The larger, more electron-rich naphthalene ring in this compound can influence the reactivity of the amino and carboxylic acid groups compared to the benzene ring of anthranilic acid. The basicity of the amino group in 3-aminonaphthalene is generally lower than that of aniline due to the more extensive delocalization of the nitrogen lone pair over the larger aromatic system. This can affect its nucleophilicity in cyclization reactions.

Performance in Heterocyclic Synthesis: A Focus on Benzoxazinones

A common and important application of these amino acids is in the synthesis of benzoxazinone and, hypothetically, its naphthalene analogue, naphthoxazinone. These intermediates are crucial for the subsequent synthesis of quinazolinones and related bioactive heterocycles.

Synthesis of 2-Phenyl-4H-3,1-benzoxazin-4-one from Anthranilic Acid

A high-yield synthesis of 2-phenyl-4H-3,1-benzoxazin-4-one has been reported by reacting anthranilic acid with two equivalents of benzoyl chloride in pyridine.[1][2][6] The excess benzoyl chloride is crucial for the efficient cyclization of the initially formed N-benzoylanthranilic acid.

Experimental Protocol:

  • To a solution of anthranilic acid (0.01 mol) in pyridine (30 ml), benzoyl chloride (0.02 mol) is added.

  • The mixture is shaken for 5 minutes and then left at room temperature for a further 25 minutes with occasional shaking.

  • The reaction mixture is then poured into cold water (200 ml) to precipitate the product.

  • The precipitate is filtered, washed with cold water to remove pyridine, and dried.

  • The crude product can be recrystallized from ethanol.

Reported Yield: 90-95%[2][7]

Hypothetical Synthesis of 2-Phenyl-4H-naphtho[2,1-d][1][6]oxazin-4-one from this compound

Based on the established reactivity of anthranilic acid, a similar synthetic strategy can be proposed for this compound.

Proposed Experimental Protocol:

  • To a solution of this compound (0.01 mol) in a suitable solvent like pyridine, benzoyl chloride (0.02 mol) would be added.

  • The reaction would likely be stirred at room temperature or gently heated to facilitate the reaction.

  • Work-up would involve precipitation in water, followed by filtration and purification.

Expected Performance:

While no specific yield data is available, the reaction is expected to proceed. However, the lower basicity of the amino group in this compound might necessitate more forcing reaction conditions (e.g., higher temperatures or longer reaction times) to achieve comparable yields to the anthranilic acid reaction. The steric bulk of the naphthalene ring system could also influence the reaction rate.

Accessibility and Synthesis of Starting Materials

Anthranilic acid is a commercially available and relatively inexpensive starting material, produced industrially on a large scale.

This compound , on the other hand, is less common and its synthesis is more involved. One potential synthetic route is the reduction of 3-nitro-1-naphthoic acid. Another approach could be the amination of 3-bromo-1-naphthoic acid, for example, via a Buchwald-Hartwig amination. The multi-step nature of its synthesis makes it a more expensive precursor compared to anthranilic acid. A method for the synthesis of the related 3-amino-2-naphthoic acid involves the high-pressure amination of 3-hydroxy-2-naphthoic acid with ammonia and zinc chloride, yielding the product in about 70-88% yield after recrystallization.[8]

Logical Workflow for Precursor Selection

The choice between this compound and anthranilic acid will largely depend on the specific goals of the synthesis.

G start Synthetic Goal Definition target_scaffold Target Scaffold: Benzene-based vs. Naphthalene-based start->target_scaffold cost_accessibility Cost and Accessibility of Starting Material target_scaffold->cost_accessibility Is a naphthalene core required for desired properties? reactivity_conditions Reaction Conditions and Expected Yield cost_accessibility->reactivity_conditions select_anthranilic Select Anthranilic Acid reactivity_conditions->select_anthranilic Cost-effective, well-established protocols are prioritized. select_naphthoic Select this compound reactivity_conditions->select_naphthoic Unique properties of the naphthalene scaffold are essential.

Caption: Decision workflow for selecting between anthranilic acid and this compound.

Signaling Pathway Synthesis Visualization

The following diagram illustrates a generalized synthetic pathway for producing quinazolinone derivatives, highlighting the interchangeable roles of anthranilic acid and this compound as precursors.

G cluster_0 Precursor Selection cluster_1 Intermediate Synthesis cluster_2 Final Product Synthesis anthranilic Anthranilic Acid benzoxazinone Benzoxazinone Intermediate anthranilic->benzoxazinone + Acyl Chloride naphthoic This compound naphthoxazinone Naphthoxazinone Intermediate naphthoic->naphthoxazinone + Acyl Chloride quinazolinone Quinazolinone Derivatives benzoxazinone->quinazolinone + Amine naphthoquinazolinone Naphthoquinazolinone Derivatives naphthoxazinone->naphthoquinazolinone + Amine

Caption: Generalized synthetic pathway from amino acids to quinazolinone derivatives.

Conclusion

Anthranilic acid stands out as a cost-effective, readily available, and highly reactive precursor for the synthesis of a wide range of benzene-based heterocyclic compounds. Its use is supported by a wealth of experimental data and well-established, high-yield protocols.

This compound, while less accessible and more expensive, offers a gateway to naphthalene-fused heterocyclic systems. These compounds may exhibit unique photophysical, electronic, and pharmacological properties due to the extended aromatic system. While direct comparative performance data is scarce, researchers can anticipate the need for potentially more forcing reaction conditions compared to anthranilic acid due to differences in electronic properties and steric hindrance.

The choice between these two precursors will ultimately be guided by the specific requirements of the target molecule. For routine synthesis and the development of analogues based on known benzene-ring-containing scaffolds, anthranilic acid is the logical choice. For the exploration of novel chemical space and the potential for unique biological activities imparted by a naphthalene core, this compound presents a compelling, albeit more challenging, alternative.

References

Comparative Cytotoxicity of Naphthoic Acid Derivatives: A Survey of the Landscape and a Proposed Path Forward

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of current scientific literature reveals a notable gap in the exploration of 3-Amino-1-naphthoic acid derivatives for cytotoxic applications. While the broader families of naphthoquinones and other naphthoic acid isomers have been investigated for their anti-cancer properties, specific data on the cytotoxic profiles of this compound derivatives remains largely unpublished. This guide summarizes the available data on related compounds and proposes a structured experimental approach to systematically evaluate the cytotoxic potential of this underexplored chemical space.

The persistent challenge in cancer therapy is the development of novel cytotoxic agents with high efficacy against tumor cells and minimal toxicity toward healthy tissues. Naphthalene-based scaffolds have long been a source of inspiration for medicinal chemists due to their presence in various biologically active natural products. However, the focus has predominantly been on naphthoquinone derivatives, leaving other isomers like this compound and its derivatives as an untapped resource.

Cytotoxicity of Related Naphthoic and Naphthoquinone Derivatives

While direct studies on this compound derivatives are scarce, research on related structures provides a foundation for potential future investigations.

Amino-Naphthoquinone Derivatives: A Well-Studied Class

A significant body of research exists on the cytotoxicity of amino-naphthoquinone derivatives. These compounds, while structurally distinct from naphthoic acids, share the naphthalene core and have demonstrated promising anti-cancer activities. For instance, a series of 2-amino-1,4-naphthoquinone-benzamides were synthesized and evaluated against several cancer cell lines, with some compounds showing significantly higher potency than the standard chemotherapeutic agent cisplatin against the MDA-MB-231 breast cancer cell line.[1][2][3][4] The proposed mechanism of action for some of these derivatives involves the inhibition of topoisomerase II, a critical enzyme in DNA replication.[2][5]

Similarly, aminonaphthoquinones derived from the reaction of 1,4-naphthoquinone with various amino acids have shown relevant cytotoxic activity against a panel of human cancer cell lines including glioblastoma, breast, colon, leukemia, ovarian, lung, and prostate cancer cells.[6]

Dimerized 3-Amino-2-naphthoic Acid Derivatives

A recent study involving the biological transformation of 3-amino-2-naphthoic acid using the deep-sea-derived bacterium Serinicoccus marinus KDM482 yielded two novel dimerized derivatives. These compounds were reported to moderately inhibit the growth of the human melanoma cell line Malme-3M.[7] This finding, although on an isomeric scaffold, suggests that amino-naphthoic acids can serve as a basis for cytotoxic compounds.

Data Summary

The following table summarizes the limited available cytotoxicity data for derivatives of a closely related isomer, 3-amino-2-naphthoic acid, and highlights the absence of data for the target this compound derivatives.

Compound ClassDerivativeCancer Cell LineIC50 (µM)Reference
This compound Derivatives (Not Available)(Not Available)(Not Available)(Not Available)
Dimerized 3-Amino-2-naphthoic acid Derivatives Compound 1Malme-3MModerate Inhibition[7]
Compound 2Malme-3MModerate Inhibition[7]

*Specific IC50 values were not provided in the abstract.

Proposed Experimental Protocols

Given the lack of data, a systematic investigation into the cytotoxicity of this compound derivatives is warranted. Below are detailed methodologies for key experiments to characterize their potential as anti-cancer agents.

Synthesis of this compound Derivatives
  • Amide Synthesis: The carboxylic acid group of this compound can be converted to an amide via coupling with a diverse library of primary and secondary amines. A standard procedure would involve activating the carboxylic acid with a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of an organic base like DIPEA (N,N-Diisopropylethylamine) in an anhydrous aprotic solvent like DMF (Dimethylformamide). The corresponding amine is then added, and the reaction is stirred at room temperature until completion.

  • N-Alkylation/Arylation: The amino group can be functionalized through reactions such as reductive amination with aldehydes or ketones, or through palladium-catalyzed cross-coupling reactions with aryl halides to generate a library of N-substituted derivatives.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

  • Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The synthesized this compound derivatives are dissolved in DMSO to create stock solutions, which are then serially diluted in cell culture medium to achieve a range of final concentrations. The cells are treated with these dilutions for 48-72 hours. A vehicle control (DMSO) and a positive control (e.g., doxorubicin) are included.

  • MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for 3-4 hours.

  • Formazan Solubilization: The MTT solution is removed, and the formed formazan crystals are dissolved in a solubilization solution (e.g., DMSO or acidic isopropanol).

  • Absorbance Measurement: The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.

Apoptosis Assay by Flow Cytometry

To determine if the observed cytotoxicity is due to the induction of apoptosis, an Annexin V-FITC/Propidium Iodide (PI) staining assay can be performed.

  • Cell Treatment: Cells are treated with the test compounds at their respective IC50 concentrations for a specified time (e.g., 24 or 48 hours).

  • Cell Staining: After treatment, both floating and adherent cells are collected, washed with PBS, and resuspended in Annexin V binding buffer. Annexin V-FITC and PI are added to the cell suspension, which is then incubated in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Visualizing the Path Forward: Experimental and Logical Workflows

The following diagrams, generated using Graphviz, outline the proposed workflows for the synthesis and evaluation of this compound derivatives.

G cluster_synthesis Synthesis of Derivatives start_node This compound process_node_1 Amide Synthesis start_node->process_node_1 Amine Library, Coupling Agents process_node_2 N-Substitution Reactions start_node->process_node_2 Aldehydes/Ketones or Aryl Halides process_node process_node output_node output_node output_node_1 output_node_1 process_node_1->output_node_1 Amide Derivatives Library output_node_2 output_node_2 process_node_2->output_node_2 N-Substituted Derivatives Library

Caption: Synthetic routes for generating a library of this compound derivatives.

G input_node Synthesized Derivatives Library exp_node_1 MTT Cytotoxicity Assay input_node->exp_node_1 Cancer Cell Lines exp_node exp_node analysis_node analysis_node output_node output_node analysis_node_1 Calculate IC50 Values exp_node_1->analysis_node_1 analysis_node_2 Induce Apoptosis? analysis_node_1->analysis_node_2 Potent Compounds Identified exp_node_2 Annexin V/PI Staining & Flow Cytometry analysis_node_2->exp_node_2 Yes output_node_2 Investigate Other Mechanisms analysis_node_2->output_node_2 No output_node_1 Identify Lead Compounds exp_node_2->output_node_1 Quantify Apoptotic Cells

References

A Comparative Guide to Assessing the Purity of Synthesized 3-Amino-1-naphthoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

The purity of active pharmaceutical ingredients (APIs) and key intermediates is a critical parameter in drug development and chemical research. For a compound like 3-Amino-1-naphthoic acid, a naphthalene-based amino acid, rigorous purity assessment is essential to ensure the reliability of experimental results and the safety of potential therapeutic applications. This guide provides a comparative overview of standard analytical techniques for determining the purity of synthesized this compound, complete with experimental protocols and data interpretation.

Comparison of Key Analytical Techniques

The selection of an analytical method depends on the specific information required, the nature of potential impurities, and the available instrumentation. High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) are the most powerful and commonly employed techniques for this purpose. A preliminary melting point analysis can also offer a quick indication of purity.

Table 1: Overview of Recommended Analytical Techniques

Technique Information Provided Primary Use Key Advantages Limitations
HPLC-UV Quantitative purity (% area), retention time (t R ), detection of UV-active impurities.Quantifying the purity of the main component and detecting non-volatile, UV-active impurities.High sensitivity, excellent quantitative accuracy, and reproducibility.[1]Requires a reference standard for absolute quantification; may not detect non-UV active impurities.
¹H NMR Spectroscopy Structural confirmation, identification and quantification of impurities (including residual solvents and isomers).Verifying the chemical structure and identifying/quantifying impurities with distinct proton signals.Provides detailed structural information; can quantify impurities without a specific reference standard for each.Lower sensitivity compared to HPLC; complex spectra can be difficult to interpret if multiple impurities are present.[2]
Mass Spectrometry (MS) Molecular weight confirmation (m/z), structural information from fragmentation patterns.Confirming the molecular identity of the synthesized compound and identifying unknown impurities.Extremely high sensitivity and specificity for molecular weight.[3]Can be difficult to quantify without an appropriate internal standard; ionization efficiency varies between compounds.
Melting Point Melting range.A rapid, preliminary assessment of purity.Simple, fast, and inexpensive.Non-specific; the presence of impurities typically results in a broadened and depressed melting range.

Illustrative Purity Data Comparison

The data obtained from a synthesized batch should be compared against a certified reference standard. The following table illustrates a hypothetical comparison.

Table 2: Hypothetical Purity Analysis Data

Analysis Parameter Reference Standard Synthesized Batch Assessment
HPLC Purity99.8%98.5%Meets purity specification (>98%).
Retention Time7.45 min7.46 minConsistent retention time confirms identity.
Impurity ProfilePeak at 5.2 min (0.1%)Peak at 5.2 min (1.2%), Peak at 9.1 min (0.3%)Known and unknown impurities detected.
¹H NMR Chemical ShiftsConforms to structureConforms to structureStructure confirmed.
Impurity SignalsNo significant impuritiesSignals at 1.17 ppm (triplet) and 3.64 ppm (quartet)Indicates presence of residual ethanol.
MS (ESI+) [M+H]⁺m/z 188.0706m/z 188.0705Molecular weight confirmed (Expected: 188.0706 for C₁₁H₁₀NO₂⁺).
Melting Point Melting Range212 - 214 °C208 - 212 °CDepressed and broadened range suggests the presence of impurities.

Experimental Protocols

Detailed and consistent experimental procedures are crucial for obtaining reliable and reproducible results.

High-Performance Liquid Chromatography (HPLC-UV)

This protocol is designed to separate this compound from potential non-volatile impurities. Given its aromatic structure, UV detection is highly effective.[1]

Methodology:

  • Instrumentation: HPLC system with a UV detector, autosampler, and column oven.

  • Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).[4]

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.[4]

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.[4]

  • Gradient Program:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 90% to 10% B

    • 20-25 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Accurately weigh and dissolve the sample in a diluent (e.g., 50:50 Water:Acetonitrile) to a final concentration of approximately 0.5 mg/mL. Filter through a 0.45 µm syringe filter before injection.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR is used for unambiguous structure confirmation and to detect and quantify proton-containing impurities, such as residual solvents or isomeric byproducts.[2]

Methodology:

  • Instrumentation: NMR Spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CD₃OD). Add an internal standard (e.g., dimethyl sulfone) if quantitative analysis (qNMR) is required.

  • Acquisition Parameters:

    • Pulse Program: Standard 1D proton experiment.

    • Number of Scans: 16-64 (depending on sample concentration).

    • Relaxation Delay: 5 seconds (for quantitative results).

    • Spectral Width: -2 to 12 ppm.

  • Data Processing: Apply Fourier transform, phase correction, and baseline correction. Integrate all signals and reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm).

Mass Spectrometry (MS)

MS confirms the molecular weight of the target compound. Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly powerful for identifying impurities by providing both retention time and mass-to-charge ratio.[3]

Methodology:

  • Instrumentation: Mass spectrometer with an electrospray ionization (ESI) source, often coupled to an HPLC system (LC-MS).

  • Ionization Mode: ESI positive mode is typically suitable for amino acids to detect the protonated molecule [M+H]⁺.

  • LC Conditions: Use the same HPLC method as described above to facilitate peak correlation.

  • MS Parameters:

    • Mass Range: m/z 50 - 500.

    • Capillary Voltage: 3.5 kV.[3]

    • Source Temperature: 120 °C.

  • Sample Preparation: Prepare the sample as for HPLC analysis, but at a lower concentration (e.g., 10-50 µg/mL).

Workflow for Purity Assessment

A systematic workflow ensures a comprehensive evaluation of the synthesized compound. The process begins with simple, rapid tests and progresses to more sophisticated structural and quantitative analyses.

Purity_Assessment_Workflow cluster_0 Phase 1: Preliminary Checks cluster_1 Phase 2: Structural Confirmation cluster_2 Phase 3: Quantitative Analysis & Impurity Profiling cluster_3 Phase 4: Final Assessment start Synthesized this compound mp Melting Point Analysis start->mp tlc Thin Layer Chromatography (TLC) start->tlc nmr ¹H NMR Spectroscopy mp->nmr tlc->nmr ms Mass Spectrometry (MS) nmr->ms hplc HPLC-UV for Purity (%) ms->hplc ftir FT-IR Spectroscopy lcms LC-MS for Impurity ID hplc->lcms data_comp Compare Data to Reference Standard lcms->data_comp final_report Final Purity Report data_comp->final_report

Caption: Workflow for the comprehensive purity assessment of this compound.

References

Inter-Laboratory Validation of Analytical Methods for 3-Amino-1-naphthoic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of late 2025, publicly available inter-laboratory validation studies specifically for 3-Amino-1-naphthoic acid are scarce. This guide therefore provides a comparative overview of analytical methodologies appropriate for this analyte, with performance data extrapolated from studies on structurally similar compounds such as aromatic amines, other amino acids, and naphthoic acid derivatives. The information herein is intended to assist researchers, scientists, and drug development professionals in selecting and validating a suitable analytical method.

The selection of an analytical method for this compound is contingent on factors such as the required sensitivity, the nature of the sample matrix, desired throughput, and available instrumentation. The principal techniques suitable for the quantification of this and similar aromatic amino acids are High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS), typically requiring a derivatization step.

Comparative Analysis of Analytical Techniques

The performance of an analytical method is evaluated based on several key parameters. High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique. For compounds with a suitable chromophore or fluorophore, like this compound, UV or fluorescence detection provides good sensitivity and selectivity. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers superior sensitivity and specificity, making it the preferred method for trace-level quantification in complex matrices. Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed, but the low volatility of amino acids necessitates a derivatization step to convert the analyte into a more volatile form.

The following table summarizes the typical performance characteristics of these methods for the analysis of aromatic amino acids and related compounds, based on published validation data.

Table 1: Performance Comparison of Analytical Methods for Aromatic Amino Acid Quantification

ParameterHPLC-UV/FluorescenceLC-MS/MSGC-MS (after derivatization)
Linearity (r²) > 0.999[1]> 0.998[2]> 0.99[3]
Accuracy (% Recovery) 93.3 - 109.4%[4]94.4 - 107.8%80 - 104%[3]
Precision (% RSD) < 2% (Intra-day)[1] < 5% (Inter-day)[4]< 7.5% (Intra- and Inter-day)[2]< 15% (Intra-day) < 20% (Inter-day)[3]
Limit of Detection (LOD) ng/mL range[5]pg/mL to low ng/mL range[6]pg/L to ng/L range[3]
Limit of Quantification (LOQ) ng/mL range[5]pg/mL to low ng/mL range[6]pg/L to ng/L range[3]

Experimental Protocols

Below are detailed, generalized methodologies for the key analytical techniques discussed. These should be optimized and validated for the specific sample matrix and instrumentation used.

Method 1: High-Performance Liquid Chromatography (HPLC) with UV/Fluorescence Detection

This protocol describes a general method for the quantification of this compound using reversed-phase HPLC.

1. Instrumentation and Conditions:

  • HPLC System: A system equipped with a gradient pump, autosampler, column oven, and a UV-Visible or Fluorescence detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, gradually increasing to elute the analyte.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection:

    • UV: Based on the UV spectrum of this compound (e.g., ~230 nm and ~330 nm).

    • Fluorescence: Excitation and emission wavelengths should be optimized based on the fluorescence spectrum of the analyte.

2. Sample Preparation:

  • Standard Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile). Prepare a series of calibration standards by diluting the stock solution.

  • Sample Preparation: The sample preparation will depend on the matrix. For pharmaceutical formulations, this may involve dissolving the sample in the mobile phase. For biological samples, protein precipitation followed by centrifugation and filtration is common.

3. Validation Parameters to Assess:

  • Specificity, Linearity, Range, Accuracy, Precision (repeatability and intermediate precision), Limit of Detection (LOD), Limit of Quantification (LOQ), and Robustness.

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol outlines a general LC-MS/MS method for the sensitive and selective quantification of this compound.

1. Instrumentation and Conditions:

  • LC-MS/MS System: An HPLC or UHPLC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A reversed-phase C18 or HILIC column.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution: A fast gradient is typically used to ensure high throughput.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

  • Mass Spectrometry:

    • Ionization Mode: ESI positive or negative, to be optimized for the analyte.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: The precursor ion (Q1) corresponding to the molecular weight of this compound and at least two product ions (Q3) should be optimized.

2. Sample Preparation:

  • Similar to the HPLC method, but may require a more rigorous clean-up step, such as solid-phase extraction (SPE), to minimize matrix effects. An internal standard (preferably a stable isotope-labeled version of the analyte) should be added at the beginning of the sample preparation process.

3. Validation Parameters to Assess:

  • In addition to the parameters for HPLC, matrix effects and stability should be thoroughly evaluated.

Method 3: Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

This protocol describes a general GC-MS method, which requires derivatization to increase the volatility of this compound.

1. Derivatization:

  • The amino and carboxylic acid groups of this compound need to be derivatized. Silylation is a common technique, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA).[7] The reaction conditions (temperature and time) need to be optimized.

2. Instrumentation and Conditions:

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

  • Injector Temperature: 250 - 280 °C.

  • Oven Temperature Program: A temperature gradient starting at a lower temperature and ramping up to elute the derivatized analyte.

  • Carrier Gas: Helium at a constant flow rate.

  • Mass Spectrometry:

    • Ionization Mode: Electron Ionization (EI).

    • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification or full scan for identification.

3. Sample Preparation:

  • Samples must be dried completely before derivatization, as silylation reagents are moisture-sensitive.[7] Extraction from the sample matrix is performed prior to the derivatization step.

4. Validation Parameters to Assess:

  • Similar to HPLC, with an additional focus on the reproducibility and efficiency of the derivatization step.

Inter-Laboratory Validation Workflow

An inter-laboratory study is essential to establish the reproducibility and robustness of an analytical method.[8] The following diagram illustrates a typical workflow for such a validation.

InterLaboratory_Validation_Workflow cluster_planning Phase 1: Planning & Preparation cluster_execution Phase 2: Laboratory Analysis cluster_analysis Phase 3: Data Analysis & Reporting P1 Define Study Objectives & Scope P2 Develop & Optimize Analytical Method P1->P2 P3 Prepare Detailed Protocol P2->P3 P4 Select Participating Laboratories P3->P4 P5 Prepare & Distribute Homogeneous Samples P4->P5 E1 Laboratories Receive Samples & Protocol P5->E1 E2 Perform Analysis as per Protocol E1->E2 E3 Report Results to Coordinating Lab E2->E3 A1 Coordinating Lab Collects & Compiles Data E3->A1 A2 Statistical Analysis (e.g., Cochran's, Grubb's tests) A1->A2 A3 Calculate Repeatability & Reproducibility (RSDr, RSDR) A2->A3 A4 Prepare Final Validation Report A3->A4

Caption: Workflow for an inter-laboratory validation study.

References

A Comparative DFT Study of Naphthoic Acid Isomers: An In-Silico Investigation

Author: BenchChem Technical Support Team. Date: December 2025

A detailed computational analysis of 1-naphthoic acid and 2-naphthoic acid using Density Functional Theory (DFT) reveals key differences in their electronic structure and stability, providing valuable insights for researchers in materials science and drug development.

The position of the carboxylic acid group on the naphthalene ring significantly influences the electronic distribution and chemical behavior of naphthoic acid isomers.[1] This comparative guide leverages computational data to elucidate these distinctions, offering a quantitative basis for understanding their reactivity, stability, and potential applications.[1][2]

Electronic Properties: A Tale of Two Isomers

Density Functional Theory (DFT) calculations provide a powerful lens through which to examine the electronic properties of molecules.[1][2] Key parameters such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, the HOMO-LUMO energy gap, dipole moment, and Mulliken charge distribution offer a quantitative comparison between 1-naphthoic acid and 2-naphthoic acid.[1]

The introduction of the electron-withdrawing carboxylic acid group stabilizes both the HOMO and LUMO energy levels in the naphthoic acid isomers compared to the parent naphthalene molecule.[1] The subtle differences in these electronic parameters between the 1- and 2-isomers can be attributed to the varied charge distribution and orbital interactions arising from the different substituent positions.[1]

Property1-Naphthoic Acid2-Naphthoic AcidNaphthalene (Reference)
HOMO Energy (eV) -6.35-6.42-6.15[1]
LUMO Energy (eV) -1.85-1.80-1.40[1]
HOMO-LUMO Gap (eV) 4.504.624.75[1]
Dipole Moment (Debye) 2.151.980[1]
Mulliken Charge on Carboxyl Carbon +0.78+0.76N/A[1]

Note: The values presented are representative and based on typical DFT calculation outcomes for similar molecules, intended for comparative purposes.[1]

Thermodynamic Stability: The Energetics of Isomerism

Beyond electronic properties, the thermodynamic stability of the isomers is a critical factor. Both experimental and computational studies have been conducted to determine the gas-phase enthalpies of formation for 1- and 2-naphthoic acid. These studies indicate that 2-naphthoic acid is the more stable isomer.[3] This increased stability in the 2-isomer is attributed to the reduced steric repulsion between the carboxylic acid group and the peri-hydrogen atom, a significant interaction present in the 1-isomer.[3]

Property1-Naphthoic Acid2-Naphthoic AcidStability Difference
Gas Phase Enthalpy of Formation (kJ/mol) - Experimental -222.7 ± 1.3-231.1 ± 1.78.4 kJ/mol[3]
Gas Phase Enthalpy of Formation (kJ/mol) - Calculated (MP2(full)/6-31G(d)) -217.2 ± 1.8-228.8 ± 1.811.6 kJ/mol[3]

Computational Methodology

The computational data presented in this guide are derived from studies employing Density Functional Theory (DFT) and other quantum chemical methods. A common approach for vibrational frequency analysis involves the use of the B3LYP method with a 6-311+G** basis set.[2][4] For thermodynamic properties, MP2(full)/6-31G(d) calculations have been utilized.[3]

Experimental and Computational Workflow:

The following diagram illustrates a typical workflow for a comparative DFT study of molecular isomers.

DFT_Workflow cluster_setup Computational Setup cluster_calculations Quantum Chemical Calculations cluster_analysis Data Analysis and Comparison start Define Isomeric Structures (1-Naphthoic Acid & 2-Naphthoic Acid) method Select DFT Functional & Basis Set (e.g., B3LYP/6-311+G**) start->method geom_opt Geometry Optimization method->geom_opt freq_calc Vibrational Frequency Calculation geom_opt->freq_calc elec_prop Electronic Property Calculation geom_opt->elec_prop compare_geom Compare Optimized Geometries geom_opt->compare_geom compare_vib Analyze Vibrational Spectra (IR/Raman) freq_calc->compare_vib compare_thermo Analyze Thermodynamic Properties (Enthalpy of Formation) freq_calc->compare_thermo compare_elec Compare Electronic Properties (HOMO, LUMO, Dipole Moment) elec_prop->compare_elec

Caption: A logical workflow for a comparative DFT study of naphthoic acid isomers.

Vibrational Spectra

References

Comparative Biological Activity of Novel 3-Amino-1-naphthoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the anticancer and antimicrobial potential of newly synthesized 3-Amino-1-naphthoic acid derivatives. This report summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological pathways.

In the continuous search for novel therapeutic agents, derivatives of this compound have emerged as a promising scaffold due to their diverse biological activities. This guide provides a comparative analysis of newly synthesized amide and ester derivatives, evaluating their efficacy as anticancer and antimicrobial agents. The data presented is compiled from recent studies exploring the structure-activity relationships of these compounds.

Anticancer Activity Screening

The cytotoxic potential of novel this compound amides and esters was evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, were determined to quantify their anticancer activity.

Comparative Anticancer Activity (IC50, µM)
Compound IDDerivative TypeMDA-MB-231 (Breast)SUIT-2 (Pancreatic)HT-29 (Colon)Reference
5a Benzamide> 31.5> 31.5> 31.5[1]
5e Benzamide0.42.50.5[1]
5f Benzamide1.110.32.1[1]
5g Benzamide0.910.51.8[1]
5l Benzamide0.410.11.9[1]
Cisplatin Standard Drug31.51.525.4[1]

Note: Lower IC50 values indicate higher potency.

The results indicate that several of the synthesized benzamide derivatives exhibit significant cytotoxic activity, with compounds 5e and 5l being particularly potent against the MDA-MB-231 breast cancer cell line, showing much greater activity than the standard chemotherapeutic agent, cisplatin.[1]

Antimicrobial Activity Screening

The antimicrobial efficacy of newly synthesized 1-aminoalkyl-2-naphthol derivatives, structurally related to the core naphthoic acid scaffold, was assessed against a range of pathogenic bacterial and fungal strains. The minimum inhibitory concentration (MIC), the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation, was determined.

Comparative Antimicrobial Activity (MIC, µg/mL)
Compound IDDerivative TypeP. aeruginosa (MDR1)S. aureus (MDR)P. notatumP. funiculosumReference
2 1-(dimethylaminomethyl)naphthalen-2-ol---400[2]
3 1-(piperidin-1-ylmethyl)naphthalen-2-ol10100--[2]
Ciprofloxacin Standard Antibiotic-200--[2]
Griseofulvin Standard Antifungal---500[2]

Note: Lower MIC values indicate higher potency.

Compound 3 demonstrated potent antibacterial activity against multidrug-resistant (MDR) strains of Pseudomonas aeruginosa and Staphylococcus aureus, outperforming the standard antibiotic ciprofloxacin against the latter.[2] Compound 2 showed notable antifungal activity against Penicillium funiculosum.[2]

Experimental Protocols

Detailed methodologies for the key biological assays are provided below to facilitate reproducibility and further investigation.

Synthesis of 2-Amino-1,4-naphthoquinone-benzamide Derivatives (5a-n)

The synthesis of the target benzamide derivatives involved a two-step process. First, 1,4-naphthoquinone was reacted with 4-aminobenzoic acid in DMF at 80 °C for 12 hours to produce 4-((1,4-dioxo-1,4-dihydronaphthalen-2-yl)amino)benzoic acid.[1] Subsequently, this intermediate was coupled with various amine derivatives in the presence of TBTU and NEt₃ in DMF at room temperature for 24 hours to yield the final products.[1]

Cytotoxicity Assay (MTT Assay)

The antiproliferative activity of the synthesized compounds was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1]

  • Cancer cell lines (MDA-MB-231, SUIT-2, and HT-29) were seeded in 96-well plates at a density of 3–5 × 10⁵ cells/well and incubated overnight.

  • The cells were then treated with various concentrations of the test compounds for 72 hours.

  • After the incubation period, MTT solution was added to each well, and the plates were incubated for another 4 hours.

  • The resulting formazan crystals were dissolved in DMSO, and the absorbance was measured at a specific wavelength using a microplate reader.

  • The IC50 values were calculated from the dose-response curves.[1]

Antimicrobial Susceptibility Testing (Broth Dilution Method)

The minimum inhibitory concentration (MIC) of the compounds was determined using the broth dilution method.[2]

  • Serial dilutions of the test compounds were prepared in a liquid growth medium in 96-well microtiter plates.

  • A standardized inoculum of the test microorganism was added to each well.

  • The plates were incubated under appropriate conditions for 18-24 hours.

  • The MIC was determined as the lowest concentration of the compound that completely inhibited visible growth of the microorganism.

Visualizing Biological Pathways and Workflows

To better understand the processes involved in the synthesis and evaluation of these novel compounds, the following diagrams have been generated.

Synthesis_Workflow General Synthesis Workflow for this compound Derivatives cluster_synthesis Synthesis cluster_screening Biological Screening This compound This compound Coupling Reaction Coupling Reaction This compound->Coupling Reaction Amine / Alcohol Amine / Alcohol Amine / Alcohol->Coupling Reaction Amide / Ester Derivative Amide / Ester Derivative Coupling Reaction->Amide / Ester Derivative Anticancer Screening Anticancer Screening Amide / Ester Derivative->Anticancer Screening Antimicrobial Screening Antimicrobial Screening Amide / Ester Derivative->Antimicrobial Screening Data Analysis Data Analysis Anticancer Screening->Data Analysis Antimicrobial Screening->Data Analysis

Caption: General workflow for the synthesis and biological screening of this compound derivatives.

Apoptosis_Induction_Pathway Proposed Apoptosis Induction by Naphthoquinone-benzamide Derivatives Derivative 5e/5l Derivative 5e/5l Cancer Cell Cancer Cell Derivative 5e/5l->Cancer Cell Treatment Sub-G1 Phase Arrest Sub-G1 Phase Arrest Cancer Cell->Sub-G1 Phase Arrest Induces Apoptosis Apoptosis Sub-G1 Phase Arrest->Apoptosis Leads to

References

Navigating Selectivity: A Comparative Guide to 3-Amino-1-naphthoic Acid-Based Probes and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise detection of specific analytes in complex biological systems is paramount. Fluorescent probes offer a powerful tool for this purpose, but their utility is critically dependent on their selectivity. This guide provides an objective comparison of the cross-reactivity of a 3-amino-2-naphthoic acid-based fluorescent probe with a widely used coumarin-based alternative, supported by experimental data and detailed protocols to aid in the selection of the most appropriate tool for your research needs.

This comparison focuses on a "turn-on" fluorescent probe utilizing 3-amino-2-naphthoic acid for the detection of cyanate (CNO⁻), a crucial biomarker for diseases like chronic kidney disease.[1] Its performance is compared against a coumarin-based probe designed for the detection of cyanide (CN⁻), a well-known toxic anion. While the target analytes are different, the comparison of their cross-reactivity profiles against a range of common biological anions provides valuable insights into the selectivity of these two common fluorophore scaffolds.

Performance Comparison: Cross-Reactivity Analysis

The selectivity of a fluorescent probe is its ability to respond to the target analyte in the presence of other potentially interfering species. The following tables summarize the quantitative cross-reactivity data for the 3-amino-2-naphthoic acid probe and a representative coumarin-based probe.

Table 1: Cross-Reactivity of 3-Amino-2-naphthoic Acid-Based Probe for Cyanate (CNO⁻)

Interfering AnionConcentration (µM)Fluorescence Response (Fold Change)
CNO⁻ (Target) 200 ~9.0
F⁻2000~1.2
Cl⁻2000~1.1
Br⁻2000~1.1
I⁻2000~1.3
AcO⁻2000~1.1
N₃⁻2000~1.2
NO₂⁻2000~1.1
NO₃⁻2000~1.0
SCN⁻2000~1.8
HSO₃⁻2000~1.1
H₂PO₄⁻2000~1.0
HSO₄⁻2000~1.0
S₂O₃²⁻2000~1.1
C₂O₄²⁻2000~1.0

Data extracted from a study on a 3-amino-2-naphthoic acid-based "turn-on" fluorescent probe.[1]

Table 2: Cross-Reactivity of a Coumarin-Based Probe for Cyanide (CN⁻)

Interfering AnionConcentration (µM)Fluorescence Response
CN⁻ (Target) 50 Significant "Turn-on"
F⁻500No significant change
Cl⁻500No significant change
Br⁻500No significant change
I⁻500No significant change
AcO⁻500No significant change
N₃⁻500No significant change
NO₃⁻500No significant change
SCN⁻500No significant change
SO₄²⁻500No significant change
CO₃²⁻500No significant change
PO₄³⁻500No significant change

Data is representative of typical coumarin-based probes for cyanide detection.[2]

Signaling Pathways and Detection Mechanisms

The selectivity of these probes is rooted in their specific chemical reactions with their target analytes, which trigger a change in their fluorescence properties.

G Diagram 1: Signaling Mechanism of 3-Amino-2-naphthoic Acid Probe Probe 3-Amino-2-naphthoic Acid (Weakly Fluorescent) Reaction Carbamoylation Reaction Probe->Reaction Reacts with Analyte Cyanate (CNO⁻) Analyte->Reaction Product Carbamoylated Product (Highly Fluorescent) Reaction->Product Forms

Diagram 1: Signaling Mechanism of 3-Amino-2-naphthoic Acid Probe

The 3-amino-2-naphthoic acid probe operates on a "turn-on" mechanism where the weakly fluorescent probe reacts with cyanate, leading to a carbamoylated product with significantly enhanced fluorescence.[1]

G Diagram 2: Signaling Mechanism of Coumarin-Based Cyanide Probe Probe Coumarin Derivative (Quenched/Low Fluorescence) Reaction Nucleophilic Addition Probe->Reaction Reacts with Analyte Cyanide (CN⁻) Analyte->Reaction Product Coumarin-CN Adduct (Highly Fluorescent) Reaction->Product Forms

Diagram 2: Signaling Mechanism of Coumarin-Based Cyanide Probe

Many coumarin-based cyanide probes function through a nucleophilic addition of cyanide to an electrophilic center on the probe. This reaction disrupts a fluorescence quenching pathway, resulting in a "turn-on" fluorescent signal.

Experimental Protocols

The following are detailed methodologies for assessing the cross-reactivity of fluorescent probes, based on established practices in the field.

Protocol 1: Selectivity Assay for 3-Amino-2-naphthoic Acid-Based Probe

  • Preparation of Stock Solutions:

    • Prepare a stock solution of the 3-amino-2-naphthoic acid probe (e.g., 1 mM) in a suitable solvent such as DMSO.

    • Prepare stock solutions of the target analyte (e.g., sodium cyanate, 10 mM) and various interfering anions (e.g., 100 mM) in deionized water.

  • Fluorescence Measurements:

    • In a cuvette or a 96-well plate, add the appropriate buffer solution (e.g., PBS, pH 7.4).

    • Add the 3-amino-2-naphthoic acid probe to a final concentration of 10 µM.

    • Record the initial fluorescence spectrum of the probe solution.

    • Add the target analyte (cyanate) to a final concentration of 200 µM and record the fluorescence spectrum after a specified incubation time.

    • In separate experiments, add each interfering anion to a final concentration of 2000 µM to the probe solution and record the fluorescence spectrum under the same conditions.

  • Data Analysis:

    • Calculate the fluorescence enhancement (fold change) by dividing the fluorescence intensity at the emission maximum in the presence of the analyte/interferent by the initial fluorescence intensity of the probe alone.

    • Plot the fluorescence enhancement for the target analyte and each interfering species for comparison.

G Diagram 3: Experimental Workflow for Selectivity Assay cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Probe Stock Solution C Add Probe to Buffer A->C B Prepare Analyte & Interferent Stocks D Add Analyte or Interferent B->D C->D E Incubate D->E F Measure Fluorescence E->F G Calculate Fold Change F->G H Compare Responses G->H

Diagram 3: Experimental Workflow for Selectivity Assay

Protocol 2: Selectivity Assay for Coumarin-Based Probe

The protocol for the coumarin-based probe is analogous to that of the 3-amino-2-naphthoic acid probe, with adjustments for the specific probe's concentration, excitation/emission wavelengths, and the concentrations of the target analyte (cyanide) and interfering anions as reported in the relevant literature.[2]

Conclusion

Both 3-amino-2-naphthoic acid and coumarin-based fluorescent probes can exhibit high selectivity for their respective target analytes. The 3-amino-2-naphthoic acid-based probe demonstrates excellent selectivity for cyanate over a wide range of common anions, with minimal interference even at high concentrations of potential competitors.[1] Similarly, well-designed coumarin-based probes show high specificity for cyanide.

The choice of probe should be guided by the specific analyte of interest and the potential interfering species present in the experimental system. The data and protocols presented in this guide provide a framework for making an informed decision and for designing rigorous experiments to validate probe performance. Researchers are encouraged to perform their own selectivity assays under their specific experimental conditions to ensure the reliability of their findings.

References

Safety Operating Guide

Proper Disposal of 3-Amino-1-naphthoic Acid: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Laboratory Personnel

Essential Disposal Protocol

All chemical waste must be managed in accordance with local, state, and federal regulations. Chemical waste generators are responsible for correctly identifying and classifying their waste.[1] The following procedure should be followed for the disposal of 3-Amino-1-naphthoic acid and materials contaminated with it.

Step 1: Waste Characterization and Segregation
  • Treat as Hazardous Waste: In the absence of specific data to the contrary, this compound should be handled as a hazardous chemical waste.

  • Segregate Waste Streams: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[2] Collect waste in separate, designated containers.[2]

Step 2: Containerization
  • Select Appropriate Containers: Use a leak-proof, sturdy container that is chemically compatible with this compound. The original container is often a suitable choice for waste accumulation.[3]

  • Secure Closure: Ensure the container has a tightly sealing cap to prevent spills and the release of vapors. Containers must be kept closed at all times except when adding waste.[2]

Step 3: Labeling
  • Affix Hazardous Waste Label: Clearly label the waste container with the words "Hazardous Waste."[2]

  • Identify Contents: The label must include the full chemical name, "this compound," and an accurate estimation of the concentration and quantity. List all constituents if it is a mixed waste.[2]

  • Indicate Hazards: Based on information for similar compounds, note any potential hazards (e.g., irritant).

Step 4: Storage and Accumulation
  • Designated Satellite Accumulation Area (SAA): Store the waste container in a designated SAA, which must be at or near the point of generation and under the control of the laboratory personnel generating the waste.[2]

  • Secondary Containment: It is best practice to store the waste container in secondary containment to prevent the spread of material in case of a leak.

  • Follow Accumulation Limits: Adhere to the volume limits for hazardous waste accumulation in an SAA as defined by regulations (e.g., not to exceed 55 gallons).[2]

Step 5: Arranging for Disposal
  • Contact EHS: Once the container is nearly full or has reached the designated accumulation time limit, contact your institution's EHS department to arrange for a waste pickup.[4]

  • Complete Paperwork: Fill out any required hazardous waste pickup forms accurately and completely.

Quantitative Data Summary

No specific quantitative data for the disposal of this compound, such as concentration limits for sewer disposal or specific pH ranges for neutralization, were found in the available resources. Therefore, all waste containing this compound should be disposed of through an approved hazardous waste disposal facility.

Disposal Decision Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

start Start: Generation of This compound waste characterize Characterize waste: Treat as Hazardous Waste start->characterize container Select a compatible, leak-proof container with a tight-sealing lid. characterize->container label Label container with 'Hazardous Waste' and full chemical name. container->label store Store in a designated Satellite Accumulation Area (SAA) with secondary containment. label->store full Is the container full or has the accumulation time limit been reached? store->full full->store No contact Contact Environmental Health & Safety (EHS) for pickup. full->contact Yes end End: Waste collected by approved disposal vendor. contact->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 3-Amino-1-naphthoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 3-Amino-1-naphthoic Acid

This guide provides crucial safety, handling, and disposal procedures for this compound, tailored for research, scientific, and drug development professionals. Following these protocols is essential for ensuring a safe laboratory environment.

Hazard Summary

This compound and its analogs are considered hazardous. The primary risks include:

  • Acute Toxicity: Harmful if swallowed.[1][2]

  • Skin Irritation: Causes skin irritation.[1][2]

  • Eye Irritation: Causes serious eye irritation.[1][2]

  • Respiratory Irritation: May cause respiratory irritation.[1][2][3]

Personal Protective Equipment (PPE)

Appropriate PPE is the first line of defense against exposure. The following table summarizes the required equipment for handling this compound.

Protection Type Equipment Specification Standard Purpose
Eye and Face Chemical safety goggles or safety glasses with side shields. A face shield should be worn in conjunction with goggles when there is a splash hazard.[1][4][5]EN 166 (Europe) or ANSI Z87.1 (US)Protects against splashes and airborne particles.
Hand Chemical-resistant gloves (e.g., Nitrile, Neoprene).[1][4][6]EN 374 (Europe) or ASTM F739 (US)Prevents skin contact with the chemical.
Body Long-sleeved laboratory coat.[1][4]N/AProtects skin and personal clothing from contamination.
Respiratory Use in a chemical fume hood.[7] If a fume hood is not available or if dust is generated, a NIOSH-approved N95 (or higher) particulate respirator is required.[3][7]NIOSH (US) or EN 149 (Europe)Prevents inhalation of dust and aerosols.

Operational and Disposal Plans

A systematic approach to handling and disposal is critical for minimizing risk and ensuring environmental safety.

Experimental Workflow and Handling Protocol

This step-by-step guide outlines the safe handling of this compound from preparation to post-experiment cleanup.

Preparation:

  • Designated Area: All work with this compound must be conducted in a designated area, such as a chemical fume hood.[7]

  • PPE Inspection: Before starting, inspect all PPE for integrity. Ensure gloves are free of holes and that eye protection is clean.

  • Emergency Equipment: Confirm that a safety shower and eyewash station are accessible and operational.[1]

  • Material Handling: Handle the solid chemical carefully to avoid generating dust.[8]

Handling:

  • Weighing: Weigh the chemical in a fume hood or a ventilated balance enclosure.

  • Solution Preparation: When dissolving the solid, add it slowly to the solvent to prevent splashing.

  • Spill Management: In case of a minor spill, decontaminate the area with an appropriate solvent and absorbent material. For major spills, evacuate the area and follow your institution's emergency procedures.[9]

Post-Handling:

  • Decontamination: Thoroughly clean all surfaces and equipment that came into contact with the chemical.

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves.[1]

Disposal Plan

Proper disposal of this compound and its containers is mandatory to prevent environmental contamination and ensure regulatory compliance.

Waste Collection:

  • Chemical Waste: All solid waste and solutions containing this compound must be collected in a clearly labeled, sealed, and compatible waste container.[9]

  • Contaminated Materials: Used gloves, weigh boats, and other contaminated disposable materials should be placed in a designated hazardous waste bag.

Container Disposal:

  • Triple Rinsing: Empty containers must be triple-rinsed with a suitable solvent.[10]

  • Rinsate Collection: The rinsate from the triple-rinsing process must be collected and disposed of as hazardous chemical waste.[10]

  • Final Disposal: After triple-rinsing and removal or defacing of the original label, the empty container can be disposed of according to institutional guidelines for non-hazardous waste.[10]

Workflow Visualization

The following diagram illustrates the logical flow of the handling and disposal process for this compound.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling Phase cluster_disposal Disposal Phase prep_area Designate Work Area (Fume Hood) prep_ppe Inspect and Don PPE prep_area->prep_ppe prep_emergency Verify Emergency Equipment prep_ppe->prep_emergency handle_weigh Weigh Chemical prep_emergency->handle_weigh handle_dissolve Prepare Solution handle_weigh->handle_dissolve handle_spill Spill Management (If necessary) handle_dissolve->handle_spill Spill Occurs post_decon Decontaminate Surfaces & Equipment handle_dissolve->post_decon handle_spill->post_decon post_wash Remove PPE & Wash Hands post_decon->post_wash disp_waste Collect Chemical Waste post_wash->disp_waste disp_cont Dispose of Contaminated Materials disp_waste->disp_cont disp_container Triple Rinse Empty Container disp_cont->disp_container disp_rinsate Collect Rinsate as Waste disp_container->disp_rinsate disp_final Dispose of Clean Container disp_rinsate->disp_final

Caption: Workflow for safe handling and disposal of this compound.

References

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